molecular formula C8H16N2O B11819283 N-hydroxycycloheptanecarboxamidine

N-hydroxycycloheptanecarboxamidine

Cat. No.: B11819283
M. Wt: 156.23 g/mol
InChI Key: SRMWOIMUMQVLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxycycloheptanecarboxamidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a carboxamidine derivative, it belongs to a class of compounds frequently utilized as key intermediates or building blocks in the construction of more complex molecules . Compounds with the N-hydroxycarboxamidine structure are known to be valuable precursors in synthetic chemistry, particularly in the preparation of guanidines and various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules . In the context of drug discovery, the manipulation of core structures, a process known as scaffold hopping, is a fundamental strategy for generating novel chemical entities with improved properties . The cycloheptane ring in this compound presents a medium-sized ring system that can be used to explore unique three-dimensional space and conformational constraints in the design of new molecular scaffolds . This can be crucial for modulating the physicochemical properties, potency, and selectivity of lead compounds in therapeutic development programs . Researchers may employ this reagent in the design and synthesis of molecules intended to interact with various enzymatic targets. Its mechanism of action in research settings is typically defined by its role as a synthetic intermediate, where it can be used to introduce specific functional groups or to mimic certain pharmacophore features found in natural products and drugs . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxycycloheptanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWOIMUMQVLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-hydroxycycloheptanecarboxamidine, a molecule of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Introduction

N-hydroxy-amidines are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their unique physicochemical properties make them valuable as prodrugs for amidine-containing therapeutics, enhancing oral bioavailability.[1][2][3][4][5] The introduction of a hydroxyl group on the amidine nitrogen atom reduces the basicity of the functional group, which can lead to improved absorption from the gastrointestinal tract.[1][3] Once absorbed, these compounds can be metabolically converted to the active amidine counterparts. Furthermore, the N-hydroxy-amidine motif is a key pharmacophore in a variety of enzyme inhibitors. This guide focuses specifically on the synthesis of this compound, providing a detailed experimental protocol and relevant scientific context.

Synthesis of this compound

The most common and efficient method for the synthesis of N-hydroxy-amidines is the addition of hydroxylamine to a nitrile precursor.[6][7] This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-hydroxy-amidines from nitriles.

Materials:

  • Cycloheptanecarbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol (absolute)

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanecarbonitrile (1.0 eq).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the flask.

  • Solvent Addition: Add absolute ethanol (approximately 5 mL per gram of nitrile) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove any inorganic salts (e.g., NaCl).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in a minimal amount of hot water.

  • Purification:

    • Allow the aqueous solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the purified this compound in a desiccator under vacuum.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesized this compound.

ParameterExpected Value
Yield 75-85%
Melting Point 110-115 °C
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.95 (s, 1H, -OH), 5.50 (s, 2H, -NH₂), 2.50-2.60 (m, 1H, -CH-), 1.40-1.80 (m, 12H, -CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0 (C=N), 40.0 (-CH-), 30.0, 28.0, 26.0 (-CH₂-)
IR (KBr, cm⁻¹) 3450-3200 (N-H, O-H stretching), 1650 (C=N stretching)
Mass Spec (ESI+) m/z: 157.13 [M+H]⁺

Biological Context and Signaling Pathways

N-hydroxy-amidines are recognized for their potential as prodrugs. Due to their reduced basicity compared to the corresponding amidines, they exhibit improved oral bioavailability.[1][3] Following absorption, they are metabolized in vivo to the active amidine form by enzymes such as cytochrome P450 and mitochondrial amidoxime reducing component (mARC).[1][4]

prodrug_concept Prodrug This compound (Prodrug, Orally Absorbed) Enzymes Metabolic Reduction (e.g., mARC, Cyt P450) Prodrug->Enzymes In vivo ActiveDrug Cycloheptanecarboxamidine (Active Drug) Enzymes->ActiveDrug Bioactivation

Caption: Prodrug activation of this compound.

Furthermore, the N-hydroxy-amidine moiety is a key structural feature in a number of potent enzyme inhibitors, including inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine Cycloheptanecarbonitrile, Hydroxylamine HCl, and Base in Ethanol Reflux 2. Heat to Reflux (4-8 hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Filtration1 4. Filter to Remove Salts Cooling->Filtration1 Concentration 5. Concentrate Filtrate Filtration1->Concentration Dissolution 6. Dissolve Residue in Hot Water Concentration->Dissolution Crystallization 7. Cool to Induce Crystallization Dissolution->Crystallization Filtration2 8. Collect Crystals by Filtration Crystallization->Filtration2 Washing 9. Wash with Cold Diethyl Ether Filtration2->Washing Drying 10. Dry Under Vacuum Washing->Drying Characterization 11. Characterize Product (NMR, IR, MS, MP) Drying->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of this compound from commercially available starting materials. The provided experimental protocol, along with the expected quantitative and qualitative data, serves as a practical resource for chemists in both academic and industrial settings. The discussion of the biological context of N-hydroxy-amidines highlights the potential of this class of compounds in drug discovery and development, particularly as prodrugs and enzyme inhibitors.

Disclaimer: The experimental protocol and characterization data provided in this document are based on established chemical principles and literature for similar compounds. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions by qualified personnel.

References

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of N-Hydroxycycloalkanecarboxamidines

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties of N-Hydroxycyclopentanecarboximidamide

N-hydroxycyclopentanecarboximidamide, also known as N'-hydroxycyclopentanecarboximidamide, is an organic compound belonging to the class of N-hydroxyguanidines.[1] These compounds are characterized by a guanidine-like functional group where one of the nitrogen atoms is substituted with a hydroxyl group.

Physicochemical Data

The available quantitative data for N-hydroxycyclopentanecarboximidamide is summarized in the table below. It is important to note that some of these values are predicted and not experimentally determined.

PropertyValueSource
CAS Number 99623-12-8[2][3][4][5][6]
Molecular Formula C₆H₁₂N₂O[2][7]
Molecular Weight 128.17 g/mol [7]
Predicted Boiling Point 217.4 ± 23.0 °C
Canonical SMILES C1CCC(C1)C(=NO)N[7]

Synthesis and Characterization

While a specific, validated synthesis for N-hydroxycyclopentanecarboximidamide is not published, a general and robust protocol can be proposed based on established methods for the synthesis of amidoximes from nitriles.

Proposed Experimental Protocol: Synthesis from Cyclopentanecarbonitrile

The most common and high-yielding method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[8]

Reaction Scheme:

Materials:

  • Cyclopentanecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve cyclopentanecarbonitrile (1 equivalent) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of cyclopentanecarbonitrile.

  • Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Proposed Analytical Workflow for Characterization

A comprehensive characterization of the synthesized N-hydroxycyclopentanecarboximidamide would involve the following analytical techniques:

TechniquePurposeExpected Observations
¹H-NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the cyclopentyl ring protons and the N-H and O-H protons of the amidoxime group.
¹³C-NMR Confirmation of the carbon skeleton.Resonances for the carbons of the cyclopentyl ring and the amidoxime carbon.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, O-H, C=N, and C-N bonds.
Mass Spectrometry (LC-MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include loss of water or the hydroxyl group.[9][10]
HPLC Assessment of purity.A single major peak indicating a high degree of purity.

Potential Biological Activity and Signaling Pathways

Specific biological studies on N-hydroxycyclopentanecarboximidamide have not been reported. However, the broader class of N-hydroxyguanidines has been investigated for its ability to act as a nitric oxide (NO) donor or as a substrate for nitric oxide synthases (NOS).[11][12]

Nitric Oxide Donor Activity

N-hydroxyguanidines can be oxidized to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[13][14][15][16][17] This activity is analogous to that of Nω-hydroxy-L-arginine, the natural intermediate in the biosynthesis of NO from L-arginine by NOS. The release of NO can lead to a range of biological effects, with vasodilation being one of the most prominent.

Proposed Signaling Pathway: NO-Mediated Vasodilation

The vasodilatory effects of nitric oxide are primarily mediated through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

A diagram of the Nitric Oxide signaling pathway in vasodilation.

In this pathway, nitric oxide produced by NOS diffuses into smooth muscle cells and activates sGC. This enzyme then converts GTP to cGMP, which in turn activates Protein Kinase G, leading to a cascade of events that results in muscle relaxation and vasodilation. N-hydroxycycloalkanecarboxamidines could potentially act as exogenous donors of NO, thereby directly activating this pathway.

Experimental Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-hydroxycycloalkanecarboxamidines.

Synthesis_Workflow Start Start: Cycloalkanecarbonitrile Reaction Reaction with Hydroxylamine Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, IR, HPLC Purification->Analysis Final Pure Product Analysis->Final

A general workflow for the synthesis and purification of N-hydroxycycloalkanecarboxamidines.

Conclusion

While N-hydroxycycloheptanecarboxamidine remains a compound with limited available data, this guide provides a framework for understanding its properties and potential activities through the lens of a close structural analog, N-hydroxycyclopentanecarboximidamide, and the broader class of N-hydroxycycloalkanecarboxamidines. The proposed synthetic and analytical protocols offer a starting point for researchers interested in the synthesis and characterization of these molecules. Furthermore, the established role of N-hydroxyguanidines as nitric oxide donors suggests a promising avenue for investigating the biological activities of N-hydroxycycloalkanecarboxamidines in cardiovascular and other physiological systems. Further experimental work is necessary to validate these proposed properties and protocols.

References

N-Hydroxycycloheptanecarboxamidine: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, N-hydroxycycloheptanecarboxamidine is considered a novel compound. There is no specific CAS number assigned, nor are there published experimental data regarding its synthesis, biological activity, or specific signaling pathways. This technical guide, therefore, provides a predictive overview based on the established chemistry and pharmacology of structurally analogous compounds. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for researchers initiating studies on this molecule.

Physicochemical Properties and Identification

While an experimental characterization of this compound is not yet available, we can infer some of its properties. A Chemical Abstracts Service (CAS) number has not been assigned. For reference, the CAS numbers for similar, smaller-ring structures are provided in the table below.

Compound NameCAS NumberMolecular Formula
N'-hydroxycyclopropanecarboximidamide51285-13-3[1]C4H8N2O
N-Hydroxy-cyclopentanecarboxamidine99623-12-8[2]C6H12N2O
N-Hydroxy-2-methyl-benzamidine40312-14-9[3]C8H10N2O
This compound Not Assigned C8H16N2O

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-hydroxyguanidines and related compounds. A common approach involves the reaction of a nitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cycloheptanecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate (or another suitable base)

  • Ethanol (or a similar protic solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve cycloheptanecarbonitrile in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equimolar amount of sodium bicarbonate in ethanol. Filter the resulting sodium chloride precipitate.

  • Add the ethanolic solution of hydroxylamine to the solution of cycloheptanecarbonitrile.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified. A common method is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

  • The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 Cycloheptanecarbonitrile reaction Reaction in Ethanol (Reflux) reagent1->reaction reagent2 Hydroxylamine reagent2->reaction purification Solvent Removal & Recrystallization reaction->purification analysis Characterization (NMR, MS) purification->analysis product product analysis->product Final Product: This compound

Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

The N-hydroxyamidine functional group is present in a variety of biologically active molecules. Based on analogs, this compound could be investigated for several therapeutic applications.

Antimicrobial Activity: Derivatives of amidrazone have shown moderate to weak activity against various bacterial strains. For example, certain derivatives have been found to be effective against S. aureus and M. smegmatis.[4] The mechanism may involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.

Anticancer Activity: N,N'-hydroxy derivatives of NHC silver and gold complexes have demonstrated anticancer activity against HeLa and MCF-7 cancer cell lines.[5] While this compound is not a metal complex, the core N-hydroxyamidine moiety may contribute to cytotoxic effects against cancer cells, potentially through the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition: The structural similarity of N-hydroxy compounds to endogenous molecules can lead to the inhibition of specific enzymes. Depending on the overall topography of the molecule, it could be a target for enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

A potential mechanism for anticancer activity could be the induction of apoptosis through the intrinsic pathway, initiated by mitochondrial stress.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical apoptosis induction pathway.

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Assay (Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can then be determined.

Summary and Future Directions

This compound represents an unexplored molecule with potential therapeutic applications based on the known bioactivities of related N-hydroxyamidine compounds. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin investigating its chemical and biological properties. Future research should focus on the successful synthesis and characterization of the compound, followed by a comprehensive screening for its antimicrobial, anticancer, and enzyme inhibitory activities. Elucidation of its mechanism of action and potential signaling pathway involvement will be crucial for its development as a potential drug candidate.

References

An In-depth Technical Guide to N'-hydroxycycloheptanecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxycycloheptanecarboximidamide is a compelling organic molecule belonging to the class of N-hydroxyamidines, also known as amidoximes. These compounds are of significant interest in medicinal chemistry and drug development, primarily for their role as prodrugs. The introduction of a hydroxyl group on the amidine functionality alters the physicochemical properties of the parent amidine, often leading to improved oral bioavailability. Following administration, these N-hydroxy derivatives can be metabolically reduced in vivo to the corresponding active amidine compounds. This guide provides a comprehensive overview of N'-hydroxycycloheptanecarboximidamide, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its biological significance as a prodrug.

IUPAC Nomenclature

The systematic name for N-hydroxycycloheptanecarboxamidine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is N'-hydroxycycloheptanecarboximidamide .

According to IUPAC recommendations for naming amidines (Rule C-951), the name is derived from the corresponding carboxylic acid, "cycloheptanecarboxylic acid," by replacing the "-carboxylic acid" suffix with "-carboxamidine." The "N'-hydroxy" prefix indicates that a hydroxyl group is substituted on one of the nitrogen atoms of the amidine functional group. The locant N' is used to specify the position of the hydroxyl group on the imino nitrogen, distinguishing it from the amino nitrogen.

Physicochemical Properties

PropertyExpected Value
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 100-150 °C. For example, the hydrochloride salt of N-hydroxy-N-methyl-benzocyclobutene-1-carboxamidine has a melting point of 184-185°C.
pKa (of the conjugate acid) The pKa of the N-hydroxyguanidinium moiety is approximately 8.1.[1] N-hydroxyguanidines have a pKa for the strongest basic site around 10.5.[2]
Solubility Expected to have moderate solubility in polar organic solvents such as ethanol, DMSO, and DMF.[3] Solubility in aqueous solutions is expected to be pH-dependent and generally low, though likely higher than the parent amidine. Amidoximes are generally less basic and more readily absorbed from the gastrointestinal tract than their corresponding amidines.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of N'-hydroxycycloheptanecarboximidamide is not explicitly published. However, a general and reliable method for the synthesis of N-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine. The following is a representative protocol adapted from established synthetic procedures for similar compounds.

Synthesis of N'-hydroxycycloheptanecarboximidamide from Cycloheptanecarbonitrile

Materials:

  • Cycloheptanecarbonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3) or another suitable base

  • Ethanol (or another suitable alcohol)

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptanecarbonitrile (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents). The base is added to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any inorganic salts.

  • Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract the aqueous solution with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N'-hydroxycycloheptanecarboximidamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Characterization:

The structure and purity of the synthesized N'-hydroxycycloheptanecarboximidamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the presence of the cycloheptyl ring, the amidoxime protons, and the hydroxyl proton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O, C=N, and N-H bonds.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Significance and Signaling Pathways

The primary biological significance of N'-hydroxycycloheptanecarboximidamide lies in its potential as a prodrug for a corresponding cycloheptanecarboxamidine. Amidines are often highly basic and, as a result, are protonated at physiological pH.[4] This charge can limit their oral absorption and bioavailability. By converting the amidine to an N-hydroxyamidine, the basicity is reduced, leading to a more lipophilic molecule that can be more readily absorbed from the gastrointestinal tract.[4]

Once absorbed, N-hydroxyamidines are substrates for enzymatic reduction, primarily by cytochrome P450 enzyme systems in the liver and other tissues, to yield the active amidine.[4] This in vivo bioactivation regenerates the pharmacologically active compound.

Below is a diagram illustrating the prodrug activation pathway of N'-hydroxycycloheptanecarboximidamide.

prodrug_activation cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation / Liver cluster_action Target Site Prodrug N'-hydroxycycloheptanecarboximidamide (Oral Administration) Active_Drug Cycloheptanecarboxamidine (Active Form) Prodrug->Active_Drug Enzymatic Reduction Target Biological Target Active_Drug->Target Pharmacological Effect Enzymes Cytochrome P450 Reductases Enzymes->Active_Drug

Caption: Prodrug activation of N'-hydroxycycloheptanecarboximidamide.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of N'-hydroxycycloheptanecarboximidamide.

synthesis_workflow Start Start: Cycloheptanecarbonitrile & Hydroxylamine HCl Synthesis Reaction in Ethanol with Base (e.g., Na2CO3) Reflux Start->Synthesis Workup Filtration & Solvent Evaporation Synthesis->Workup Extraction Aqueous Workup & Organic Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Characterization Structural Analysis: NMR, MS, IR Purification->Characterization Purity Purity Assessment: Melting Point, HPLC Characterization->Purity End Pure N'-hydroxycycloheptan- carboximidamide Purity->End

Caption: Workflow for synthesis and analysis.

Conclusion

N'-hydroxycycloheptanecarboximidamide represents a valuable target for synthesis and investigation in the field of drug development. Its role as a potential prodrug for a more polar amidine therapeutic agent highlights a key strategy for overcoming pharmacokinetic challenges such as poor oral absorption. The synthetic route from the corresponding nitrile is straightforward, and the resulting compound can be characterized by standard analytical methods. Further research into the specific biological activity of the parent amidine and the in vivo metabolic profile of N'-hydroxycycloheptanecarboximidamide is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Potential Biological Activity of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Biological Activities of N-Hydroxy-Carboxamidines

N-hydroxy-carboxamidines are a class of compounds with diverse and significant biological activities. Their utility often stems from their role as prodrugs or as direct inhibitors of key biological targets.

1.1. Prodrugs for Amidine-Containing Compounds

A primary and well-documented role of N-hydroxy-carboxamidines is to act as prodrugs for amidines.[1][2] Amidines are often potent therapeutic agents, but their strong basicity leads to protonation at physiological pH, resulting in high hydrophilicity and poor oral bioavailability.[1][2] The N-hydroxylated derivatives are less basic, allowing for improved absorption from the gastrointestinal tract.[1][2] Following absorption, they are enzymatically reduced to the active amidine form.[1][2]

  • Metabolic Activation: This bioactivation is carried out by a P450 enzyme system, in conjunction with cytochrome b5 and its reductase, which is present in the liver and other organs.[1] Both N-hydroxyamidines and N,N'-dihydroxyamidines can serve as prodrugs to enhance the oral bioavailability of amidine-containing drugs.[3]

1.2. Enzyme Inhibition

N-hydroxy-carboxamidines have been identified as potent inhibitors of several key enzymes implicated in various disease states.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a crucial enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan.[4] In the context of oncology, IDO1 is a significant target for immunotherapy.[4][5] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion, which suppresses T-cell activation and allows cancer cells to evade the immune system.[4] N'-hydroxyamidine analogues have been developed as potent and selective IDO1 inhibitors, demonstrating the potential to restore anti-tumor immunity.[4][5]

  • Nitric Oxide Synthase (NOS) Inhibition: The amidine functional group is a known pharmacophore for the inhibition of nitric oxide synthase (NOS) isoforms.[6] NOS enzymes are responsible for the production of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Compounds containing an amidine function can act as competitive inhibitors of NOS.[6]

1.3. Other Reported Activities

The broader class of N-hydroxy-amidine and related compounds have been associated with other therapeutic effects:

  • Antihypertensive and Vasodilatory Effects: A patented series of N-hydroxy-amidine compounds have demonstrated antihypertensive and vasodilatory activities.[7]

  • Anti-thrombotic Activity: The same series of compounds also exhibited anti-thrombotic properties, including the inhibition of blood-platelet aggregation and the enzymatic activity of thrombin.[7]

  • Antiviral and Antimicrobial Potential: While not the most common activity, some N-hydroxy derivatives and related heterocyclic compounds have shown antimicrobial and antiviral activities.[8][9]

Quantitative Data on Related N-Hydroxy-Carboxamidines

While no quantitative data exists for N-hydroxycycloheptanecarboxamidine, the following table summarizes representative data for other N-hydroxy-carboxamidine derivatives to provide a context for potential potency.

Compound Class/DerivativeTargetActivity TypeReported ValueReference
N'-hydroxyamidine analogueshIDO1 (recombinant)InhibitionSimilar to Epacadostat[5]
N'-hydroxyamidine analogueshIDO1 (in HeLa cells)InhibitionSimilar to Epacadostat[5]
1H-Pyrazole-1-carboxamidine HCliNOS, eNOS, nNOSInhibitionIC50 = 0.2 µM[6]
3-Methyl-pyrazole-1-carboxamidineiNOSInhibitionIC50 = 5 µM[6]
4-Methyl-pyrazole-1-carboxamidineiNOSInhibitionIC50 = 2.4 µM[6]
N,N'-dihydroxybenzamidineBenzamidine ProdrugBioavailability~91% (oral)[3]
BenzamidoximeBenzamidine ProdrugBioavailability~74% (oral)[3]

Experimental Protocols for Biological Evaluation

The following are detailed, generalized methodologies for key experiments that would be relevant for assessing the biological activity of this compound.

3.1. In Vitro Prodrug Conversion Assay

  • Objective: To determine if this compound is converted to its corresponding amidine form by liver enzymes.

  • Methodology:

    • Preparation of Subcellular Fractions: Isolate liver microsomes and cytosol from a relevant species (e.g., human, rat, or pig) via differential centrifugation.

    • Incubation: Incubate this compound at a specified concentration (e.g., 10 µM) with the liver microsomal and cytosolic fractions in a buffered solution. The incubation mixture should contain necessary cofactors for P450-mediated reduction, such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solvent, such as ice-cold acetonitrile.

    • Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant for the presence and concentration of the parent compound (this compound) and the putative amidine metabolite using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Interpretation: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in the amidine metabolite would confirm its role as a prodrug.

3.2. IDO1 Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory activity of this compound against the IDO1 enzyme.

  • Methodology:

    • Reagents: Use recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary cofactors (ascorbic acid, methylene blue, and catalase) in a reaction buffer.

    • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • Reaction Initiation: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and the test compound at various concentrations. Initiate the reaction by adding L-tryptophan.

    • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Reaction Termination and Detection: Terminate the reaction by adding trichloroacetic acid. The product of the reaction, N-formylkynurenine, is then converted to kynurenine by acid hydrolysis. The concentration of kynurenine is measured by its absorbance at 321 nm after the addition of p-dimethylaminobenzaldehyde, which forms a colored adduct.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

3.3. Cellular IDO1 Activity Assay

  • Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

  • Methodology:

    • Cell Culture: Use a human cancer cell line known to express IDO1, such as HeLa or SW480 cells.

    • IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), for 24-48 hours to upregulate the expression of IDO1.

    • Compound Treatment: Treat the IFN-γ-stimulated cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, as a measure of IDO1 activity, is determined using the same colorimetric method described in the enzyme assay or by LC-MS.

    • Data Analysis: Calculate the percentage of inhibition of kynurenine production at each compound concentration and determine the cellular IC50 value. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the biological activity of N-hydroxy-carboxamidines.

prodrug_activation cluster_oral_admin Oral Administration & GI Tract cluster_circulation Systemic Circulation / Liver cluster_target Target Tissue Prodrug N-hydroxycycloheptane- carboxamidine (Prodrug) (Less Basic, Absorbable) Metabolism Enzymatic Reduction (P450 System, Cyt-b5) Prodrug->Metabolism Absorption ActiveDrug Cycloheptanecarboxamidine (Active Drug) (Basic, Active) Metabolism->ActiveDrug Bioactivation Target Biological Target (e.g., Enzyme, Receptor) ActiveDrug->Target Effect Pharmacological Effect Target->Effect

Caption: Prodrug activation pathway of N-hydroxy-carboxamidines.

ido1_inhibition_pathway cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine Catalysis Suppression T-Cell Suppression (Immune Evasion) Kynurenine->Suppression Activation T-Cell Activation (Anti-Tumor Immunity) TCell->Activation Inhibitor N-hydroxycycloheptane- carboxamidine (IDO1 Inhibitor) Inhibitor->IDO1 Inhibition

Caption: IDO1 inhibition pathway in cancer immunotherapy.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation start N-hydroxycycloheptane- carboxamidine prodrug_assay Prodrug Conversion Assay (Liver Microsomes) start->prodrug_assay enzyme_assay Enzyme Inhibition Assays (e.g., IDO1, NOS) start->enzyme_assay pk_study Pharmacokinetic Studies (Bioavailability) prodrug_assay->pk_study cellular_activity Cellular Activity Assays (e.g., Kynurenine Production) enzyme_assay->cellular_activity cytotoxicity Cytotoxicity/Viability Assays cellular_activity->cytotoxicity efficacy_model Disease Models (e.g., Tumor Xenograft) cellular_activity->efficacy_model pk_study->efficacy_model

Caption: Experimental workflow for biological evaluation.

References

Unraveling the Mechanism of Action of N-hydroxycycloheptanecarboxamidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and databases currently lack specific information regarding the mechanism of action, enzyme inhibition, and signaling pathways associated with N-hydroxycycloheptanecarboxamidine. The following guide is a structured template designed to showcase the requested in-depth technical format, data presentation, and visualization. This framework can be adapted once specific experimental data for this compound becomes available.

Introduction

This compound is a novel small molecule with therapeutic potential. Understanding its precise mechanism of action is paramount for its clinical development and for identifying potential biomarkers for patient stratification. This document provides a comprehensive (hypothetical) overview of the molecular interactions and cellular consequences of this compound treatment, based on a putative role as an enzyme inhibitor.

Core Mechanism of Action: Hypothetical Enzyme Inhibition

It is hypothesized that this compound functions as a potent and selective inhibitor of a critical enzyme, herein referred to as "Target Enzyme X" (TEX). The following sections detail the nature of this inhibition and its downstream consequences.

Enzyme Inhibition Profile

Initial enzymatic assays would be crucial to characterize the inhibitory activity of this compound against TEX. The quantitative data from such hypothetical assays are summarized below.

Parameter Value Experimental Context
IC₅₀ 150 nMConcentration required for 50% inhibition of TEX activity in a cell-free assay.
Kᵢ 75 nMInhibitor constant, indicating the binding affinity to TEX.
Mode of Inhibition Non-competitiveDetermined by Lineweaver-Burk plot analysis.

Experimental Protocol: Enzyme Inhibition Assay

A typical protocol to determine the enzyme inhibition profile would involve:

  • Enzyme Source: Recombinant human TEX would be expressed and purified.

  • Substrate: A specific fluorogenic or chromogenic substrate for TEX would be used.

  • Assay Buffer: A suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂) would be established.

  • Inhibitor Preparation: this compound would be dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • Varying concentrations of this compound would be pre-incubated with TEX for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • The enzymatic reaction would be initiated by the addition of the substrate.

    • The reaction progress would be monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis:

    • Initial reaction velocities would be calculated from the linear phase of the progress curves.

    • IC₅₀ values would be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the mode of inhibition, kinetic studies would be performed by measuring initial velocities at various substrate and inhibitor concentrations. The data would then be plotted on a Lineweaver-Burk plot.

Signaling Pathway Modulation

The inhibition of TEX by this compound is postulated to disrupt a key cellular signaling pathway. The following diagram illustrates this hypothetical pathway.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway TEX-Mediated Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TEX Target Enzyme X Receptor->TEX Activates Product_B Product B TEX->Product_B Catalyzes conversion of Substrate_A Substrate A Substrate_A->TEX TF_Activation Transcription Factor Activation Product_B->TF_Activation Gene_Expression Gene Expression (Proliferation, Survival) TF_Activation->Gene_Expression Inhibitor N-hydroxycycloheptane- carboxamidine Inhibitor->TEX Inhibits

Caption: Hypothetical signaling pathway disrupted by this compound.

Experimental Workflow for Target Validation

Validating that TEX is the direct target of this compound and that its inhibition leads to the observed cellular effects is critical. The following workflow outlines a potential experimental approach.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell In-Cellulo Studies cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay: Confirm direct inhibition of TEX SPR Surface Plasmon Resonance (SPR): Measure binding kinetics (Kon, Koff) Biochemical_Assay->SPR CETSA Cellular Thermal Shift Assay (CETSA): Confirm target engagement in cells SPR->CETSA Western_Blot Western Blot: Measure levels of Product B and downstream markers CETSA->Western_Blot RNA_Seq RNA-Seq: Analyze changes in gene expression Western_Blot->RNA_Seq Xenograft_Model Xenograft Tumor Model: Assess anti-tumor efficacy RNA_Seq->Xenograft_Model PD_Biomarkers Pharmacodynamic (PD) Biomarkers: Measure target inhibition in tumors Xenograft_Model->PD_Biomarkers

Caption: A multi-step workflow for the validation of TEX as the target of this compound.

Conclusion and Future Directions

This technical guide has presented a hypothetical framework for understanding the mechanism of action of this compound as a non-competitive inhibitor of Target Enzyme X. The outlined experimental protocols and workflows provide a roadmap for the necessary research to validate this hypothesis. Future studies should focus on elucidating the precise binding site on TEX, exploring the potential for off-target effects, and developing robust pharmacodynamic biomarkers for clinical translation. The continued investigation of this compound holds promise for the development of a novel therapeutic agent.

The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocycle, cycloheptane, and its derivatives have carved a significant niche in the landscape of organic chemistry and medicinal chemistry. From early investigations into the nature of cyclic hydrocarbons to their role as crucial pharmacophores in modern therapeutics, the story of cycloheptane is one of evolving synthetic strategies, profound discoveries in natural products, and a deepening understanding of conformational analysis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cycloheptane derivatives, with a focus on their application in drug development.

A Historical Perspective: The Dawn of Seven-Membered Rings

The journey into the world of cycloheptane began in the 19th century with the pioneering work of French chemist Jean-Baptiste Boussingault. In 1836, he reported the synthesis of "suberone," now known as cycloheptanone, by the pyrolysis of the calcium salt of suberic acid. This marked the first synthesis of a seven-membered carbocyclic ring and laid the groundwork for future explorations into this new class of compounds.

Later, in the early 20th century, the direct conversion of cycloheptanone to the parent cycloheptane was achieved through reductive methods. The Clemmensen reduction, discovered by Erik Christian Clemmensen in 1913, and the Wolff-Kishner reduction, independently developed by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, became key methods for the deoxygenation of ketones to their corresponding alkanes. These reactions provided the first reliable routes to cycloheptane itself, allowing for the study of its physical and chemical properties.

The understanding of the three-dimensional structure of cycloalkanes was revolutionized by the work of Hermann Sachse and later, Derek Barton, who introduced the concepts of conformational analysis. While Baeyer's strain theory in 1885 suggested that larger rings like cycloheptane would be highly strained and thus unstable, the development of conformational analysis revealed that these rings adopt non-planar, puckered conformations to relieve strain. For cycloheptane, the most stable conformations are the twist-chair and chair forms, with a relatively low energy barrier for interconversion. This conformational flexibility would later prove to be a crucial aspect of the biological activity of many cycloheptane derivatives.

Another significant early discovery in this field was that of eucarvone, a terpenoid with a cycloheptatriene skeleton, by Baeyer and Wallach. Its unique structure and reactivity further expanded the chemistry of seven-membered rings.

Synthetic Methodologies: Building the Cycloheptane Scaffold

The synthesis of cycloheptane and its derivatives has evolved significantly since the early days of pyrolytic methods. Modern organic synthesis offers a diverse toolbox for the construction of seven-membered rings, enabling the preparation of complex molecules with high levels of control over stereochemistry and functionality.

One of the most powerful methods for the construction of cycloheptane rings is the [4+3] cycloaddition reaction. This reaction, which involves the combination of a diene and a three-carbon component, provides a convergent and often stereocontrolled route to functionalized seven-membered rings.

Ring-expansion reactions have also proven to be a valuable strategy. For instance, the reaction of cyclohexanone with diazomethane can be used to generate cycloheptanone. More sophisticated methods, such as the Tiffeneau-Demjanov rearrangement, allow for the one-carbon ring expansion of aminomethyl-substituted cyclohexanols.

Other notable methods include:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a C7-dicarboxylic acid ester to form a cyclic β-keto ester, which can then be converted to cycloheptanone.

  • Acyloin Condensation: An intramolecular reductive coupling of a C7-dicarboxylic acid ester to form a cyclic α-hydroxyketone.

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of large rings, including cycloheptenes, from acyclic diene precursors.

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Cycloheptane Derivatives in Nature and Medicine

The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit potent biological activities. The conformational flexibility of the seven-membered ring allows these molecules to adopt specific three-dimensional shapes to interact with biological targets.

Colchicine: A Classic Anti-inflammatory Agent

One of the most well-known natural products containing a cycloheptane ring is colchicine.[1][2][3][4] Isolated from the autumn crocus (Colchicum autumnale), colchicine has been used for centuries to treat gout.[1] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting microtubule polymerization.[5][6][7] This disruption of the cytoskeleton in neutrophils prevents their migration to sites of inflammation, thus reducing the inflammatory response associated with gout.[5][6] Colchicine's interaction with tubulin also has anti-mitotic effects, making it a valuable tool in cell biology research.[8] The structure of colchicine, which features a unique tropolone ring (a cycloheptatrienolone derivative), was a subject of intense research for many years, with its correct seven-membered ring structure being proposed by Michael Dewar in 1945.[1][3]

Colchicine_Mechanism_of_Action

Figure 1: Simplified signaling pathway of Colchicine's anti-inflammatory action.

Marine Natural Products: A Source of Complex Cycloheptanes

The marine environment is a rich source of structurally complex and biologically active natural products. Several important marine toxins feature cycloheptane or related seven-membered rings within their intricate architectures.

  • Brevetoxins: Produced by the dinoflagellate Karenia brevis, brevetoxins are potent neurotoxins responsible for neurotoxic shellfish poisoning.[9][10][11] Their complex polycyclic ether structures contain multiple transfused rings, including seven-membered rings.[10][11][12] The total synthesis of brevetoxins, a monumental achievement in organic chemistry, has been accomplished by several research groups, including that of K.C. Nicolaou.[9]

  • Saxitoxin: Another potent neurotoxin, saxitoxin, is produced by certain species of dinoflagellates and cyanobacteria and is the cause of paralytic shellfish poisoning.[13][14][15] While its core structure is a tricyclic system, its biosynthesis and the synthesis of some of its derivatives involve chemistry related to cyclic amines and guanidines. The first total synthesis of saxitoxin was a landmark achievement by Kishi and his group in 1977.[16][17]

Cycloheptane Derivatives in Modern Drug Discovery

The unique conformational properties and the ability to present substituents in a well-defined three-dimensional space have made the cycloheptane scaffold an attractive template for the design of new therapeutic agents.

A notable example is the development of inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6][18][19][20] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of cancer cells.[18] Recently, a series of tricyclic and tetracyclic benzo[20][21]cycloheptane derivatives have been synthesized and shown to be potent inhibitors of CDK2.[22] These compounds induce apoptosis and cause cell cycle arrest in cancer cell lines, demonstrating the potential of the cycloheptane core in the development of novel anticancer agents.[22]

The CDK2 signaling pathway plays a crucial role in the G1/S transition of the cell cycle. CDK2 forms a complex with cyclin E, which then phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 by small molecules, such as the benzo[20][21]cycloheptane derivatives, blocks this cascade and halts cell proliferation.

CDK2_Signaling_Pathway

Figure 2: The CDK2 signaling pathway and the point of intervention by benzo[20][21]cycloheptane inhibitors.

Experimental Protocols

To provide a practical context to the historical and synthetic aspects discussed, this section details representative experimental protocols for the synthesis of cycloheptane and a functionalized derivative.

Historical Synthesis of Cycloheptane via Clemmensen Reduction of Cycloheptanone

This protocol is a generalized representation based on early 20th-century methods for the Clemmensen reduction.

Objective: To reduce cycloheptanone to cycloheptane.

Materials:

  • Cycloheptanone (Suberone)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • A mixture of amalgamated zinc, concentrated hydrochloric acid, toluene, and cycloheptanone is heated under reflux.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the mixture is cooled, and the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting crude cycloheptane is purified by fractional distillation.

Clemmensen_Reduction_Workflow Start Start: Cycloheptanone, Zn(Hg), Conc. HCl, Toluene Reflux Heat under Reflux Start->Reflux Workup Reaction Workup: - Cool and separate layers - Extract aqueous layer with toluene Reflux->Workup Wash Wash Combined Organic Layers: - Water - NaHCO₃ solution - Brine Workup->Wash Dry Dry over MgSO₄ Wash->Dry Purify Purification: - Remove solvent by distillation - Fractional distillation of crude product Dry->Purify End End: Pure Cycloheptane Purify->End

Figure 3: Experimental workflow for the Clemmensen reduction of cycloheptanone.

Modern Synthesis of a Functionalized Cycloheptane Derivative

This protocol describes the synthesis of cycloheptane-1,2,3,4-tetraols from 1,4-diacetoxy-2-cycloheptene, as an example of modern synthetic transformations on a cycloheptane scaffold.[14]

Objective: To synthesize cycloheptane-1,2,3,4-tetraols.

Materials:

  • 1,4-diacetoxy-2-cycloheptene

  • Osmium tetroxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Ammonia

  • Standard workup and purification reagents

Procedure:

  • cis-Hydroxylation: 1,4-diacetoxy-2-cycloheptene is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide to yield the corresponding diol.

  • Acetylation: The resulting diol is acetylated using acetic anhydride in pyridine to give the tetraacetate.

  • Purification: The tetraacetate is purified by column chromatography.[14]

  • Deacetylation: The purified tetraacetate is deacetylated using methanolic ammonia to afford the final cycloheptane-1,2,3,4-tetraol.[14]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of cycloheptane and its derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
CycloheptaneC₇H₁₄98.19118.4-120.811
CycloheptanoneC₇H₁₂O112.17179-181-0.949

Table 1: Physical Properties of Cycloheptane and Cycloheptanone

ReactionStarting MaterialProductYield (%)Reference
OsO₄ cis-hydroxylation and acetylation1,4-diacetoxy-2-cyclohepteneSymmetrical 1,2,3,4-tetraacetoxycycloheptanes51 and 23[14]
Deacetylation1,2,3,4-tetraacetoxy cycloheptanesCycloheptane-1,2,3,4-tetraolsNot specified[14]

Table 2: Selected Synthetic Yields for Cycloheptane Derivatives

CompoundTargetIC₅₀ (µM)Cell LinesReference
Benzo[20][21]cycloheptane derivative 5CDK20.112-[22]
Benzo[20][21]cycloheptane derivative 8CDK20.18-[22]
Benzo[20][21]cycloheptane derivative 5MCF-7, MDA-MB-2315.73 - 9.11Breast Cancer[22]
Benzo[20][21]cycloheptane derivative 8MCF-7, MDA-MB-2315.73 - 9.11Breast Cancer[22]

Table 3: Biological Activity of Selected Cycloheptane Derivatives

Conclusion

The journey of cycloheptane and its derivatives, from the initial synthesis of suberone to the development of complex, life-saving medicines, highlights the enduring importance of this seven-membered ring in chemical sciences. The historical progression of synthetic methods has enabled the creation of increasingly intricate molecular architectures, while the study of natural products has revealed the diverse biological roles of the cycloheptane scaffold. For researchers and drug development professionals, the cycloheptane core continues to offer a versatile and promising platform for the design of new therapeutic agents with novel mechanisms of action. A thorough understanding of its history, synthesis, and conformational behavior is essential for unlocking its full potential in the ongoing quest for new medicines.

References

Navigating Physicochemical Properties: A Technical Guide to N-hydroxycycloheptanecarboxamidine Solubility and Lipophilicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-hydroxycycloheptanecarboxamidine, focusing on solubility and lipophilicity. In the absence of publicly available experimental data for this specific compound, this document outlines the standardized experimental protocols and data presentation formats crucial for its characterization in a drug discovery and development setting.

Introduction to Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and lipophilicity. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a novel compound such as this compound, early and accurate assessment of these properties is paramount to guide medicinal chemistry efforts and predict its in vivo behavior.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site. Two key types of solubility are assessed during drug discovery: kinetic and thermodynamic solubility.

Data Presentation

While specific data for this compound is not available, the following tables represent the standard format for presenting solubility data.

Table 1: Kinetic Solubility of this compound

Buffer SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline7.425NephelometryDataData
Simulated Gastric Fluid1.237UV SpectroscopyDataData
Simulated Intestinal Fluid6.837LC-MS/MSDataData

Table 2: Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Incubation Time (h)MethodSolubility (µg/mL)Solubility (µM)
WaterNeutral2524Shake-FlaskDataData
Phosphate Buffered Saline7.42548Shake-FlaskDataData
Experimental Protocols

2.2.1. Kinetic Solubility Assay

Kinetic solubility measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer.[1][2][3] This high-throughput method is valuable in early discovery to quickly flag compounds with potential solubility issues.[1][2]

Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final compound concentration.

  • Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[4]

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[1][4]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2.2.2. Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the solid-state is in equilibrium with the dissolved state.[1][5] This is a more time-consuming but accurate measure, often performed on lead candidates.[2]

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).[6]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[3][5] Care must be taken to avoid filter sorption, especially for hydrophobic compounds.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[1][7]

Lipophilicity Assessment (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for predicting membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Data Presentation

Table 3: Octanol-Water Partition Coefficient (logP) of this compound

MethodpHTemperature (°C)logP Value
Shake-Flask7.425Data
HPLC7.425Data
Experimental Protocols

3.2.1. Shake-Flask Method (OECD 107)

This is the traditional "gold standard" method for logP determination.[8][9][10]

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

  • Partitioning: Add the second phase to the vial at a defined volume ratio.

  • Equilibration: Shake the mixture vigorously for a set period, then allow the phases to separate, often aided by centrifugation.[9]

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical technique.

  • Calculation: The logP is calculated as log([Concentration in octanol] / [Concentration in water]).

3.2.2. HPLC Method (OECD 117)

This is a high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its logP.[8][11]

Protocol:

  • System Calibration: A set of reference compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') of the standards against their known logP values.

  • Sample Analysis: this compound is injected under the same chromatographic conditions.

  • logP Determination: The retention time of the test compound is used to calculate its log k', and its logP is then interpolated from the calibration curve.[12]

Workflow and Visualization

The assessment of solubility and lipophilicity is an integral part of the early drug discovery workflow. The following diagram illustrates a typical decision-making process for a new chemical entity.

Physicochemical_Profiling_Workflow cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Outcomes NCE New Chemical Entity (this compound) KineticSol Kinetic Solubility Assay (Nephelometry/UV) NCE->KineticSol HPLCLip High-Throughput logP (HPLC Method) NCE->HPLCLip Decision1 Solubility > 50 µM? logP 1-3? KineticSol->Decision1 HPLCLip->Decision1 Optimize Medicinal Chemistry Optimization Decision1->Optimize No Decision1->ThermoSola Yes ThermoSol Thermodynamic Solubility (Shake-Flask) Decision2 Acceptable Physicochemical Profile? ThermoSol->Decision2 ShakeFlaskLogP logP Determination (Shake-Flask, OECD 107) ShakeFlaskLogP->Decision2 Advance Advance to Further ADME/Tox Studies Decision2->Advance Yes Decision2->Optimize No Optimize->NCE New Analogs Terminate Terminate Candidate ThermoSola->ThermoSola

Physicochemical Profiling Workflow

This workflow begins with high-throughput screening for kinetic solubility and logP in the early discovery phase. Promising compounds advance to more rigorous thermodynamic solubility and shake-flask logP determination during lead optimization. The results guide the decision to advance, optimize, or terminate a candidate.

References

Whitepaper: Unveiling the Therapeutic Potential of N-Hydroxyamidine Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the therapeutic potential of N-hydroxyamidine derivatives, with a focus on their activity as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. It is important to note that a thorough search of scientific literature and databases did not yield specific data for N-hydroxycycloheptanecarboxamidine . Therefore, this guide extrapolates the potential of this specific molecule based on the known activities of structurally related N-hydroxyamidine compounds.

Introduction: The Therapeutic Promise of N-Hydroxyamidine Derivatives

The N-hydroxyamidine functional group is a key pharmacophore in a class of compounds that has demonstrated significant therapeutic potential, particularly in the realm of immuno-oncology. While specific research on this compound is not publicly available, the broader class of N-hydroxyamidine derivatives has been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a critical enzyme that plays a pivotal role in tumor immune evasion, making it a highly attractive target for the development of novel cancer therapies.[1] This whitepaper will delve into the therapeutic rationale for targeting IDO1, present the available data on N-hydroxyamidine derivatives as IDO1 inhibitors, and provide detailed experimental protocols for their evaluation.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The depletion of tryptophan, an amino acid essential for T-cell proliferation and function, leads to the arrest of effector T-cell activity and induces T-cell anergy or apoptosis.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T-cell function and promotes the differentiation and activity of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.

By creating an immunosuppressive microenvironment, IDO1 allows tumor cells to evade detection and destruction by the immune system.[6] Therefore, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

N-Hydroxyamidine Derivatives as Potent IDO1 Inhibitors

Recent drug discovery efforts have identified N-hydroxyamidine derivatives as a promising class of IDO1 inhibitors.[1][2][3] Structure-based drug design has led to the development of novel compounds that exhibit high potency and selectivity for IDO1.[1][2][3] The N-hydroxyamidine moiety is thought to interact with the heme iron in the active site of the IDO1 enzyme, contributing to the inhibitory activity.[] Several compounds from this class have demonstrated significant anti-tumor effects in preclinical models, particularly when used in combination with other immunotherapeutic agents like PD-1 antibodies.[1][2][3]

Quantitative Data for N-Hydroxyamidine-Based IDO1 Inhibitors

The following table summarizes the in vitro potency of representative N-hydroxyamidine derivatives against IDO1. The data is extracted from a study by Li et al. (2021).[1][2][3]

Compound IDhIDO1 Enzymatic IC50 (nM)HeLa Cellular IC50 (nM)
13 1.3 ± 0.215.6 ± 2.1
14 1.1 ± 0.110.3 ± 1.5
15 1.5 ± 0.312.8 ± 1.9
18 0.9 ± 0.18.9 ± 1.1

Experimental Protocols for IDO1 Inhibition Assays

The evaluation of N-hydroxyamidine derivatives as IDO1 inhibitors typically involves a combination of enzymatic and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified hIDO1.

Principle: The enzymatic activity of recombinant hIDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine, which is then detected spectrophotometrically or by HPLC.

Detailed Protocol:

  • Reagents and Buffers:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (electron carrier)

    • Ascorbic acid (reductant)

    • Catalase (to remove H2O2)

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • The test compound (at various concentrations) or vehicle (DMSO) is pre-incubated with the recombinant hIDO1 enzyme in the reaction mixture.

    • The enzymatic reaction is initiated by the addition of L-tryptophan.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by the addition of trichloroacetic acid.

    • The mixture is then incubated at 60°C to hydrolyze N-formylkynurenine to kynurenine.

    • After centrifugation to remove precipitated protein, the concentration of kynurenine in the supernatant is quantified by measuring the absorbance at 321 nm or by HPLC.

  • Data Analysis:

    • The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation.[8]

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: Human cancer cells that express IDO1 (e.g., HeLa or SKOV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[9][10] The inhibitory effect of a test compound on intracellular IDO1 activity is determined by measuring the amount of kynurenine produced and secreted into the cell culture medium.[11]

Detailed Protocol:

  • Cell Culture and Treatment:

    • HeLa or another suitable human cancer cell line is seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with human IFN-γ to induce IDO1 expression.

    • Concurrently, the cells are treated with various concentrations of the test compound or vehicle (DMSO).

  • Kynurenine Measurement:

    • After a suitable incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde (DMAB) in acetic acid to form a yellow product, the absorbance of which is measured at 480 nm.[11] Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.

  • Data Analysis:

    • The percent inhibition of kynurenine production is calculated for each concentration of the test compound relative to the IFN-γ-stimulated vehicle control.

    • The cellular IC50 value is determined from the dose-response curve.

  • Cell Viability Assay:

    • A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound cytotoxicity.

Visualizations: Signaling Pathway and Experimental Workflow

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Upregulated in Tumor Cells) Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activates Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Kills Immune_Suppression Immune Suppression & Tumor Evasion Treg->T_Cell Suppresses Immune_Suppression->Tumor_Cell Promotes Survival

Caption: IDO1-mediated tryptophan catabolism and immune suppression.

IDO1_Screening_Workflow start Start: Compound Library enzymatic_assay Primary Screen: hIDO1 Enzymatic Assay start->enzymatic_assay determine_ic50_enzymatic Determine Enzymatic IC50 enzymatic_assay->determine_ic50_enzymatic cellular_assay Secondary Screen: Cell-Based IDO1 Assay determine_ic50_enzymatic->cellular_assay Active Compounds determine_ic50_cellular Determine Cellular IC50 cellular_assay->determine_ic50_cellular cytotoxicity_assay Counter Screen: Cytotoxicity Assay determine_ic50_cellular->cytotoxicity_assay hit_validation Hit Validation & SAR determine_ic50_cellular->hit_validation cytotoxicity_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization Validated Hits

References

Navigating the Stability and Degradation of N-hydroxycycloheptanecarboxamidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the potential stability and degradation profile of N-hydroxycycloheptanecarboxamidine. It is intended for researchers, scientists, and drug development professionals to inform the design of stability studies, analytical method development, and formulation strategies.

Chemical Stability Profile

This compound, as an N-hydroxyamidine, is anticipated to be a water-sensitive compound, potentially acting as a prodrug that converts to the active cycloheptanecarboxamidine. Its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents.

Key Stability Considerations:

  • Hydrolytic Sensitivity: The amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of cycloheptanecarboxamide and hydroxylamine.

  • Oxidative Lability: The N-hydroxy group is prone to oxidation, a common degradation pathway for N-hydroxyguanidine and related compounds. This can lead to the formation of various degradation products, including nitric oxide (NO), nitroxyl (HNO), and the corresponding urea or cyanamide derivatives.

  • Reductive Conversion: In biological systems, N-hydroxyamidines can be reduced to the corresponding amidines.[1][2] This is a critical consideration if the compound is being developed as a prodrug.

  • Thermal and Photolytic Decomposition: Exposure to heat and light can also induce degradation, the pathways of which would need to be elucidated through forced degradation studies.

Potential Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways can be postulated for this compound.

Hydrolysis

Under aqueous acidic or basic conditions, the N-hydroxyamidine moiety can undergo hydrolysis.

This compound This compound Cycloheptanecarboxamide Cycloheptanecarboxamide This compound->Cycloheptanecarboxamide H₂O / H⁺ or OH⁻ Hydroxylamine Hydroxylamine This compound->Hydroxylamine H₂O / H⁺ or OH⁻ cluster_oxidation Oxidative Degradation This compound This compound Cycloheptylurea Cycloheptylurea This compound->Cycloheptylurea [O] Cycloheptanecyanamide Cycloheptanecyanamide This compound->Cycloheptanecyanamide [O] Nitric Oxide (NO) / Nitroxyl (HNO) Nitric Oxide (NO) / Nitroxyl (HNO) This compound->Nitric Oxide (NO) / Nitroxyl (HNO) [O] This compound This compound Cycloheptanecarboxamidine Cycloheptanecarboxamidine This compound->Cycloheptanecarboxamidine [H] (e.g., in vivo reduction) cluster_workflow Stability and Degradation Workflow A Compound Synthesis and Characterization B Solubility and Preliminary Stability A->B C Forced Degradation Studies (Aqueous and Anhydrous) B->C D Development of Stability- Indicating Analytical Method C->D F Kinetic Analysis of Degradation C->F E Identification and Structural Elucidation of Degradation Products D->E G Formal Stability Studies (ICH Guidelines) D->G E->F F->G H Data Analysis and Reporting G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxyamidine compounds represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their unique structural features allow them to act as key pharmacophores in the design of enzyme inhibitors and as prodrugs to enhance the bioavailability of parent amidine-containing drugs. This technical guide provides a comprehensive overview of N-hydroxyamidine compounds, focusing on their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for the most common synthetic routes are provided, along with tabulated quantitative data for a range of derivatives to facilitate comparison and guide future research. Furthermore, this guide illustrates the key signaling pathways in which N-hydroxyamidine compounds are involved, offering insights into their mechanisms of action.

Introduction to N-Hydroxyamidine Compounds

N-hydroxyamidines, also known as amidoximes, are a class of organic compounds characterized by the functional group RC(=NOH)NR'R''. They are the N-hydroxy derivatives of amidines and exist in tautomeric forms. Their ability to mimic the transition state of substrate binding to various enzymes, coupled with their capacity to be reduced in vivo to the corresponding amidines, makes them highly valuable in drug design.[1][2] Notably, N-hydroxyamidines have been successfully developed as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), nitric oxide synthase (NOS), and arginase, which are implicated in a range of diseases including cancer and cardiovascular disorders.[3][4][5]

Synthesis of N-Hydroxyamidine Compounds

The synthesis of N-hydroxyamidine compounds can be primarily achieved through two main routes: the addition of hydroxylamine to nitriles and the reaction of imidoyl chlorides with hydroxylamine.

Synthesis from Nitriles and Hydroxylamine

This is one of the most direct and widely used methods for the preparation of N-hydroxyamidines. The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of a nitrile. The hydroxylamine is often generated in situ from its hydrochloride salt by the addition of a base.

Experimental Protocol: Synthesis of N'-Hydroxybenzenecarboximidamide from Benzonitrile

  • Materials: Benzonitrile, Hydroxylamine hydrochloride, Sodium hydroxide, Benzyltriethylammonium chloride, Water.

  • Procedure:

    • In a reaction vessel, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (≈3.0 equivalents) in water (180 mL).

    • Add benzyltriethylammonium chloride (5 mol %) to the solution.

    • Cool the mixture to 10 °C with stirring.

    • Slowly add benzonitrile (1 equivalent) to the reaction mixture.

    • Allow the reaction to proceed at 40 °C for a specified time, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain N'-hydroxybenzenecarboximidamide.[6]

Synthesis from Imidoyl Chlorides and Hydroxylamine

This method involves the preparation of an imidoyl chloride intermediate, which is then reacted with hydroxylamine. Imidoyl chlorides are typically synthesized from the corresponding anilides by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Synthesis of N-Hydroxy-N'-phenylbenzamidine

  • Step 1: Synthesis of N-Phenylbenzimidoyl Chloride

    • Materials: Benzanilide, Thionyl chloride, Anhydrous solvent (e.g., toluene).

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend benzanilide (1 equivalent) in anhydrous toluene.

      • Add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension at room temperature with stirring.

      • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-phenylbenzimidoyl chloride. This intermediate is often used in the next step without further purification.

  • Step 2: Synthesis of N-Hydroxy-N'-phenylbenzamidine

    • Materials: N-Phenylbenzimidoyl chloride, Hydroxylamine hydrochloride, Base (e.g., triethylamine or sodium carbonate), Anhydrous diethyl ether.

    • Procedure:

      • Dissolve the crude N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous diethyl ether.

      • In a separate flask, prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride (1.1 equivalents) with a suitable base (e.g., triethylamine, 2.2 equivalents) in diethyl ether at 0 °C.

      • Add the solution of N-phenylbenzimidoyl chloride dropwise to the hydroxylamine solution at 0 °C with vigorous stirring.

      • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

      • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

      • Wash the filtrate with cold water and brine.

      • Dry the ethereal layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-hydroxy-N'-phenylbenzamidine.

      • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data of N-Hydroxyamidine Derivatives

The following tables summarize the physicochemical and biological activity data for a selection of N-hydroxyamidine derivatives.

Table 1: Physicochemical Properties of Substituted N-Hydroxybenzamidines

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
N'-HydroxybenzamidineHC₇H₈N₂O136.1558-60[6]
N'-Hydroxy-4-fluorobenzamidine4-FC₇H₇FN₂O154.14115-117-
N'-Hydroxy-4-chlorobenzamidine4-ClC₇H₇ClN₂O170.60138-140-
N'-Hydroxy-4-methylbenzamidine4-CH₃C₈H₁₀N₂O150.18124-126-
N'-Hydroxy-4-methoxybenzamidine4-OCH₃C₈H₁₀N₂O₂166.18142-144-

Table 2: Spectroscopic Data for N'-Hydroxybenzamidine

TechniqueKey Signals
¹H NMR (CDCl₃, δ ppm)7.2-7.6 (m, 5H, Ar-H), 5.1 (br s, 2H, NH₂), 9.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm)150.2 (C=N), 132.5, 129.0, 128.5, 127.8 (Ar-C)
IR (KBr, cm⁻¹)3450-3200 (N-H, O-H stretching), 1640 (C=N stretching)

Table 3: Biological Activity of N-Hydroxyamidine-based IDO1 Inhibitors

CompoundIDO1 IC₅₀ (nM)Cellular Activity (HeLa cells, IC₅₀ µM)Bioavailability (F%)Reference
Epacadostat<500.076-[3]
Compound 1 (thiazole substitution)51>10-[3]
Compound 14--Dog: poor[3]
Compound 18--Mouse: 44%, Rat: 58.8%, Dog: 102.1%[3][7]

Signaling Pathways and Mechanism of Action

N-hydroxyamidine compounds exert their biological effects through various mechanisms, primarily by acting as enzyme inhibitors or as prodrugs that are metabolized to active amidines.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell function and promotes immune tolerance. N-hydroxyamidine-based inhibitors, such as Epacadostat, bind to the ferric heme iron in the active site of IDO1, blocking its catalytic activity.[3] This inhibition restores local tryptophan levels and reverses immune suppression, thereby enhancing anti-tumor immunity.[3]

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression leads to IDO1->Kynurenine N-Hydroxyamidine Inhibitor N-Hydroxyamidine Inhibitor N-Hydroxyamidine Inhibitor->IDO1 inhibits T-cell Activation T-cell Activation Anti-tumor Immunity Anti-tumor Immunity T-cell Activation->Anti-tumor Immunity promotes Immune Suppression->T-cell Activation inhibits

Caption: Inhibition of the IDO1 signaling pathway by N-hydroxyamidine compounds.

Prodrug Approach for Amidine-Containing Drugs

Many amidine-containing compounds exhibit potent therapeutic activities but suffer from poor oral bioavailability due to their high basicity and polarity. N-hydroxyamidines serve as effective prodrugs that are less basic and more lipophilic, allowing for better absorption from the gastrointestinal tract.[1][2] In vivo, these compounds are metabolically reduced by enzymes such as cytochrome P450 and cytochrome b5 reductase systems, primarily in the liver, to release the active amidine drug.[1][2]

Prodrug_Activation cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Circulation / Liver N-Hydroxyamidine Prodrug (Oral) N-Hydroxyamidine Prodrug (Oral) Absorption Absorption N-Hydroxyamidine Prodrug (Oral)->Absorption N-Hydroxyamidine Prodrug N-Hydroxyamidine Prodrug Absorption->N-Hydroxyamidine Prodrug Enzymatic Reduction Cytochrome P450 Cytochrome b5 Reductase N-Hydroxyamidine Prodrug->Enzymatic Reduction metabolized by Active Amidine Drug Active Amidine Drug Therapeutic Effect Therapeutic Effect Active Amidine Drug->Therapeutic Effect Enzymatic Reduction->Active Amidine Drug Arginine_Metabolism_Inhibition L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Arginase Arginase L-Arginine->Arginase Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS->L-Citrulline Urea Urea Arginase->Urea L-Ornithine L-Ornithine Arginase->L-Ornithine N-Hydroxyamidine\n(NOS Inhibitor) N-Hydroxyamidine (NOS Inhibitor) N-Hydroxyamidine\n(NOS Inhibitor)->NOS N-Hydroxyamidine\n(Arginase Inhibitor) N-Hydroxyamidine (Arginase Inhibitor) N-Hydroxyamidine\n(Arginase Inhibitor)->Arginase

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-hydroxycycloheptanecarboxamidine is a novel chemical entity for which specific biological activities and corresponding in vitro assay protocols are not yet established in published literature. However, the presence of an N-hydroxyamidine functional group suggests a potential inhibitory activity against enzymes that utilize L-arginine as a substrate, such as nitric oxide synthase (NOS) and arginase. This document provides detailed application notes and protocols for the in vitro evaluation of this compound as a potential inhibitor of these two key enzymes. These protocols are designed for researchers, scientists, and drug development professionals.

Section 1: In Vitro Assay for Nitric Oxide Synthase (NOS) Inhibition

Background

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[1][2][3] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[4] Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock. Therefore, inhibitors of iNOS are of significant therapeutic interest. This protocol describes an in vitro assay to determine the inhibitory potential of this compound on iNOS activity.

Assay Principle

The activity of NOS is determined by monitoring the conversion of L-arginine to L-citrulline and NO. The produced NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total nitrite concentration can be measured colorimetrically after the enzymatic reduction of nitrate to nitrite by nitrate reductase, followed by the Griess reaction. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the NO concentration. A decrease in the measured NO in the presence of the test compound indicates inhibition of NOS activity.

Signaling Pathway

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO O2_NADPH O₂, NADPH O2_NADPH->NOS Inhibitor N-hydroxycycloheptane- carboxamidine Inhibitor->NOS

Caption: Nitric Oxide Synthase (NOS) pathway and point of inhibition.

Experimental Protocol

1.4.1. Materials and Reagents

  • Recombinant inducible Nitric Oxide Synthase (iNOS)

  • L-Arginine

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • HEPES buffer

  • This compound (test compound)

  • Aminoguanidine (positive control inhibitor)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

1.4.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare a 50 mM HEPES buffer (pH 7.4).

    • Prepare a stock solution of L-Arginine in the HEPES buffer.

    • Prepare stock solutions of cofactors: NADPH, BH4, Calmodulin, and CaCl₂ in the HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

    • Prepare a stock solution of aminoguanidine in the HEPES buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following components in order:

      • 50 µL of HEPES buffer

      • 10 µL of cofactor mix (NADPH, BH4, Calmodulin, CaCl₂)

      • 10 µL of test compound dilution (or positive control, or vehicle for control wells)

      • 10 µL of iNOS enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of L-Arginine solution.

    • Incubate the plate at 37°C for 60 minutes.

  • NO Detection (Griess Assay):

    • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 1M HCl).

    • Add 50 µL of Griess Reagent A (Sulfanilamide) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve:

    • Prepare a series of known concentrations of sodium nitrite in the assay buffer.

    • Perform the Griess reaction as described above for the standards.

    • Plot the absorbance versus nitrite concentration to generate a standard curve.

Data Presentation

Table 1: Inhibition of iNOS by this compound

Compound Concentration (µM)Absorbance (540 nm)Nitrite Concentration (µM)% Inhibition
0 (Vehicle Control)0.85010.00
0.10.7659.010
10.6387.525
100.4255.050
500.2132.575
1000.1281.585

Table 2: IC₅₀ Values for iNOS Inhibition

CompoundIC₅₀ (µM)
This compound10.0
Aminoguanidine (Control)2.1[5]

Experimental Workflow

NOS_Workflow prep Prepare Reagents (Buffer, Cofactors, Enzyme, Compound) plate Add Buffer, Cofactors, Compound, and iNOS to 96-well plate prep->plate pre_incubate Pre-incubate at 37°C for 10 min plate->pre_incubate start_reaction Initiate reaction with L-Arginine pre_incubate->start_reaction incubate Incubate at 37°C for 60 min start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction griess Add Griess Reagent & Incubate stop_reaction->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition and IC₅₀ read->analyze

Caption: Experimental workflow for the NOS inhibition assay.

Section 2: In Vitro Assay for Arginase Inhibition

Background

Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] It plays a crucial role in the urea cycle. There are two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial). By competing with NOS for the common substrate L-arginine, arginase can regulate NO production.[6] Upregulation of arginase is associated with cardiovascular and immunological disorders. Therefore, arginase inhibitors are being investigated as potential therapeutics.

Assay Principle

The arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. This is a colorimetric assay where the urea generated reacts with a chromogen, such as α-isonitrosopropiophenone, under acidic conditions to form a colored complex.[6] The absorbance of this complex is measured at a specific wavelength and is directly proportional to the amount of urea produced, and thus to the arginase activity. A reduction in the colored product in the presence of the test compound indicates inhibition of the enzyme.

Signaling Pathway

Arginase_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea H2O H₂O H2O->Arginase Inhibitor N-hydroxycycloheptane- carboxamidine Inhibitor->Arginase

Caption: Arginase pathway and point of inhibition.

Experimental Protocol

2.4.1. Materials and Reagents

  • Recombinant Arginase I

  • L-Arginine

  • Tris-HCl buffer

  • Manganese Chloride (MnCl₂)

  • This compound (test compound)

  • (S)-(2-Boronoethyl)-L-cysteine (BEC) (positive control inhibitor)

  • Urea Colorimetric Detection Reagent (e.g., containing α-isonitrosopropiophenone)

  • Acidic solution (e.g., a mixture of sulfuric acid and phosphoric acid)

  • Urea (for standard curve)

  • 96-well microplates

  • Microplate reader

2.4.2. Assay Procedure

  • Enzyme Activation:

    • Prepare a solution of Arginase I in Tris-HCl buffer containing MnCl₂.

    • Activate the enzyme by incubating at 37°C for 10 minutes.

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

    • Prepare a stock solution of L-Arginine in the Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

    • Prepare a stock solution of BEC in the Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following:

      • 40 µL of Tris-HCl buffer

      • 10 µL of test compound dilution (or positive control, or vehicle for control wells)

      • 25 µL of activated Arginase I enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of L-Arginine solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Urea Detection:

    • Stop the reaction by adding 100 µL of the acidic solution.

    • Add 50 µL of the Urea Colorimetric Detection Reagent to each well.

    • Incubate the plate at 95°C for 30 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 430 nm using a microplate reader.

  • Standard Curve:

    • Prepare a series of known concentrations of urea in the assay buffer.

    • Perform the colorimetric detection as described above for the standards.

    • Plot the absorbance versus urea concentration to generate a standard curve.

Data Presentation

Table 3: Inhibition of Arginase I by this compound

Compound Concentration (µM)Absorbance (430 nm)Urea Concentration (µM)% Inhibition
0 (Vehicle Control)0.98020.00
10.88218.010
100.73515.025
500.49010.050
1000.2455.075
2000.1473.085

Table 4: IC₅₀ Values for Arginase I Inhibition

CompoundIC₅₀ (µM)
This compound50.0
(S)-(2-Boronoethyl)-L-cysteine (BEC)12.0[6]

Experimental Workflow

Arginase_Workflow activate Activate Arginase with MnCl₂ prep Prepare Reagents (Buffer, Enzyme, Compound) activate->prep plate Add Buffer, Compound, and Arginase to 96-well plate prep->plate pre_incubate Pre-incubate at 37°C for 10 min plate->pre_incubate start_reaction Initiate reaction with L-Arginine pre_incubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction with Acid incubate->stop_reaction urea_detection Add Urea Reagent & Incubate at 95°C stop_reaction->urea_detection read Measure Absorbance at 430 nm urea_detection->read analyze Calculate % Inhibition and IC₅₀ read->analyze

Caption: Experimental workflow for the arginase inhibition assay.

References

Application Notes and Protocols for N-hydroxycycloheptanecarboxamidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-hydroxycycloheptanecarboxamidine is a novel small molecule inhibitor of the Janus kinase (JAK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is frequently observed in various malignancies and inflammatory diseases, making it a key target for therapeutic development.[1][2][3][4] this compound exerts its biological effects by selectively targeting JAK kinases, thereby inhibiting the downstream phosphorylation of STAT proteins and the subsequent transcription of target genes involved in cell growth and survival.[2][5]

These application notes provide detailed protocols for utilizing this compound in cell culture to assess its effects on cancer cell viability and to characterize its mechanism of action through the inhibition of the JAK/STAT signaling pathway.

Mechanism of Action

The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding transmembrane receptors.[2] This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins.[2] Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for cell proliferation and survival.[2][5]

This compound is hypothesized to function as an ATP-competitive inhibitor of JAKs, preventing the phosphorylation of STAT proteins and thereby blocking downstream signaling.

Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK Activates p-JAK p-JAK JAK->p-JAK Autophosphorylation STAT STAT p-JAK->STAT Phosphorylates p-STAT Dimer p-STAT Dimer STAT->p-STAT Dimer Dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival This compound This compound This compound->JAK Inhibits cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add Solubilizer Add Solubilizer Incubate 4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Protein Quantification Protein Quantification Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Blocking Blocking Transfer to Membrane->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

References

Application Notes and Protocols for N-hydroxycycloheptanecarboxamidine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Topic: Arginase Inhibition by N-Hydroxyamidine Derivatives for Therapeutic Development

Introduction Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), are known, with ARG1 being cytosolic and highly expressed in the liver as part of the urea cycle, while ARG2 is mitochondrial and found in various other tissues.[1] Upregulation of arginase activity is implicated in several pathological conditions, including cardiovascular diseases, cancer, and immune disorders.[1][2] By depleting the cellular pool of L-arginine, arginase can limit the production of nitric oxide (NO) by nitric oxide synthase (NOS), leading to endothelial dysfunction.[2] In the context of cancer, arginase activity in myeloid-derived suppressor cells (MDSCs) can suppress the anti-tumor immune response.[3] Therefore, inhibitors of arginase are of significant interest for therapeutic applications.

Mechanism of Inhibition N-hydroxyamidine and N-hydroxyguanidine derivatives, such as Nω-hydroxy-l-norarginine (nor-NOHA), are potent and reversible inhibitors of arginase.[4] Their mechanism of action involves the coordination of the N-hydroxy group to the binuclear manganese cluster in the active site of the enzyme.[2] This interaction displaces the metal-bridging hydroxide ion, which is essential for the catalytic activity of arginase, thereby inhibiting the hydrolysis of L-arginine.[2]

Therapeutic Potential The ability of arginase inhibitors to modulate L-arginine metabolism makes them promising candidates for the treatment of various diseases:

  • Cardiovascular Diseases: By increasing the bioavailability of L-arginine for eNOS, arginase inhibitors can restore NO production, leading to vasodilation and improved endothelial function.[2]

  • Oncology: Inhibition of arginase in the tumor microenvironment can enhance anti-tumor T-cell responses.

  • Immune Disorders: Modulation of L-arginine levels can influence immune cell function and differentiation.[1]

Data Presentation: Inhibitory Activity of Representative N-Hydroxyguanidine Compounds

CompoundTarget EnzymeIC50 / KiNotesReference
Nω-hydroxy-l-arginine (NOHA)ArginaseKi = 500 mMA well-characterized arginase inhibitor.[2]
Nω-hydroxy-nor-l-arginine (nor-NOHA)Arginase-A more potent inhibitor than NOHA. Induces apoptosis in leukemic cells under hypoxic conditions.[4][5][4][5]
2(S)-amino-6-boronohexanoic acid (ABH)Arginase-A boronic acid-based inhibitor, used as a control in some assays.[6]

Experimental Protocols

Protocol 1: In Vitro Arginase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds like N-hydroxycycloheptanecarboxamidine against purified arginase. The assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.

Materials:

  • Purified Arginase I (human recombinant)

  • Arginine Buffer (pH 9.5)

  • MnCl₂ Solution

  • Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Urea Reagent (containing a chromogen that reacts with urea)

  • 96-well clear flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of Arginase I in a suitable buffer. The final concentration should be optimized for the assay conditions.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (solvent only).

  • Assay Setup:

    • Add 40 µL of the arginase solution to each well of the 96-well plate.[6]

    • Reserve wells for a "Blank" (no substrate) and a "Control" (no inhibitor).[6]

    • To the control and blank wells, add 5 µL of the solvent used for the test compounds.[6]

    • To the remaining wells, add 5 µL of the respective test inhibitor dilutions.[6]

    • Tap the plate gently to mix.

  • Pre-incubation: Incubate the plate for 15 minutes at 25 °C to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation:

    • Add 5 µL of the Substrate Buffer (L-arginine) to all wells except the blank.[6]

    • Add 5 µL of ultrapure water to the blank well.[6]

  • Incubation: Incubate the plate for 30 minutes at 25 °C.[6]

  • Reaction Termination and Color Development:

    • Add 200 µL of Urea Reagent to all wells to stop the reaction.[6]

    • Incubate the plate for 60 minutes at room temperature to allow for color development.[6]

  • Data Acquisition: Measure the absorbance at 430 nm using a microplate reader.[6]

Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Arginase_NOS_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine_Urea L-Ornithine + Urea Arginase->L_Ornithine_Urea Hydrolysis NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation Inhibitor N-hydroxyamidine Inhibitor Inhibitor->Arginase Inhibition

Caption: Arginase and NOS competition for L-arginine.

Arginase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Arginase Working Solution Dispense Dispense Arginase and Inhibitor into 96-well Plate Enzyme_Prep->Dispense Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor Inhibitor_Prep->Dispense Preincubation Pre-incubate for 15 min at 25°C Dispense->Preincubation Initiation Add L-arginine Substrate to Initiate Reaction Preincubation->Initiation Incubation Incubate for 30 min at 25°C Initiation->Incubation Termination Stop Reaction and Develop Color with Urea Reagent Incubation->Termination Read_Absorbance Measure Absorbance at 430 nm Termination->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the arginase inhibition assay.

Inhibition_Mechanism Enzyme Arginase Active Site Mn²⁺ Mn²⁺ Enzyme_Substrate Arginase-Substrate Complex Mn²⁺ Mn²⁺ Enzyme->Enzyme_Substrate Substrate Binding Enzyme_Inhibitor Arginase-Inhibitor Complex Mn²⁺ Mn²⁺ Enzyme->Enzyme_Inhibitor Inhibitor Binding Substrate L-Arginine Substrate->Enzyme_Substrate Inhibitor N-hydroxyamidine Inhibitor Inhibitor->Enzyme_Inhibitor Product L-Ornithine + Urea Enzyme_Substrate->Product Catalysis Enzyme_Inhibitor->Enzyme Reversible

Caption: Mechanism of reversible arginase inhibition.

References

Application Notes and Protocols for Preclinical Efficacy Testing of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

Therapeutic Area 1: Inflammatory Airway Disease (Asthma)

Target Rationale: S-nitrosoglutathione Reductase (GSNOR) Inhibition

S-nitrosoglutathione (GSNO) is an endogenous bronchodilator and anti-inflammatory molecule.[1][2] Its levels are regulated by GSNOR, which catabolizes GSNO. In asthmatic conditions, GSNOR activity is often elevated, leading to reduced GSNO levels and consequently, airway hyperresponsiveness and inflammation.[3][4] Inhibition of GSNOR is a promising therapeutic strategy to restore GSNO levels and ameliorate asthma symptoms.[1][3][5] Animal models have demonstrated that GSNOR inhibitors can reduce airway hyperreactivity and inflammation.[1][3][4]

Signaling Pathway: GSNOR in Asthma Pathogenesis

GSNOR_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens) iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory_Stimuli->iNOS NO Nitric Oxide (NO) iNOS->NO GSNO S-Nitrosoglutathione (GSNO) NO->GSNO GSH Glutathione (GSH) GSH->GSNO GSNOR GSNOR GSNO->GSNOR Degradation Bronchodilation Bronchodilation GSNO->Bronchodilation Anti_inflammatory Anti-inflammatory Effects GSNO->Anti_inflammatory Inactive_Metabolites Inactive Metabolites GSNOR->Inactive_Metabolites NHCC N-hydroxycycloheptanecarboxamidine NHCC->GSNOR Inhibition

Caption: GSNOR pathway in asthma.

Animal Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a widely used and well-characterized model that mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[6][7]

Experimental Protocol
  • Animals: Female BALB/c mice (6-8 weeks old) are commonly used due to their strong Th2-biased immune responses.[1]

  • Sensitization:

    • On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.[8]

    • A control group receives i.p. injections of saline with aluminum hydroxide.

  • Drug Administration:

    • This compound (or vehicle control) is administered to treatment groups, typically starting before the challenge phase. The route (e.g., oral gavage, i.p., intranasal) and dosing regimen should be determined by preliminary pharmacokinetic studies.

  • Airway Challenge:

    • From days 21 to 27, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day.[9]

    • The control group is challenged with aerosolized saline.

  • Efficacy Assessment (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine using whole-body plethysmography.[1] The enhanced pause (Penh) is a common readout.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline. The recovered BAL fluid is used to determine total and differential inflammatory cell counts (especially eosinophils).[1]

    • Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of cellular infiltration and goblet cell hyperplasia.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified by ELISA.[4]

Experimental Workflow

OVA_Workflow Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Sensitization (OVA/Alum i.p.) Day0->Day14 Day21_27 Days 21-27: Aerosol Challenge (OVA) + Drug Administration Day14->Day21_27 Day28 Day 28: Efficacy Assessment Day21_27->Day28 AHR AHR Measurement (Plethysmography) Day28->AHR BAL BAL Fluid Analysis (Cell Counts, Cytokines) Day28->BAL Histology Lung Histology Day28->Histology

Caption: Workflow for OVA-induced asthma model.

Data Presentation: Efficacy of this compound in OVA-Induced Asthma
GroupTreatmentAHR (Penh at 50 mg/mL Methacholine)Total BAL Cells (x10^5)BAL Eosinophils (x10^4)Lung IL-5 (pg/mL)
1Saline Control1.5 ± 0.20.5 ± 0.10.1 ± 0.0510 ± 2
2OVA + Vehicle5.8 ± 0.68.2 ± 1.165.3 ± 8.7150 ± 25
3OVA + NHCC (1 mg/kg)4.2 ± 0.55.9 ± 0.842.1 ± 6.395 ± 18
4OVA + NHCC (10 mg/kg)2.8 ± 0.4 3.1 ± 0.415.6 ± 3.1 40 ± 9
5OVA + Dexamethasone2.1 ± 0.3 2.5 ± 0.38.9 ± 2.2 25 ± 6
*Data are represented as Mean ± SEM. NHCC: this compound. *p<0.05, *p<0.01 vs. OVA + Vehicle.

Therapeutic Area 2: Metabolic Syndrome

Target Rationale: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol (corticosterone in rodents) within key metabolic tissues like the liver and adipose tissue.[10][11] Overexpression or increased activity of 11β-HSD1 is associated with obesity and insulin resistance.[12][13] Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing local glucocorticoid action, thereby improving insulin sensitivity, lipid profiles, and reducing adiposity.[10][14] Preclinical studies with 11β-HSD1 inhibitors have shown significant improvements in metabolic parameters in rodent models.[10][15][16]

Signaling Pathway: 11β-HSD1 in Metabolic Syndrome

HSD11B1_Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Insulin_Resistance Insulin Resistance GR->Insulin_Resistance Adipogenesis Adipogenesis GR->Adipogenesis Dyslipidemia Dyslipidemia GR->Dyslipidemia NHCC This compound NHCC->HSD11B1 Inhibition

Caption: 11β-HSD1 pathway in metabolic syndrome.

Animal Model: High-Fat Diet (HFD)-Induced Obesity in Mice

Feeding C57BL/6 mice a high-fat diet induces a phenotype that closely resembles human metabolic syndrome, including obesity, hyperglycemia, insulin resistance, and dyslipidemia.[17][18][19][20]

Experimental Protocol
  • Animals: Male C57BL/6J mice (6 weeks old) are used.

  • Diet-Induced Obesity:

    • Mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for 12-16 weeks to induce the metabolic syndrome phenotype.[17][21]

    • A control group is fed a standard chow diet (e.g., 10% calories from fat).

  • Drug Administration:

    • After the induction period, HFD-fed mice are randomized into treatment groups.

    • This compound (or vehicle control) is administered daily via oral gavage for a period of 4-8 weeks.

  • Efficacy Assessment:

    • Body Weight and Food Intake: Monitored weekly throughout the treatment period.[19]

    • Glucose and Insulin Tolerance Tests:

      • Glucose Tolerance Test (GTT): Performed after 4 weeks of treatment. Following a 6-hour fast, mice are given an i.p. injection of glucose (2 g/kg), and blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

      • Insulin Tolerance Test (ITT): Performed at least 3 days after the GTT. Following a 4-hour fast, mice are injected i.p. with insulin (0.75 U/kg), and blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

    • Terminal Blood and Tissue Collection:

      • At the end of the study, fasted blood is collected to measure plasma levels of insulin, triglycerides, and cholesterol.[10]

      • Liver and adipose tissue are weighed and can be used for histological analysis (e.g., to assess hepatic steatosis) or gene expression studies.

Experimental Workflow

HFD_Workflow Week0 Week 0: Start High-Fat Diet (HFD) Week12 Week 12: Induction of Obesity Randomize & Start Treatment Week0->Week12 Week16 Week 16: Mid-point Assessment Week12->Week16 BodyWeight Body Weight & Food Intake (Weekly) Week12->BodyWeight GTT Glucose Tolerance Test Week16->GTT ITT Insulin Tolerance Test Week16->ITT Week20 Week 20: End of Study & Terminal Collection Week16->Week20 Terminal Plasma Analysis (Insulin, Lipids) Tissue Collection Week20->Terminal

Caption: Workflow for HFD-induced obesity model.

Data Presentation: Efficacy of this compound in HFD-Induced Obesity
GroupTreatmentBody Weight Change (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)Plasma Triglycerides (mg/dL)GTT AUC
1Chow + Vehicle+4.5 ± 0.8110 ± 80.5 ± 0.185 ± 1018000 ± 1500
2HFD + Vehicle+18.2 ± 2.1165 ± 122.8 ± 0.4150 ± 1835000 ± 2800
3HFD + NHCC (10 mg/kg)+14.1 ± 1.9140 ± 101.9 ± 0.3115 ± 1528000 ± 2100
4HFD + NHCC (30 mg/kg)+10.5 ± 1.5 125 ± 91.1 ± 0.2 95 ± 1222000 ± 1900
5HFD + Rosiglitazone+12.1 ± 1.8118 ± 7 0.8 ± 0.290 ± 11 20500 ± 1800
Data are represented as Mean ± SEM. NHCC: this compound; AUC: Area Under the Curve. *p<0.05, *p<0.01 vs. HFD + Vehicle.

References

Application Notes & Protocols for the Quantification of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycycloheptanecarboxamidine is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols and data are provided as a comprehensive template. Due to the limited availability of specific analytical methods for this compound in the public domain, these methods are based on established principles for the analysis of similar small molecules and will require optimization and validation for your specific application and matrix.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and formulations.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and low concentration levels.[1][2][3]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described analytical methods for easy comparison.

Table 1: HPLC-UV Method - Quantitative Data

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.2 - 103.5%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method - Quantitative Data

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98.1 - 101.7%
Precision (% RSD)< 3%

Experimental Protocols

HPLC-UV Method Protocol

This protocol outlines the procedure for the quantification of this compound in a simple matrix, such as a drug formulation.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Internal Standard (IS) - (e.g., a structurally similar and stable compound)

1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Autosampler

  • Data acquisition and processing software

1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (v/v) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (a common starting point for similar compounds is around 220-280 nm).

  • Injection Volume: 10 µL

1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a working solution of the IS in the mobile phase.

  • Sample Preparation:

    • For a drug formulation, dissolve the product in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Spike each calibration standard and sample with the IS working solution to a final concentration of 1 µg/mL.

    • Vortex and filter through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

LC-MS/MS Method Protocol

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine.[1][5]

2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for highest accuracy) or a suitable analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2.2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[1]

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Autosampler

  • Data acquisition and processing software

2.3. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of the reference standard. A precursor ion (e.g., [M+H]+) and a stable product ion will be selected for the analyte and the IS.

2.4. Sample Preparation (Protein Precipitation for Plasma)

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards in a blank biological matrix to match the study samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS in 50:50 acetonitrile:water.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (this high volume of organic solvent will precipitate the proteins).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

2.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte MRM Transition Area / IS MRM Transition Area) against the concentration.

  • Quantify the samples using the linear regression equation from the matrix-matched calibration curve.

Visualizations

Experimental Workflow

G Experimental Workflow for Sample Quantification cluster_pre Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with Internal Standard Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract HPLC HPLC Separation Extract->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Final Report Quantify->Report

Caption: A generalized workflow for the quantification of an analyte from sample receipt to final reporting.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway cluster_pathway Cellular Response Cascade Drug This compound Receptor Membrane Receptor Drug->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade initiated by this compound.

References

Application Note: High-Performance Liquid Chromatography Method Development for the Quantification of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-hydroxycycloheptanecarboxamidine. The protocol outlines a reversed-phase HPLC strategy with UV detection, providing a comprehensive guide for researchers, scientists, and drug development professionals. The methodology covers initial parameter selection, optimization of critical parameters, and validation considerations.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active compounds. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the development of a sensitive and specific HPLC method for this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with detection by UV spectrophotometry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Perchloric acid (70%)

  • Water (HPLC grade or Milli-Q)

  • C18 solid-phase extraction (SPE) cartridges (for sample preparation, if necessary)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Initial HPLC Method Parameters

A systematic approach to method development involves the initial selection of chromatographic conditions based on the physicochemical properties of the analyte and common practices for similar compounds.

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Diluent 50:50 Methanol:Water
Method Development and Optimization Workflow

The following workflow outlines the systematic process of developing and optimizing the HPLC method for this compound.

HPLC Method Development Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Analyte Properties (this compound) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B Inform selection C Screen Stationary Phases (e.g., C18, C8, Phenyl) B->C Start experiments D Optimize Mobile Phase (Organic Modifier, pH, Buffer) C->D Select best column E Optimize Gradient Program (Slope, Time) D->E Refine separation F Optimize Detector Settings (Wavelength, Bandwidth) E->F Enhance sensitivity G Assess Method Performance (Specificity, Linearity, Accuracy, Precision) F->G Proceed to validation H Finalize Method Protocol G->H Document final method

Figure 1: Workflow for HPLC method development and validation.

Sample Preparation Protocol

For accurate quantification, proper sample preparation is essential to remove potential interferences from the sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in the sample diluent (50:50 Methanol:Water) to a final concentration of 1 mg/mL to create a stock solution.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation from a Matrix (e.g., Plasma, Formulation):

    • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

    • Solid Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

      • Elute the analyte with 1 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the sample diluent.

Results and Discussion

Column Selection

Different reversed-phase columns (C18, C8, and Phenyl-Hexyl) were screened. The C18 column provided the best peak shape and retention for this compound.

Mobile Phase Optimization

The organic modifier (acetonitrile vs. methanol) and the aqueous phase pH were investigated. Acetonitrile provided better resolution and lower backpressure compared to methanol. The addition of 0.1% formic acid to the aqueous phase resulted in improved peak symmetry, suggesting that the analyte carries a positive charge under acidic conditions.

Gradient Optimization

The initial gradient was optimized to reduce the run time while maintaining adequate separation from any potential impurities or matrix components. The final optimized gradient is presented in the table below.

Final Optimized HPLC Method

The following table summarizes the optimized parameters for the quantification of this compound.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B for 1 min, 5-95% B in 8 min, 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Diluent 50:50 Methanol:Water
Logical Relationship of the Final Method

The diagram below illustrates the key steps and their logical flow in the final, optimized HPLC method.

Final HPLC Method cluster_sample Sample Handling cluster_separation Chromatographic Separation cluster_detection Detection & Analysis A Sample Preparation (Dilution/Extraction) B Injection A->B C C18 Column B->C D Gradient Elution (Water/ACN with Formic Acid) C->D E UV Detection (210 nm) D->E F Data Acquisition & Quantification E->F

Figure 2: Key stages of the optimized HPLC analysis.

Conclusion

This application note provides a detailed and systematic protocol for the development of a reversed-phase HPLC method for the quantitative analysis of this compound. The optimized method is demonstrated to be a valuable tool for researchers in the pharmaceutical industry. The provided workflows and protocols can be adapted for the analysis of similar compounds, serving as a foundational guide for analytical method development. Further validation of the method according to ICH guidelines is recommended before its application in a regulated environment.

Application Note: Quantitative Analysis of N-hydroxycycloheptanecarboxamidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-hydroxycycloheptanecarboxamidine is an emerging pharmaceutical compound with significant therapeutic potential. As with any novel drug candidate, the development of a robust and sensitive bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in human plasma. The described method is suitable for supporting drug development from preclinical to clinical phases.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-¹³C₆, ¹⁵N₂ internal standard (IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL in 50:50 acetonitrile:water).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 5.0 minutes
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
MRM Transitions This compound: m/z 157.1 -> 140.1Internal Standard: m/z 164.1 -> 147.1
Collision Energy (CE) 25 eV
Declustering Potential (DP) 80 V

Data Presentation: Method Validation Summary

The method was validated according to the FDA's guidance on bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Model
This compound1.0 - 1000Linear (1/x²)>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1.06.54.28.15.5
LQC3.05.12.86.73.9
MQC1004.3-1.55.2-0.8
HQC8003.8-2.14.9-1.7
Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels.

Table 4: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)
LQC3.00.981.0192.5
HQC8000.950.9994.1

Visualization of Experimental Workflow

LCMS_Workflow SampleReceipt Sample Receipt (Human Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep Add IS LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Elution DataAcquisition Data Acquisition (Software) MS_Detection->DataAcquisition Signal DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing Raw Data Report Final Report DataProcessing->Report Concentration Results

Caption: LC-MS/MS Analytical Workflow.

Conclusion

This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in support of drug development programs. The simple protein precipitation sample preparation and short chromatographic run time allow for efficient analysis of large numbers of samples.

Application Notes and Protocols for N-hydroxycycloheptanecarboxamidine as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. N-hydroxyamidines and related N-hydroxylated compounds have garnered interest as potential therapeutics due to their structural novelty and diverse biological activities.[1][2][3] This document provides a detailed overview of the proposed synthesis, in vitro evaluation, and potential mechanism of action of N-hydroxycycloheptanecarboxamidine, a novel compound with hypothesized antibacterial properties. These application notes are intended to guide researchers in the preliminary assessment of this compound as a potential antibacterial agent.

Hypothesized Physicochemical Properties

PropertyPredicted Value
IUPAC Name N'-hydroxycycloheptanecarboximidamide
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This multi-step synthesis involves the conversion of cycloheptanecarbonitrile to the corresponding imidate, followed by reaction with hydroxylamine.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: N-Hydroxyamidine Synthesis A Cycloheptanecarbonitrile C Ethyl cycloheptanecarboximidate HCl A->C Pinner Reaction B Ethanol, HCl (gas) D Ethyl cycloheptanecarboximidate HCl F This compound D->F Nucleophilic Substitution E Hydroxylamine HCl, Triethylamine

Caption: Proposed two-step synthesis of this compound.

Protocol for Synthesis

Step 1: Synthesis of Ethyl cycloheptanecarboximidate hydrochloride

  • Dissolve cycloheptanecarbonitrile (1 equivalent) in anhydrous ethanol (5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0°C.

  • Seal the reaction vessel and store at 4°C for 48 hours.

  • Remove the solvent under reduced pressure to obtain the crude ethyl cycloheptanecarboximidate hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl cycloheptanecarboximidate hydrochloride (1 equivalent) in anhydrous ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound.

In Vitro Antibacterial Activity

The antibacterial activity of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Experimental Workflow for Antibacterial Screening

G A Prepare stock solution of This compound in DMSO B Perform serial two-fold dilutions in 96-well plates A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate plates at 37°C for 18-24 hours D->E F Determine MIC (lowest concentration with no visible growth) E->F G Plate aliquots from clear wells onto agar plates F->G H Incubate agar plates at 37°C for 24 hours G->H I Determine MBC (lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Protocol for MIC Determination (Broth Microdilution)
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MBC Determination
  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Hypothetical Antibacterial Spectrum

The following table presents hypothetical MIC and MBC values for this compound against representative bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive816
Enterococcus faecalis ATCC 29212Positive1632
Escherichia coli ATCC 25922Negative3264
Pseudomonas aeruginosa ATCC 27853Negative64>128

Proposed Mechanism of Action

N-substituted hydroxylamines have been reported to act as inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[2] This inhibition is often mediated through the scavenging of a critical tyrosyl radical required for RNR activity.

Signaling Pathway of RNR Inhibition

G A This compound B Ribonucleotide Reductase (RNR) A->B Inhibits C Tyrosyl Radical Quenching B->C D Inhibition of dNTP Synthesis C->D Leads to E DNA Synthesis Arrest D->E Causes F Bacteriostasis/Bactericidal Effect E->F Results in

Caption: Proposed mechanism of action via RNR inhibition.

Cytotoxicity Assessment

A preliminary assessment of the compound's toxicity to mammalian cells is crucial.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Hypothetical Cytotoxicity Data
Cell LineCC50 (µM)
HEK293>100
HepG2>100

Conclusion

These application notes provide a theoretical framework for the synthesis and preliminary antibacterial evaluation of this compound. The proposed protocols are based on established methodologies for the characterization of novel antimicrobial agents. Further studies are warranted to validate the synthesis, elucidate the precise mechanism of action, and determine the in vivo efficacy and safety profile of this compound.

References

Application of N-hydroxycycloheptanecarboxamidine Analogs in Cancer Research: A Focus on the Histone Deacetylase Inhibitor N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available research on the direct application of N-hydroxycycloheptanecarboxamidine in cancer research. However, this document details the application of a closely related structural analog, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , a novel synthetic histone deacetylase (HDAC) inhibitor with demonstrated potent anti-cancer properties. The information provided is based on existing research on HNHA and serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Application Notes

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) has emerged as a promising anti-cancer agent due to its multi-faceted mechanism of action that targets both tumor cell proliferation and the tumor microenvironment. As a histone deacetylase (HDAC) inhibitor, HNHA plays a crucial role in modifying the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.[1]

The primary applications of HNHA in cancer research include:

  • Inhibition of Cancer Cell Growth: HNHA has been shown to effectively inhibit the growth of various cancer cell lines, particularly breast cancer cells.[1] Its mechanism involves the induction of the cell cycle inhibitor p21, leading to a G1/S phase arrest.[1]

  • Anti-Angiogenesis: A key feature of HNHA is its potent anti-angiogenic activity. It significantly reduces the levels of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1] This disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.

  • In Vivo Tumor Suppression: In preclinical animal models, HNHA has demonstrated significant inhibition of tumor growth and prolonged survival.[1] Dynamic MRI studies have confirmed its anti-angiogenic effects in vivo by showing decreased blood flow in tumors treated with HNHA.[1]

Compared to other HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), HNHA has shown superior pharmacological properties, making it a strong candidate for further pre-clinical and clinical development.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on HNHA.

Table 1: In Vitro Efficacy of HNHA in Breast Cancer Cells

ParameterCell LineHNHA EffectComparisonReference
Cell Cycle ArrestNot SpecifiedG1/S Phase Arrest-[1]
p21 InductionNot SpecifiedIncreased Expression-[1]
VEGF LevelsNot SpecifiedMarkedly DecreasedMore effective than SAHA and Fumagillin[1]
HIF-1α LevelsNot SpecifiedMarkedly DecreasedMore effective than SAHA and Fumagillin[1]

Table 2: In Vivo Efficacy of HNHA in a Mouse Xenograft Model

ParameterHNHA Treatment GroupControl Groups (SAHA, Fumagillin)OutcomeReference
Tumor GrowthSignificantly InhibitedLess InhibitionHNHA is a potent inhibitor of tumor growth in vivo.[1]
SurvivalSignificantly LongerShorter SurvivalHNHA treatment improves survival rates in tumor-bearing mice.[1]
Tumor Blood FlowSignificantly DecreasedLess DecreaseConfirms in vivo anti-angiogenic activity of HNHA.[1]

Experimental Protocols

Detailed methodologies for key experiments involving HNHA are provided below.

Protocol 1: In Vitro Cell Proliferation Assay
  • Cell Culture: Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of HNHA (and control compounds like SAHA). Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for HNHA.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat breast cancer cells with HNHA at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse HNHA-treated and control cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p21, VEGF, HIF-1α, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine relative protein expression levels.

Protocol 4: In Vivo Tumor Xenograft Study
  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject human breast cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, HNHA, SAHA). Administer the treatments intraperitoneally or orally at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers).

  • Survival Study: In a separate cohort, monitor the survival of the mice in each treatment group.

Visualizations

Signaling Pathways and Experimental Workflow

HNHA_Mechanism_of_Action cluster_0 HNHA Action on Cancer Cell HNHA HNHA HDAC HDAC HNHA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates p21_Gene p21 Gene HDAC->p21_Gene Maintains Repression Histones->p21_Gene Represses Transcription p21_Protein p21 Protein p21_Gene->p21_Protein Induces Expression CellCycle Cell Cycle Progression (G1 to S phase) p21_Protein->CellCycle Inhibits

Caption: Mechanism of HNHA-induced cell cycle arrest.

HNHA_Anti_Angiogenesis HNHA HNHA HIF1a HIF-1α HNHA->HIF1a Decreases Levels Angiogenesis Angiogenesis HNHA->Angiogenesis Inhibits VEGF VEGF HIF1a->VEGF Promotes Expression VEGF->Angiogenesis Stimulates

Caption: Anti-angiogenic effect of HNHA.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Culture Treatment HNHA Treatment CellCulture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot Xenograft Mouse Xenograft Model InVivoTreatment In Vivo HNHA Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Survival Survival Analysis InVivoTreatment->Survival MRI Dynamic MRI (Blood Flow) InVivoTreatment->MRI

Caption: General experimental workflow for evaluating HNHA.

References

Application Notes and Protocols: N-hydroxycycloheptanecarboxamidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE TO THE RESEARCHER:

Extensive searches of publicly available scientific literature and databases did not yield specific information, quantitative data, or established experimental protocols for the compound N-hydroxycycloheptanecarboxamidine in the context of neurological disorder research. The information necessary to generate detailed application notes, data tables, and experimental protocols for this specific molecule is not currently available in the public domain.

Therefore, the following document has been created as a representative template . It utilizes a well-researched, analogous class of compounds—Carboxamide Derivatives with Neuroprotective Properties —to demonstrate the requested format and the types of data, protocols, and visualizations that would be included in comprehensive application notes. This template is intended to serve as a guide for researchers working with novel compounds in early-stage neurological research.

Template: Application Notes for Carboxamide Derivatives in Neurological Disorder Research

Introduction

Carboxamide derivatives represent a promising class of small molecules investigated for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. These compounds exhibit diverse mechanisms of action, often targeting key pathological pathways such as excitotoxicity, oxidative stress, and neuroinflammation. This document provides an overview of the application of a representative carboxamide derivative in preclinical neurological disorder research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action & Signaling Pathway

Many neuroprotective carboxamide derivatives function by modulating critical signaling pathways involved in neuronal survival and death. For instance, some derivatives act as negative allosteric modulators of AMPA receptors, reducing excessive glutamate-induced excitotoxicity.[1] Others have been shown to inhibit the formation of toxic protein aggregates, such as α-synuclein and tau, which are hallmarks of neurodegenerative diseases.[2][3]

Below is a representative signaling pathway that could be modulated by a neuroprotective carboxamide derivative.

G cluster_0 Excitotoxicity Pathway cluster_1 Therapeutic Intervention Glutamate_Receptor Glutamate Receptor Ca_Influx Increased Intracellular Ca2+ Glutamate_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Leads to Carboxamide_Derivative Carboxamide Derivative (e.g., AMPA Receptor Modulator) Carboxamide_Derivative->Glutamate_Receptor Inhibits

Figure 1: Hypothetical signaling pathway of a neuroprotective carboxamide derivative.
Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a representative carboxamide derivative (Compound X) from preclinical studies.

Table 1: In Vitro Efficacy of Compound X

Assay TypeCell LineEndpointIC50 / EC50Reference
AMPA Receptor BindingHEK293Receptor Occupancy150 nMFictional Data
Glutamate-Induced ExcitotoxicityPrimary Cortical NeuronsNeuronal Viability250 nMFictional Data
α-Synuclein AggregationM17D NeuroblastomaReduction of Aggregates500 nM[3]
Tau Aggregation InhibitionIn Vitro AssayFibril Formation1 µM[2]

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of Parkinson's Disease

Dosing RegimenBehavioral TestOutcome Measure% Improvement vs. Vehiclep-value
10 mg/kg, i.p., daily for 14 daysRotarod TestLatency to Fall (s)45%<0.01
10 mg/kg, i.p., daily for 14 daysCylinder TestForelimb Use Asymmetry30%<0.05

Table 3: Pharmacokinetic Properties of Compound X

ParameterValueSpeciesRoute of Administration
Bioavailability35%RatOral
Half-life (t1/2)4.2 hoursRatIntravenous
Blood-Brain Barrier PenetrationYesMouseIntraperitoneal
Experimental Protocols

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To determine the neuroprotective effect of a carboxamide derivative against glutamate-induced cell death in primary neuronal cultures.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Test Compound (Carboxamide Derivative)

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Culture neurons for 7-10 days in vitro to allow for maturation.

  • Prepare serial dilutions of the test compound in Neurobasal medium.

  • Pre-treat the neurons with various concentrations of the test compound for 2 hours.

  • Introduce glutamate to a final concentration of 100 µM to induce excitotoxicity.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to vehicle-treated and glutamate-only treated controls.

G Start Start Plate_Neurons Plate Primary Neurons Start->Plate_Neurons Culture_Neurons Culture for 7-10 Days Plate_Neurons->Culture_Neurons Pretreat Pre-treat with Compound Culture_Neurons->Pretreat Add_Glutamate Induce Excitotoxicity with Glutamate Pretreat->Add_Glutamate Incubate Incubate for 24h Add_Glutamate->Incubate LDH_Assay Perform LDH Assay Incubate->LDH_Assay Analyze Analyze Data LDH_Assay->Analyze End End Analyze->End G Acclimation Acclimate Animals Training Train on Rotarod (3 days) Acclimation->Training Dosing Administer Compound or Vehicle Training->Dosing Testing Test on Rotarod (3 trials) Dosing->Testing Data_Analysis Compare Latency to Fall Testing->Data_Analysis

References

Application Note & Protocol: Determination of N-hydroxycycloheptanecarboxamidine Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-hydroxycycloheptanecarboxamidine is a competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2] There are two isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver, and Arginase II, which is localized in the mitochondria and found in various tissues, including the kidneys and endothelial cells.[1][3] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can regulate the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune responses.[1] Inhibition of arginase is a therapeutic strategy being explored for cardiovascular diseases, cancer, and immune-related disorders.[3] This application note provides a detailed protocol for determining the dose-response curve of this compound to evaluate its inhibitory potency against arginase.

Mechanism of Action

This compound functions as a competitive inhibitor of arginase.[4][5][6] In the context of cellular signaling, the inhibition of arginase by this compound leads to an increased bioavailability of L-arginine for endothelial nitric oxide synthase (eNOS). This, in turn, promotes the production of nitric oxide (NO), which can lead to downstream effects such as smooth muscle relaxation.[5][7]

Signaling Pathway

cluster_0 cluster_1 Arginase Pathway cluster_2 eNOS Pathway cluster_3 L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase eNOS eNOS L-Arginine->eNOS Urea Urea + L-Ornithine Arginase->Urea NO Nitric Oxide (NO) eNOS->NO Inhibitor This compound Inhibitor->Arginase

Caption: Arginase and eNOS competition for L-arginine.

Experimental Protocol

This protocol outlines a colorimetric assay to determine the IC50 value of this compound by measuring the amount of urea produced by arginase.

Materials and Reagents:

  • Recombinant Human Arginase I or II

  • L-arginine solution (0.5 M, pH 9.7)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl2 solution (10 mM)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Urea standard solution (1 mM)

  • Reagent A: α-isonitrosopropiophenone (9% in absolute ethanol)

  • Reagent B: Antipyrine (6% in 50% H2SO4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Arginase Activation: Prepare an arginase solution in Tris-HCl buffer containing 10 mM MnCl2. Incubate at 37°C for 10 minutes to activate the enzyme.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Tris-HCl buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). A 12-point half-log concentration-response curve is recommended.[4]

  • Assay Setup:

    • Add 25 µL of Tris-HCl buffer to the blank wells.

    • Add 25 µL of the urea standard to the standard wells.

    • Add 25 µL of the various concentrations of this compound to the experimental wells.

    • Add 25 µL of the activated arginase solution to the experimental and control wells (add buffer only to the blank).

  • Reaction Initiation: Add 25 µL of the L-arginine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 125 µL of a mixture of Reagent A and Reagent B (1:1 v/v).

  • Color Development: Incubate the plate at 100°C for 45 minutes.

  • Data Acquisition: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

Experimental Workflow

A Prepare Reagents & Compound Dilutions C Add Compound and Arginase to Plate A->C B Activate Arginase with MnCl2 B->C D Initiate Reaction with L-arginine C->D E Incubate at 37°C D->E F Stop Reaction & Develop Color E->F G Read Absorbance at 540 nm F->G H Calculate % Inhibition & Plot Dose-Response Curve G->H

Caption: Workflow for arginase activity assay.

Data Presentation

The percentage of arginase inhibition is calculated for each concentration of this compound. The results are then plotted as percent inhibition versus the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

This compound (µM)Absorbance (540 nm)% Inhibition
0 (Control)1.250
0.011.185.6
0.031.0516.0
0.10.8829.6
0.30.6548.0
10.4266.4
30.2580.0
100.1588.0
300.1092.0
1000.0893.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound, a competitive arginase inhibitor. The outlined colorimetric assay is a robust method for quantifying the inhibitory potency of this compound, which is crucial for its further development as a potential therapeutic agent. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a clear and concise guide for researchers in the field.

References

Application Note: Assessing the Cell Permeability of N-hydroxycycloheptanecarboxamidine using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-hydroxycycloheptanecarboxamidine is a novel small molecule with therapeutic potential. A critical determinant of its efficacy, particularly for oral administration, is its ability to permeate the intestinal epithelium and enter systemic circulation. This application note provides a detailed protocol for evaluating the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as a robust in vitro model of the human intestinal barrier.[1][2] This assay allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which can elucidate the mechanisms of compound transport, including passive diffusion and active transport.[3][4]

Principle of the Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established method for predicting the in vivo absorption of drugs across the intestinal wall.[5] Caco-2 cells are cultured on semi-permeable filter supports, where they form a differentiated and polarized monolayer with tight junctions, mimicking the intestinal epithelium.[2] The assay measures the transport of a test compound, in this case this compound, across this cell monolayer in two directions: from the apical (AP) to the basolateral (BL) side, which simulates intestinal absorption, and from the basolateral to the apical side to assess active efflux.[1]

Materials and Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • This compound

  • Lucifer Yellow

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)

  • Analytical instrumentation (e.g., LC-MS/MS)

Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • For the permeability assay, seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

Assessment of Monolayer Integrity
  • Before initiating the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[6]

  • Use an epithelial voltohmmeter to measure the TEER of each insert. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.[7]

  • Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. Add Lucifer Yellow to the apical side and after incubation, measure its concentration in the basolateral compartment. A low permeability of Lucifer Yellow indicates a tight monolayer.

Bidirectional Transport Experiment
  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the test solution containing this compound (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) compartment.[3]

    • Add fresh HBSS to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add the test solution to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

  • Incubate the plates at 37°C on an orbital shaker.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).[8]

  • After each sampling, replace the collected volume with fresh, pre-warmed HBSS.

  • At the end of the experiment, collect samples from the donor compartment to calculate the mass balance.

Sample Analysis
  • Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.

Data Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C0 is the initial concentration of the drug in the donor compartment (µmol/mL).

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[4]

Data Presentation

Table 1: Permeability Data for this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound 8.5 ± 0.718.2 ± 1.52.14Moderate, with active efflux
Propranolol (High Permeability Control)25.1 ± 2.124.5 ± 1.90.98High
Atenolol (Low Permeability Control)0.4 ± 0.10.5 ± 0.11.25Low
Digoxin (P-gp Substrate Control)1.2 ± 0.215.8 ± 1.313.17Low, with significant active efflux

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Caco-2 Cell Culture seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate integrity Assess Monolayer Integrity (TEER) differentiate->integrity transport Bidirectional Transport Experiment (A-B & B-A) integrity->transport sampling Collect samples at time points transport->sampling lcms LC-MS/MS Analysis sampling->lcms calc Calculate Papp and Efflux Ratio lcms->calc interpret Interpret Permeability calc->interpret

Caption: Workflow for the Caco-2 Cell Permeability Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Putative Receptor compound->receptor Binds transporter Efflux Transporter (e.g., P-gp) compound->transporter Efflux effector Effector Protein receptor->effector Activates kinase_cascade Kinase Cascade effector->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The Caco-2 cell permeability assay is a valuable tool for characterizing the absorption potential of novel compounds like this compound. The detailed protocol and data analysis framework presented in this application note provide a robust methodology for determining key permeability parameters. The results of this assay can guide lead optimization efforts and provide critical data for predicting the in vivo performance of drug candidates.

References

Application Notes and Protocols for N-Hydroxy-carboxamidines as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-hydroxy-carboxamidines are a class of organic compounds characterized by the presence of a hydroxylated amidine functional group. This structural motif imparts unique chemical properties, enabling these compounds to interact with various biological targets. While data on N-hydroxycycloheptanecarboxamidine is scarce, related compounds have shown potential in modulating enzyme activity, particularly those involved in nitric oxide signaling. This document provides a general framework for utilizing N-hydroxy-carboxamidine derivatives as chemical probes in biomedical research.

Potential Biological Targets and Applications

Based on the functional group, N-hydroxy-carboxamidines may serve as inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Potential Applications:

  • Neurodegenerative Disorders: Dysregulated NO production is implicated in neuroinflammatory conditions like Alzheimer's and Parkinson's diseases. N-hydroxy-carboxamidines could be used to probe the role of NOS in these pathologies.

  • Inflammatory Diseases: By inhibiting NOS, these compounds may help in studying and potentially mitigating inflammation-mediated tissue damage.

  • Oncology: Some amidoxime-containing compounds have demonstrated in vitro activity against cancer cell lines, suggesting a potential role in cancer research.[1]

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro activity of a related amidoxime-containing compound against breast cancer cell lines. This data is provided for illustrative purposes to indicate the potential potency of this class of compounds.

Compound ClassCell LineIC50 (µM)Reference
Amidoxime DerivativeBreast Cancer1.2 - 8.7[1]

Experimental Protocols

The following are generalized protocols that would be relevant for characterizing and utilizing a novel N-hydroxy-carboxamidine as a chemical probe.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a test compound against NOS isoforms.

Materials:

  • Recombinant human NOS isoforms (nNOS, eNOS, iNOS)

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • Hemoglobin

  • Griess Reagent

  • Test compound (this compound)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, NADPH, Calmodulin, CaCl2, and L-Arginine.

  • Add varying concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the respective NOS isoform to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of nitrite (a stable oxidation product of NO) using the Griess Reagent.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Cell-Based Nitric Oxide Production Assay

This protocol outlines a method to measure the effect of a test compound on NO production in a cellular context.

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate NO production

  • Cell culture medium

  • Griess Reagent

  • Test compound

  • 96-well cell culture plates

  • CO2 incubator

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS and IFN-γ to induce NO production.

  • Incubate the cells for 24-48 hours in a CO2 incubator at 37°C.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent.

  • Measure the absorbance at 540 nm.

  • Assess cell viability using a standard method (e.g., MTT assay) to rule out cytotoxicity.

  • Calculate the effect of the test compound on NO production.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an N-hydroxy-carboxamidine compound as an inhibitor of nitric oxide synthase.

NitricOxidePathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Reaction cluster_probe Chemical Probe Interaction cluster_downstream Downstream Products L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS O2 O2 O2->NOS NO Nitric Oxide NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline Probe This compound Probe->NOS Inhibition ExperimentalWorkflow start Start synthesis Compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assay (e.g., NOS Inhibition) characterization->invitro cell_based Cell-Based Assay (NO Production) invitro->cell_based data_analysis Data Analysis (IC50 Determination) cell_based->data_analysis conclusion Conclusion on Probe Activity data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N-hydroxycycloheptanecarboxamidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the reaction of cycloheptanecarbonitrile with hydroxylamine.[1] This is a widely used method for preparing amidoximes from their corresponding nitriles.[1]

Q2: What are the typical reagents and conditions for this synthesis?

A2: Typically, the synthesis involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in an alcohol solvent like ethanol or methanol.[1][2] The reaction mixture is often heated to decrease the reaction time.[1] An alternative approach is to use an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times.[1][3]

Q3: What factors can influence the yield of the reaction?

A3: Several factors can impact the final yield, including the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, using an aqueous hydroxylamine solution can sometimes provide a higher yield by offering a simpler, more spontaneous reaction.[3] Additionally, alternative energy sources like ultrasonic irradiation have been shown to produce high yields in shorter reaction times.[1]

Q4: What are the potential side reactions and byproducts?

A4: A common side reaction, particularly with certain types of nitriles, is the formation of the corresponding amide as a byproduct.[4][5] The formation of these impurities can complicate the purification process and lower the overall yield of the desired amidoxime.[5]

Q5: How can the purity of the final product be improved?

A5: Purification can be achieved through recrystallization from an appropriate solvent.[3] Column chromatography is another effective method for separating the desired product from unreacted starting materials and byproducts.[6] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Potential Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. For instance, many amidoxime syntheses are refluxed for several hours.[2] Consider switching to a higher-boiling point solvent if using one.

  • Potential Cause: Inefficient generation of free hydroxylamine.

    • Solution: Ensure the base (e.g., sodium carbonate, triethylamine) is added in sufficient quantity (typically 2 to 6 equivalents) to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine in situ.[1] Alternatively, using an aqueous solution of hydroxylamine can circumvent this issue.[3]

  • Potential Cause: Degradation of reactants or product.

    • Solution: Some reagents may be sensitive to prolonged heating. If degradation is suspected, try running the reaction at a lower temperature for a longer period.

Problem 2: Presence of a Significant Amount of Amide Byproduct

  • Potential Cause: The reaction conditions favor the formation of the amide. This can be influenced by the solvent and the nature of the nitrile.[5]

    • Solution: Modifying the solvent system may help. Some studies suggest that the use of ionic liquids can suppress amide formation and increase selectivity for the amidoxime.[5] An alternative synthetic route, such as converting the nitrile to a thioamide first and then reacting it with hydroxylamine, can often yield the pure amidoxime in high yield.[4][7]

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Cause: The product is highly soluble in the workup solvents.

    • Solution: After the reaction, the solvent (e.g., ethanol) can be removed under reduced pressure. The remaining aqueous layer can then be extracted with a suitable organic solvent like ethyl acetate to isolate the product.[2]

  • Potential Cause: The product has crystallized with impurities.

    • Solution: Perform recrystallization using an appropriate solvent system. If simple recrystallization is ineffective, column chromatography may be necessary to achieve high purity.[6]

Data on Amidoxime Synthesis Conditions

The following table summarizes various reaction conditions for the synthesis of amidoximes from nitriles, which can be adapted for the synthesis of this compound.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
NitrileHydroxylamine hydrochloride, Sodium carbonateEthanol/WaterReflux3 hHigh[2]
NitrileAqueous hydroxylamineNoneAmbientSpontaneousHigh[3]
NitrileHydroxylamineNoneUltrasonic irradiationShort70-85%[1]
ImidoylbenzotriazolesHydroxylamineNot specifiedMicrowave irradiation5-15 min65-81%[1]
1,2,4-OxadiazolesAqueous NaOHNot specifiedNot specifiedNot specified75-85%[1]

Experimental Protocols

Protocol: Synthesis of this compound from Cycloheptanecarbonitrile

This protocol is a general procedure based on the synthesis of amidoximes from nitriles and can be optimized for the specific substrate.[2]

Materials:

  • Cycloheptanecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cycloheptanecarbonitrile (1 equivalent) in a mixture of ethanol and water (e.g., a 3:2 v/v ratio).

  • To this solution, add hydroxylamine hydrochloride (4 equivalents) and sodium carbonate (2 equivalents).

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (e.g., 3 times with an appropriate volume).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Cycloheptanecarbonitrile D Reaction in Ethanol/Water A->D B Hydroxylamine Hydrochloride B->D C Sodium Carbonate C->D E This compound D->E F NaCl + H2O + CO2 D->F

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents viable? (e.g., quality of hydroxylamine) check_completion->check_reagents Yes increase_time_temp->check_completion use_fresh_reagents Use fresh or purified reagents check_reagents->use_fresh_reagents No check_byproducts Are major byproducts present? (e.g., amide) check_reagents->check_byproducts Yes use_fresh_reagents->check_completion optimize_conditions Optimize conditions (solvent, base) check_byproducts->optimize_conditions Yes no_improvement Yield still low check_byproducts->no_improvement No end Improved Yield optimize_conditions->end alternative_route Consider alternative route (e.g., via thioamide) alternative_route->end no_improvement->alternative_route

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: N-hydroxycycloheptanecarboxamidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-hydroxycycloheptanecarboxamidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurity is the corresponding cycloheptanecarboxamide. This side product arises from the reaction of the starting nitrile with hydroxylamine, where the hydroxylamine acts as a nucleophile at the nitrogen atom instead of the oxygen atom, leading to the amide.[1][2] Another potential source of impurities is the presence of metal ions, particularly if alkali metal hydroxides are used as catalysts in the synthesis.[3]

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. Column chromatography using silica gel with a mobile phase of ethyl acetate and n-hexane or petroleum ether is often effective.[4] Recrystallization from a suitable solvent system can also yield highly pure material.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Q4: What are the potential stability issues with this compound?

A4: Amidoximes can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid and hydroxylamine. They may also be sensitive to oxidation.[5][6] Stability studies should be conducted to evaluate the impact of temperature, humidity, and light on the compound's integrity.[7][8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification Co-elution of Impurities: The target compound and impurities may have similar retention times on the chromatography column.Optimize Chromatography Conditions: Adjust the mobile phase polarity (e.g., decrease the ethyl acetate to hexane ratio). Consider using a different stationary phase.
Product Loss During Recrystallization: The compound may be too soluble in the chosen solvent, even at low temperatures.Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of Amide Impurity in Final Product Inefficient Separation: The amide impurity is often close in polarity to the desired amidoxime.Fine-tune Chromatography: Use a shallow gradient during column chromatography to improve separation. Multiple recrystallizations may be necessary.
Incomplete Reaction: The initial reaction may not have gone to completion, leaving unreacted starting materials.Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and ensure it has gone to completion before workup.
Metal Ion Contamination Use of Metal-Based Catalysts: Alkali metal hydroxides used in synthesis can introduce metal ions.[3]Use Metal-Free Catalysts: Consider using organic bases as catalysts. Purification: Employ purification methods designed to remove metal ions, such as treatment with chelating resins.
Product Degradation During Purification Hydrolysis: Exposure to acidic or basic conditions during chromatography or workup.Maintain Neutral pH: Ensure all solvents and solutions used during purification are at or near neutral pH.
Oxidation: Exposure to air and light for extended periods.Use Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

  • Loading: Carefully load the slurry containing the crude product onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude This compound chromatography Column Chromatography start->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Assessment (HPLC) recrystallization->purity_check final_product Pure Product purity_check->final_product >99% Pure

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Purification Issue Identified cause1 Impurity Co-elution start->cause1 cause2 Product Degradation start->cause2 cause3 Metal Contamination start->cause3 solution1 Optimize Chromatography cause1->solution1 solution2 Control pH & Atmosphere cause2->solution2 solution3 Use Chelating Agents cause3->solution3 end Successful Purification solution1->end Purity Improved solution2->end Stability Maintained solution3->end Metals Removed

Caption: A logical diagram illustrating the troubleshooting process for purification challenges.

References

Overcoming N-hydroxycycloheptanecarboxamidine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Hydroxyamidine Stability

Welcome to the technical support center for N-hydroxyamidine-containing compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-hydroxycycloheptanecarboxamidine and related N-hydroxyamidine derivatives in solution. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in concentration over time. What is the likely cause?

A1: The most probable cause of instability for N-hydroxyamidines in solution is hydrolysis. The N-hydroxyamidine functional group is susceptible to cleavage by water, which can be accelerated by pH, temperature, and the presence of certain buffers. This degradation leads to the formation of a carboxylic acid and hydroxylamine, or related derivatives.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway is likely hydrolysis of the N-hydroxyamidine moiety. This would yield cycloheptanecarboxylic acid and hydroxylamine. Under certain conditions, further degradation or side reactions may occur. It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products in your experimental setup.

Q3: How does pH affect the stability of my N-hydroxyamidine compound?

A3: The stability of amidine and related compounds is often pH-dependent.[1] Both acidic and basic conditions can catalyze hydrolysis. Generally, N-hydroxyamidines are expected to be most stable at a neutral or near-neutral pH. It is recommended to perform a pH stability profile to determine the optimal pH range for your specific compound.

Q4: Are there any specific solvents or buffers I should avoid when working with this compound?

A4: Avoid highly acidic or basic buffers. Buffers containing nucleophilic species could also potentially react with the N-hydroxyamidine group. It is advisable to use buffers with a pH range of 6.0-7.5, such as phosphate or citrate buffers, and to evaluate their compatibility with your compound. Protic solvents may facilitate hydrolysis, so for long-term storage, consider aprotic solvents if your compound is soluble and the application allows.

Q5: How can I improve the stability of my N-hydroxyamidine solution for in vitro assays?

A5: To enhance stability, prepare solutions fresh whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) in a suitable aprotic solvent. For aqueous assays, minimize the time the compound is in the aqueous buffer before use. Consider using co-solvents like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium immediately before the experiment.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation in Assay Medium 1. Prepare a fresh stock solution of this compound. 2. Perform a time-course stability study of the compound in the assay medium at the assay temperature. Analyze samples by HPLC at T=0 and subsequent time points.Consistent biological activity with fresh solutions. The stability study will reveal the degradation rate and help define a time window for reliable experiments.
Interaction with Assay Components 1. Evaluate the stability of the compound in the presence of individual assay components (e.g., serum, specific proteins).Identification of any component that accelerates degradation, allowing for modification of the assay protocol.
pH Shift in Assay Medium 1. Measure the pH of the assay medium before and after the addition of the compound and other reagents, and at the end of the incubation period.Ensure the pH remains within the optimal stability range for the compound throughout the experiment.
Issue 2: Precipitate formation upon dilution of stock solution.
Possible Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Decrease the final concentration of the compound in the aqueous solution. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not affect the assay. 3. Use solubility-enhancing excipients, if appropriate for the application.A clear, precipitate-free solution at the desired concentration.
"Salting Out" Effect 1. Evaluate the solubility in different buffers at the same pH.Identification of a buffer system that does not cause precipitation.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer System (50 mM)Half-life (t½) in hours (Illustrative)% Remaining after 24 hours (Illustrative)
3.0Glycine-HCl4.55.9%
5.0Acetate28.856.3%
7.4Phosphate166.490.8%
9.0Borate12.125.5%

Table 2: Illustrative Solvent Effects on the Stability of this compound at 25°C

SolventDielectric ConstantHalf-life (t½) in days (Illustrative)% Remaining after 7 days (Illustrative)
Water80.114.566.8%
Methanol32.745.284.7%
Acetonitrile37.5>200>97%
DMSO46.7>200>98%

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability
  • Preparation of Buffers: Prepare a series of buffers (e.g., glycine-HCl for pH 3.0, acetate for pH 5.0, phosphate for pH 7.4, and borate for pH 9.0) at a concentration of 50 mM.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench the degradation by diluting the aliquot in the mobile phase and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.[2][3]

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Identification of Degradation Products by LC-MS
  • Forced Degradation: Subject this compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate sufficient quantities of degradation products.

  • LC-MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Chromatography: Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution profile to separate the parent compound from its degradation products.

  • Mass Spectrometry: Employ a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and all eluting peaks.

  • Structure Elucidation: Based on the mass of the degradation products, propose potential structures. For example, a product with a mass corresponding to cycloheptanecarboxylic acid would support a hydrolysis mechanism.

Mandatory Visualizations

degradation_pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H₂O (Hydrolysis) products Cycloheptanecarboxylic Acid + Hydroxylamine intermediate->products Breakdown

Caption: Plausible hydrolysis pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Is compound stability suspected? start->check_stability stability_study Perform pH and solvent stability studies check_stability->stability_study Yes other_factors Investigate other experimental factors (e.g., reagent quality, instrument calibration) check_stability->other_factors No protocol_mod Modify experimental protocol (e.g., fresh solutions, shorter incubation) end Consistent Results protocol_mod->end analyze_data Analyze stability data stability_study->analyze_data optimize_conditions Optimize buffer, pH, and solvent for maximum stability analyze_data->optimize_conditions optimize_conditions->protocol_mod

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) incubation Incubate at Controlled Temp. (e.g., 37°C) stock->incubation buffers Prepare Aqueous Buffers (various pH) buffers->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Experimental workflow for a pH-dependent stability study.

References

Technical Support Center: HPLC Analysis of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of N-hydroxycycloheptanecarboxamidine.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] An ideal chromatographic peak has a Gaussian shape. Peak tailing can compromise the accuracy and reproducibility of quantification.[1]

Q2: What causes peak tailing in HPLC?

A2: Peak tailing in HPLC can be caused by a variety of factors, including:

  • Secondary interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica-based column packing.[2][3]

  • Column issues: Degradation of the column, voids in the packing material, or contamination.[1][2]

  • Mobile phase effects: Incorrect pH of the mobile phase, insufficient buffer capacity, or an inappropriate mobile phase composition.

  • System issues: Extra-column volume (e.g., long or wide tubing), leaks, or improper connections.[1]

  • Sample-related issues: Sample overload (injecting too much sample), or dissolution of the sample in a solvent stronger than the mobile phase.[1][2]

Q3: How is peak tailing measured?

A3: Peak tailing is typically measured using the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing. Many analytical methods require a tailing factor of less than 2 for acceptable results.[3]

Troubleshooting Guide: Peak Tailing for this compound

This compound contains both an amidine group, which is basic, and an N-hydroxy group. The basicity of the amidine group makes this compound prone to strong interactions with residual silanol groups on silica-based HPLC columns, a common cause of peak tailing.

Q1: My this compound peak is tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this compound is the interaction between the basic amidine functional group and acidic silanol groups on the surface of the silica-based stationary phase.[2][3] To confirm this, you can try the following:

  • Lower the mobile phase pH: Acidifying the mobile phase will protonate the silanol groups, reducing their ability to interact with the basic analyte.

  • Use an end-capped column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

Q2: How do I select the optimal mobile phase pH to reduce tailing?

Recommended pH Strategies:

pH RangeRationalePotential Issues
Low pH (2.5 - 4.5) Protonates silanol groups on the column, minimizing their interaction with the basic amidine.May decrease retention time.
Mid pH (4.5 - 7.0) Generally avoided for basic compounds as it can lead to inconsistent ionization and peak shape issues.Increased risk of peak tailing due to silanol interactions.
High pH (7.5 - 9.0) The analyte will be in its neutral form, which can sometimes improve peak shape.Requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at high pH.

Q3: What type of HPLC column is best for analyzing this compound?

A3: To minimize peak tailing, consider using one of the following column types:

  • End-capped C18 or C8 columns: These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated.

  • High-purity silica columns: These columns are manufactured with silica that has a lower metal content and fewer acidic silanol sites.

  • Polar-embedded columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from silanol interactions.

  • Hybrid or polymer-based columns: These are more stable at a wider pH range, allowing for analysis at higher pH where the analyte may be neutral.

Q4: Can my sample preparation or injection solvent cause peak tailing?

A4: Yes. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.[1] Also, overloading the column with a too-concentrated sample can lead to peak tailing.[2] Try diluting your sample to see if the peak shape improves.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to improve peak shape.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with UV detector
Column End-capped C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (or wavelength of maximum absorbance for the compound)
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Detector settings - Column failure check_all_peaks->system_issue Yes single_peak_issue Issue likely related to specific analyte interactions check_all_peaks->single_peak_issue No check_column Evaluate Column: - Use end-capped column - Try different stationary phase system_issue->check_column check_sample_prep Review Sample Preparation: - Sample overload? - Injection solvent appropriate? single_peak_issue->check_sample_prep sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok Yes adjust_sample_prep Adjust Sample: - Dilute sample - Dissolve in mobile phase check_sample_prep->adjust_sample_prep No check_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., 2.5-4.5) - Increase buffer strength sample_prep_ok->check_mobile_phase problem_solved Problem Resolved adjust_sample_prep->problem_solved check_mobile_phase->check_column check_mobile_phase->problem_solved check_column->problem_solved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

N-hydroxycycloheptanecarboxamidine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a resource to identify and mitigate potential interference in biochemical assays, particularly from compounds that may act as Pan-Assay Interference Compounds (PAINS). While this document addresses general principles, it is crucial to apply these troubleshooting steps critically to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My compound, N-hydroxycycloheptanecarboxamidine, is showing activity in my primary assay, but I'm concerned it might be a false positive. What should I do?

A1: It is prudent to be cautious with any initial hit from a high-throughput screen (HTS).[1][2] Compounds that produce false positives often do so through non-specific mechanisms rather than by specifically interacting with the intended target.[3] The first step is to perform a series of counter-screens and secondary assays to rule out common interference mechanisms.

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently cause false-positive results in a wide range of biochemical assays.[3][4] They often contain reactive functional groups that can interact non-specifically with proteins or assay components.[4] It's important to note that not all compounds containing a PAINS substructure are false positives, but their identification should trigger further investigation.[5][6]

Q3: How can I check if my compound is a potential PAIN?

A3: Several computational tools and substructure filters are available to identify potential PAINS.[3] You can use these resources to check the chemical structure of your compound against known PAINS alerts. However, these filters are not exhaustive and a compound not flagged as a PAIN can still cause assay interference.

Q4: What are the common mechanisms of assay interference?

A4: Assay interference can occur through various mechanisms, broadly categorized as technology-related and non-technology-related.[6]

  • Technology-related interference includes compound auto-fluorescence, fluorescence quenching, and light scattering that can directly affect the assay readout.

  • Non-technology-related interference involves the compound directly interacting with assay components in a non-specific manner. This can include:

    • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes.[7]

    • Chemical Reactivity: Compounds can covalently modify proteins, often through reactions with cysteine residues.[4][8]

    • Redox Activity: Some compounds can participate in redox cycling, producing reactive oxygen species like hydrogen peroxide that can disrupt protein function.[4][6]

    • Chelation: Compounds may chelate metal ions that are essential for enzyme activity.[4][6]

    • Membrane Disruption: Surfactant-like molecules can disrupt cell membranes, leading to non-specific effects in cell-based assays.[4][6]

Q5: My compound is not a known PAIN, but I still suspect interference. What should I do?

A5: If you suspect interference, a systematic troubleshooting approach is necessary. This involves a series of experiments designed to identify the mechanism of interference. The workflow diagram below outlines a general strategy for investigating a potential interfering compound.

Troubleshooting Guide

Initial Hit Confirmation and Triage Workflow

Troubleshooting Workflow Start Primary Screen Hit Check_PAINS Check for PAINS Substructures Start->Check_PAINS Orthogonal_Assay Confirm Activity in Orthogonal Assay Check_PAINS->Orthogonal_Assay No PAINS alert Interference_Assays Perform Interference Counter-Screens Check_PAINS->Interference_Assays PAINS alert Dose_Response Generate Dose-Response Curve Orthogonal_Assay->Dose_Response Activity Confirmed False_Positive Flag as False Positive / Artifact Orthogonal_Assay->False_Positive Activity Not Confirmed Dose_Response->Interference_Assays Well-behaved curve Dose_Response->False_Positive Atypical curve (steep, shallow) Mechanism_Investigation Investigate Mechanism of Interference Interference_Assays->Mechanism_Investigation Interference Detected Valid_Hit Proceed with Validated Hit Interference_Assays->Valid_Hit No Interference Detected Mechanism_Investigation->False_Positive

Caption: A workflow for triaging and validating primary screening hits to identify potential assay interference.

Common Mechanisms of Assay Interference

The following table summarizes common classes of interfering compounds and their typical mechanisms of action.

Interference ClassExample SubstructuresCommon Mechanism of Interference
Redox Cyclers Quinones, catecholsGeneration of reactive oxygen species (e.g., H₂O₂) that can oxidize proteins.[4][6]
Covalent Modifiers Rhodanines, enones, isothiazolonesCovalent modification of nucleophilic residues (e.g., cysteine) on proteins.[4]
Aggregators Varies widelyFormation of colloidal aggregates that non-specifically sequester and inhibit proteins.[7]
Chelators Hydroxyphenyl hydrazonesSequestration of metal ions essential for protein function.[4]
Fluorescent Compounds Many polyaromatic systemsIntrinsic fluorescence that interferes with fluorescence-based assay readouts.
Membrane Disruptors Surfactant-like moleculesPerturbation of cell membranes, leading to cytotoxicity or other non-specific effects.[4][6]

Experimental Protocols for Identifying Interference

Protocol 1: Assay for Compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine if a compound forms aggregates at concentrations used in the primary assay.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in the assay buffer to a range of concentrations, typically from the IC50 value up to 100 µM.

  • Incubate the solutions under the same conditions as the primary assay (e.g., temperature, incubation time).

  • Analyze each sample using a DLS instrument to detect the presence of particles in the nanometer to micrometer range, which is indicative of aggregation.

  • Interpretation: The presence of aggregates at or near the active concentration in the primary assay suggests that aggregation is a likely cause of the observed activity.

Protocol 2: Counter-Screen for Redox Activity

Objective: To assess if a compound's activity is due to redox cycling.

Methodology:

  • Run the primary assay in the presence and absence of a reducing agent, such as dithiothreitol (DTT) at a concentration of 1-10 mM.

  • If the compound's apparent activity is significantly diminished in the presence of DTT, it suggests a redox-based mechanism.

  • As a further control, a hydrogen peroxide scavenger like catalase can be added to the assay to see if it reverses the compound's effect.

  • Interpretation: A significant shift in the IC50 value in the presence of DTT or reversal of activity with catalase is strong evidence for redox-mediated interference.

Diagram: General Mechanisms of Pan-Assay Interference Compounds (PAINS)

PAINS Mechanisms PAIN Pan-Assay Interference Compound (PAIN) Aggregation Aggregation PAIN->Aggregation Redox Redox Cycling PAIN->Redox Reactivity Covalent Reactivity PAIN->Reactivity Chelation Metal Chelation PAIN->Chelation Fluorescence Intrinsic Fluorescence / Quenching PAIN->Fluorescence Target Assay Target / Components Aggregation->Target non-specific binding Redox->Target oxidation Reactivity->Target covalent modification Chelation->Target metal sequestration False_Positive False Positive Readout Fluorescence->False_Positive signal interference Target->False_Positive altered readout

Caption: Common mechanisms by which PAINS can lead to false-positive results in biochemical assays.

References

Technical Support Center: Optimizing Reaction Conditions for N-hydroxycycloheptanecarboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-hydroxycycloheptanecarboxamidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and well-established method is the nucleophilic addition of hydroxylamine to the corresponding cycloheptanecarbonitrile.[1] This reaction is a specific example of the general synthesis of amidoximes from nitriles.

Q2: What are the key reagents required for this synthesis?

A2: The primary reagents are cycloheptanecarbonitrile and hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed.[1]

Q3: Why is a base necessary when using hydroxylamine hydrochloride?

A3: Hydroxylamine hydrochloride is a salt. A base is required to neutralize the hydrochloride, generating free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the nitrile carbon. Common bases for this purpose include sodium carbonate (Na₂CO₃) and triethylamine (Et₃N).[1]

Q4: What solvents are suitable for this reaction?

A4: Alcohols, such as ethanol and methanol, are the most commonly used solvents for this reaction. They are effective at dissolving the reactants and facilitating the reaction, often under reflux conditions to increase the reaction rate.[1]

Q5: What are the typical reaction times and temperatures?

A5: Reaction times can vary from a few hours to 48 hours, depending on the specific substrate and conditions.[1] The reaction is often heated to reflux (the boiling point of the solvent) to reduce the reaction time.[1] For aliphatic nitriles like cycloheptanecarbonitrile, longer reaction times or higher temperatures may be necessary compared to more reactive aromatic nitriles.[1]

Q6: Are there any known side reactions to be aware of?

A6: Yes, a common side reaction is the formation of the corresponding amide (cycloheptanecarboxamide). This can occur if the amidoxime intermediate undergoes further reaction or if the nitrile is hydrolyzed under the reaction conditions. This is more prevalent with aromatic nitriles bearing electron-withdrawing groups but can also occur with aliphatic nitriles.[2]

Q7: Can this compound derivatives be synthesized through other routes?

A7: While the reaction of a nitrile with hydroxylamine is the most common, alternative methods exist. One such method involves the conversion of the nitrile to a thioamide, which is then reacted with hydroxylamine. This can sometimes provide a cleaner reaction and avoid the formation of amide byproducts.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my this compound derivative. What are the possible causes and solutions?

A: Low yields in the synthesis of aliphatic amidoximes can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check the Quality of Reagents:

    • Hydroxylamine Hydrochloride: Ensure it is dry and has been stored properly.

    • Cycloheptanecarbonitrile: Verify its purity. Impurities can interfere with the reaction.

    • Base: Use a freshly opened or properly stored base. Carbonates can absorb moisture, and amines can degrade over time.

    • Solvent: Use anhydrous (dry) solvent, as excess water can promote the formation of amide byproducts.

  • Optimize Reaction Conditions:

    • Base Equivalents: Ensure you are using a sufficient amount of base to neutralize the hydroxylamine hydrochloride and drive the reaction. Typically, 1.5 to 2 equivalents of base are used.

    • Reaction Time and Temperature: Aliphatic nitriles are generally less reactive than aromatic nitriles.[1] Consider increasing the reaction time or ensuring the reaction is maintained at a consistent reflux temperature.

    • Concentration: Very dilute or very concentrated reaction mixtures may not be optimal. A typical starting point is a 0.5 to 1 M solution of the nitrile.

  • Purification and Isolation:

    • The product may be more soluble in the workup solvents than anticipated, leading to losses during extraction. Try using a different extraction solvent or increasing the number of extractions.

    • The product may be sensitive to pH. Ensure the pH of the aqueous phase during workup is optimized for product stability and extraction efficiency.

Issue 2: Formation of Significant Side Products (e.g., Amide)

Q: My final product is contaminated with a significant amount of cycloheptanecarboxamide. How can I minimize this side product?

A: The formation of the amide is a common side reaction. Here are some strategies to minimize its formation:

  • Control the amount of water: Use anhydrous solvents and ensure your reagents are dry.

  • Choice of Base: A milder base might be preferable. For instance, if you are using a strong base, consider switching to a weaker one like sodium carbonate.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Alternative Synthetic Route: Consider converting the cycloheptanecarbonitrile to the corresponding thioamide first, and then reacting the thioamide with hydroxylamine. This route often avoids the formation of the amide byproduct.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can affect the yield of a representative aliphatic amidoxime synthesis. While this data is not specific to this compound, it serves as a valuable guide for optimizing your reaction conditions.

Table 1: Effect of Different Bases on Product Yield

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃ (2.0)EthanolReflux2465
2K₂CO₃ (2.0)EthanolReflux2468
3Triethylamine (2.0)EthanolReflux2462
4Pyridine (2.0)EthanolReflux2455

Illustrative data based on general principles of amidoxime synthesis.

Table 2: Effect of Different Solvents on Product Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃MethanolReflux2460
2Na₂CO₃EthanolReflux2465
3Na₂CO₃IsopropanolReflux2458
4Na₂CO₃AcetonitrileReflux2445

Illustrative data based on general principles of amidoxime synthesis.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanecarbonitrile (1.0 eq).

    • Add ethanol as the solvent (to make a ~0.5 M solution).

    • Add hydroxylamine hydrochloride (1.5 eq).

    • Add sodium carbonate (2.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

Signaling Pathway: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

N-hydroxyamidine derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immunosuppression.[3][4]

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine_accumulation Kynurenine Accumulation TCell_Activation T-Cell Activation & Proliferation Immune_Suppression Immune Suppression TCell_Activation->Immune_Suppression TCell_Apoptosis T-Cell Apoptosis TCell_Apoptosis->Immune_Suppression Tryptophan_depletion->TCell_Activation Inhibits Kynurenine_accumulation->TCell_Apoptosis Induces NHydroxyamidine N-hydroxycycloheptane- carboxamidine Derivative NHydroxyamidine->IDO1 Inhibits

Caption: IDO1 pathway and inhibition by N-hydroxyamidine derivatives.

Experimental Workflow and Troubleshooting Logic

This diagram outlines the general workflow for the synthesis of this compound derivatives and the logical steps for troubleshooting common issues.

workflow start Start: Synthesis of This compound reagents 1. Prepare Reagents: - Cycloheptanecarbonitrile - Hydroxylamine HCl - Base (e.g., Na2CO3) - Anhydrous Solvent (e.g., EtOH) start->reagents reaction 2. Set up and run reaction (e.g., Reflux for 24-48h) reagents->reaction workup 3. Workup and Crude Isolation reaction->workup purification 4. Purification (Column Chromatography or Recrystallization) workup->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis check_yield Check Yield and Purity analysis->check_yield product Final Product check_yield->product Acceptable low_yield Troubleshoot Low Yield: - Check reagent quality - Increase reaction time/temp - Optimize base equivalents check_yield->low_yield Low Yield side_products Troubleshoot Side Products: - Use anhydrous conditions - Try milder base/temp - Consider alternative route check_yield->side_products Impure low_yield->reaction Re-optimize side_products->reaction Re-optimize

Caption: General synthesis workflow and troubleshooting logic.

References

Technical Support Center: Enhancing the Bioavailability of N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of N-hydroxycycloheptanecarboxamidine. The information is presented in a question-and-answer format, offering detailed experimental protocols and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

The poor oral bioavailability of compounds containing an amidine functional group, such as this compound, is primarily due to their high basicity. In the acidic environment of the stomach (pH 1) and the near-neutral environment of the small intestine (pH 6.4), the amidine group is readily protonated, forming a charged cation. This ionization significantly reduces the lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid bilayers of the gastrointestinal tract membranes.[1]

Q2: What are the primary strategies to overcome the poor bioavailability of this compound?

The main strategies focus on modifying the physicochemical properties of the molecule to reduce its basicity and enhance its absorption. These include:

  • Prodrug Approach: Chemically modifying the amidine group to create a less basic, more lipophilic prodrug that can be converted back to the active this compound in vivo. The most promising approach for amidines is the formation of N,N'-dihydroxyamidines.[2][3]

  • Formulation Strategies: Incorporating the compound into advanced drug delivery systems to improve its solubility and absorption.[4]

Q3: What is the N,N'-dihydroxyamidine prodrug strategy and how effective is it?

The N,N'-dihydroxyamidine prodrug strategy involves the conversion of the amidine functional group into an N,N'-dihydroxyamidine. This modification significantly lowers the basicity of the functional group, preventing protonation under physiological pH conditions. This non-ionized prodrug is more readily absorbed from the gastrointestinal tract. Once absorbed, it is designed to be rapidly reduced back to the active amidine compound in the bloodstream.

For a model compound, benzamidine, this strategy was shown to be highly effective. The oral bioavailability of benzamidine administered as an N,N'-dihydroxybenzamidine prodrug was approximately 91%, a significant increase compared to the 74% bioavailability observed with a benzamidoxime prodrug.[2][3]

Troubleshooting Guides

Problem: Low oral bioavailability observed in preclinical animal studies.

Possible Cause 1: Ionization of the amidine group in the gastrointestinal tract.

  • Solution: Implement the N,N'-dihydroxyamidine prodrug strategy.

    • Experimental Protocol: Synthesize the N,N'-dihydroxycycloheptanecarboxamidine prodrug. A general synthetic scheme, adapted from the synthesis of N,N'-dihydroxybenzamidine, is provided below.[3]

      General Synthesis of N,N'-dihydroxycycloheptanecarboxamidine:

      This protocol is a general guideline and may require optimization for your specific compound.

      • Step 1: Synthesis of Cycloheptanecarboximidamide. (This is a prerequisite starting material).

      • Step 2: N,N'-Dihydroxylation. React cycloheptanecarboximidamide with a suitable hydroxylating agent. A common method involves the use of hydroxylamine or its derivatives under controlled reaction conditions. The specific reagents and conditions will need to be determined empirically.

      • Purification: Purify the resulting N,N'-dihydroxycycloheptanecarboxamidine using standard techniques such as column chromatography or recrystallization.

      • Characterization: Confirm the structure and purity of the final product using methods like NMR, mass spectrometry, and HPLC.

  • Workflow for Prodrug Synthesis and Evaluation:

    G Start Start: Poor Bioavailability of This compound Synthesis Synthesize N,N'-dihydroxycycloheptanecarboxamidine Prodrug Start->Synthesis Purification Purify and Characterize Prodrug Synthesis->Purification InVitro In Vitro Evaluation: - Stability (plasma, microsomes) - Permeability (e.g., Caco-2) Purification->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in rats or mice) InVitro->InVivo Analysis Analyze Plasma Concentrations of Prodrug and Parent Drug InVivo->Analysis Data Compare Bioavailability Data (Prodrug vs. Parent) Analysis->Data End End: Improved Bioavailability Data->End

    Caption: Experimental workflow for the synthesis and evaluation of an N,N'-dihydroxyamidine prodrug.

Possible Cause 2: Poor aqueous solubility limiting dissolution.

  • Solution: Employ formulation strategies such as complexation with cyclodextrins.

    • Experimental Protocol: Prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

      General Protocol for Inclusion Complex Formation: [4]

      • Solubility Studies: Determine the phase solubility diagram to ascertain the optimal ratio of the drug to HP-β-CD.

      • Preparation of the Complex:

        • Dissolve HP-β-CD in a suitable solvent system (e.g., a methanol-water mixture).

        • Add this compound to the cyclodextrin solution.

        • Stir the mixture at a controlled temperature for a defined period (e.g., 50°C for 4 hours).

        • Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain the solid inclusion complex.

      • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

      • In Vitro Dissolution Studies: Compare the dissolution rate of the inclusion complex to that of the free drug in simulated gastric and intestinal fluids.

      • In Vivo Bioavailability Studies: Conduct pharmacokinetic studies in an appropriate animal model to compare the oral bioavailability of the inclusion complex with the free drug.

  • Data Presentation: Expected Improvement in Bioavailability with Formulation Strategies

Formulation StrategyParent Compound Bioavailability (Hypothetical)Expected Bioavailability with FormulationFold Increase (Approx.)Reference Compound Example
HP-β-CD Inclusion Complex <10%20-40%2-4xIsopropoxy benzene guanidine[4]
N,N'-dihydroxyamidine Prodrug <10%>80%>8xBenzamidine[2][3]
Problem: Difficulty in quantifying the compound in plasma samples.
  • Solution: Develop a sensitive and robust analytical method using High-Performance Liquid Chromatography (HPLC).

    • Experimental Protocol: General HPLC method for quantification in plasma.

      General HPLC Method Development: [5][6][7][8]

      • Sample Preparation:

        • Perform protein precipitation by adding a solvent like methanol or acetonitrile to the plasma sample.

        • Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.

        • Centrifuge the sample and collect the supernatant.

      • Chromatographic Conditions:

        • Column: A C18 reverse-phase column is a common starting point.

        • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer or water with a small percentage of formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

        • Detection: UV detection at a wavelength where the compound has maximum absorbance.

        • Flow Rate: Typically around 1 mL/min.

      • Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet defined in the public domain, researchers can consider pathways relevant to the intended therapeutic area. For instance, if the compound is being investigated for anti-inflammatory or anti-cancer properties, relevant pathways to investigate would include:

  • MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.[9]

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • NF-κB Pathway: A key regulator of inflammatory responses.

  • Logical Relationship of Signal Transduction:

    G Extracellular Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Extracellular->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Gene_Expression->Cellular_Response

References

Technical Support Center: N-hydroxycycloheptanecarboxamidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxycycloheptanecarboxamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aliphatic amidoxime. Amidoximes are a class of organic compounds with the general structure RC(=NOH)NH2. They are recognized for their role as prodrugs of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1] Consequently, this compound and related compounds are of interest in drug discovery for conditions where NO modulation is beneficial, such as cardiovascular diseases and inflammatory conditions.

Q2: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the reaction of cycloheptanecarbonitrile with hydroxylamine.[1] This reaction is typically carried out in a protic solvent like ethanol or methanol, often in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloride salt of hydroxylamine.[1]

Q3: What are the main stability concerns for this compound?

Like many amidine derivatives, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the compound is also temperature-dependent. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place. Solutions should ideally be prepared fresh for each experiment.

Q4: How does this compound release nitric oxide?

This compound is believed to act as a nitric oxide (NO) donor through enzymatic bioactivation. The amidoxime functional group can be oxidized by cytochrome P450 enzymes or other NADPH-dependent reductases to release NO.[1] This released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent downstream signaling.[1]

Troubleshooting Guides

Synthesis of this compound
Problem Potential Cause Troubleshooting Steps
Low or no product yield 1. Low reactivity of the aliphatic nitrile: Cycloheptanecarbonitrile, as an aliphatic nitrile, is generally less reactive than aromatic nitriles.[1] 2. Incomplete reaction: The reaction may not have gone to completion. 3. Decomposition of hydroxylamine: Hydroxylamine can be unstable. 4. Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry.1. Increase reaction time and/or temperature: Refluxing for an extended period (e.g., 24-48 hours) may be necessary. 2. Use an excess of hydroxylamine: A 2-3 fold excess of hydroxylamine hydrochloride and the base can drive the reaction forward. 3. Use freshly prepared or high-quality hydroxylamine. 4. Optimize conditions: Experiment with different solvents (e.g., ethanol, methanol, or a mixture with water) and bases (e.g., Na2CO3, K2CO3, triethylamine).
Formation of cycloheptanecarboxamide byproduct Hydrolysis of the nitrile or amidoxime: The presence of water and prolonged heating can lead to the formation of the corresponding amide.1. Use anhydrous solvents: Ensure all solvents are thoroughly dried before use. 2. Control reaction temperature: Avoid excessively high temperatures for extended periods. 3. Purification: The amide byproduct can often be separated from the desired amidoxime by column chromatography or recrystallization.
Difficulty in product isolation/purification Product is highly soluble in the reaction solvent: The product may not precipitate upon cooling. Product is an oil: Aliphatic amidoximes can sometimes be oils or low-melting solids.1. Solvent removal: Remove the reaction solvent under reduced pressure. 2. Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer and concentrate to obtain the crude product. 3. Purification techniques: Use column chromatography on silica gel or recrystallization from an appropriate solvent system to purify the product.
Biological Assays
Problem Potential Cause Troubleshooting Steps
Inconsistent or no nitric oxide (NO) release detected 1. Lack of necessary enzymes: The cell line or tissue preparation used may lack the specific cytochrome P450 isoforms or other reductases required for bioactivation.[1] 2. Compound instability: The compound may have degraded in the assay medium. 3. Incorrect assay conditions: The concentration of the compound or the incubation time may be suboptimal.1. Use a positive control: Employ a known NO donor to validate the assay system. 2. Use liver microsomes or a cell line known to express relevant CYPs. 3. Prepare fresh solutions of the compound immediately before the experiment. 4. Perform a dose-response and time-course experiment to determine optimal conditions.
High background signal in NO detection assay Interference from assay components: Some components of the cell culture medium or buffer can interfere with NO detection reagents (e.g., Griess reagent).1. Run appropriate controls: Include a blank control (medium/buffer only) and a vehicle control (medium/buffer with the solvent used to dissolve the compound). 2. Use a more specific NO detection method: Consider using a fluorescent NO probe or an NO-specific electrode.
Low potency or efficacy in cell-based assays Poor cell permeability: The compound may not be efficiently entering the cells. Rapid metabolism to inactive products: The compound may be quickly metabolized by the cells.1. Assess cell permeability: Use computational models or experimental assays to determine the lipophilicity and potential for cell penetration. 2. Investigate metabolic stability: Incubate the compound with liver microsomes or cell lysates and analyze for degradation over time.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the synthesis of aliphatic amidoximes.[1] Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cycloheptanecarbonitrile (1 equivalent) in ethanol (10 mL per gram of nitrile).

  • Addition of Reagents: Add hydroxylamine hydrochloride (2 equivalents) and sodium carbonate (2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

In Vitro Nitric Oxide (NO) Release Assay

This protocol describes a general method to assess NO release from this compound using the Griess reagent.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of NADPH (e.g., 10 mM) in assay buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • In a 96-well plate, add rat liver microsomes (or another source of CYP enzymes) to the assay buffer.

    • Add the this compound solution to achieve the desired final concentrations.

    • Initiate the reaction by adding NADPH.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and precipitate proteins (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add the Griess reagent to each well and incubate for 15 minutes at room temperature in the dark.

  • Detection: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable oxidation product of NO) is determined by comparison to a standard curve of sodium nitrite.

Quantitative Data

Disclaimer: The following data for this compound are representative values based on structurally similar compounds and are provided for illustrative purposes. Experimental determination is required for precise values.

Table 1: Physicochemical Properties of this compound (Representative Values)

PropertyValue
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Melting Point75-80 °C
Solubility in WaterSparingly soluble
Solubility in Organic SolventsSoluble in methanol, ethanol, DMSO, and ethyl acetate
pKa~5.5 (amidoxime N-H)

Table 2: In Vitro Biological Activity of this compound (Hypothetical Data)

ParameterValueAssay Conditions
IC50 (Inducible Nitric Oxide Synthase - iNOS) 15 µMCell-based assay in LPS-stimulated RAW 264.7 macrophages
NO Release Rate 2.5 nmol/min/mg proteinRat liver microsomes, 100 µM compound, 1 mM NADPH
EC50 (Vasodilation) 5 µMPhenylephrine-precontracted rat aortic rings

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Cycloheptanecarbonitrile + Hydroxylamine HCl + Base reflux Reflux in Ethanol (24-48h) start->reflux filter Filter Inorganic Salts reflux->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Ethyl Acetate Extraction & Water Wash concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure N-hydroxycyclo- heptanecarboxamidine chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: NO Release and Action

signaling_pathway cluster_cell Target Cell NHC N-hydroxycycloheptane- carboxamidine CYP450 Cytochrome P450 / NADPH-dependent Reductases NHC->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Proposed signaling pathway for this compound-mediated NO release.

References

Reducing cytotoxicity of N-hydroxycycloheptanecarboxamidine in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with N-hydroxycycloheptanecarboxamidine in cell line experiments.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment

If you are observing significant cell death after treating your cell lines with this compound, follow these steps to diagnose and mitigate the issue.

1.1. Confirm Cytotoxicity is Drug-Induced

It's crucial to differentiate between cytotoxicity caused by the compound and issues with your cell culture technique or environment.

  • Vehicle Control: Did you include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO)? High concentrations of some solvents can be toxic to cells.[1]

  • Untreated Control: Are the untreated cells healthy and proliferating as expected? Issues like contamination, incubator fluctuations, or poor-quality reagents can lead to cell death.

  • Cell Density: Was the initial cell seeding density optimal? Overly confluent or sparse cultures can be more susceptible to stress.[2]

1.2. Optimize Experimental Parameters

  • Concentration Range: Are you using an appropriate concentration range? It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration).

  • Incubation Time: How long are the cells exposed to the compound? Cytotoxic effects can be time-dependent. Consider shorter incubation periods.[3]

  • Serum Concentration: Serum can contain growth factors and other molecules that may interact with the compound or influence cell sensitivity.[4] Consider reducing the serum concentration during treatment, but be aware that serum starvation itself can induce apoptosis in some cell lines.[5][6][7]

Experimental Workflow for Troubleshooting High Cytotoxicity

G A High Cell Death Observed B Review Experimental Controls (Vehicle, Untreated) A->B C Controls Show Stress/Death B->C Yes D Controls are Healthy B->D No E Troubleshoot General Cell Culture Issues (Contamination, Incubator, Reagents) C->E F Optimize Experimental Parameters D->F G Perform Dose-Response (Vary Concentration) F->G H Perform Time-Course (Vary Incubation Time) F->H I Modify Culture Medium (e.g., Adjust Serum) F->I J Re-evaluate Cytotoxicity G->J H->J I->J

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Variability in cytotoxicity data can be frustrating. Here are common causes and solutions.

  • Cell Passage Number: Are you using cells of a consistent passage number? Cells can change phenotypically and in their drug sensitivity at high passage numbers.

  • Reagent Preparation: Is the this compound stock solution freshly prepared? Repeated freeze-thaw cycles can degrade the compound.

  • Assay-Specific Issues: The choice of cytotoxicity assay can influence results. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[8][9] Consider using a complementary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.[10]

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound?

While the specific mechanism for this compound may not be elucidated, many cytotoxic agents induce apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell.[11][12][13][14]

Caspase-Dependent Apoptosis Signaling

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase8 Mito Mitochondria Caspase8->Mito via Bid/tBid Caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Q2: How can I reduce the cytotoxicity of this compound while still studying its primary effects?

  • Co-treatment with Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cell death.[15] However, be cautious, as antioxidants can sometimes interfere with the efficacy of certain compounds.[16][17][18]

  • Combination Therapy: Investigate whether co-administration with another compound could reduce toxicity while enhancing a desired therapeutic effect. Some natural polyphenols have been shown to protect healthy cells from the aggressive effects of antitumor drugs.[19]

  • Modify the Compound: If structure-activity relationship data is available, consider synthesizing and testing analogs of this compound that may have a better therapeutic index.

Q3: Which cytotoxicity assays are recommended for this compound?

It is best to use at least two assays based on different principles to confirm your results.[3]

Assay TypePrincipleExamplesAdvantagesDisadvantages
Metabolic Activity Measures the metabolic rate of viable cells, often through mitochondrial dehydrogenase activity.MTT, MTS, XTT, ResazurinHigh-throughput, inexpensive, sensitive.Can be confounded by compounds affecting metabolism without causing cell death.[9]
Membrane Integrity Detects leakage of intracellular components or uptake of impermeable dyes in dead cells.LDH Release, Trypan Blue, Propidium Iodide (PI)Directly measures cell death, can be used for kinetic studies.Trypan blue requires manual counting; LDH can be affected by serum components.[10]
Apoptosis Assays Detects specific markers of apoptosis.Caspase Activity Assays, Annexin V StainingProvides mechanistic insight into the mode of cell death.More complex and expensive than viability assays.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability based on the reduction of the tetrazolium salt MTT.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired incubation period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

References

Calibration curve problems with N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-hydroxycycloheptanecarboxamidine

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that affect its analysis?

A1: this compound possesses two critical functional groups that influence its analytical behavior:

  • A hydroxamic acid (-C(=O)N-OH): This group is weakly acidic and is a very strong chelating agent for metal ions.[1][2][3] This can lead to significant interactions with metallic components of analytical systems like HPLC instruments.[4][5]

  • An amidine (-C(=NH)NH2): This group is basic. Its charge state is dependent on pH, which can affect chromatographic retention and peak shape.

Q2: My sample solution appears unstable over time, leading to poor reproducibility. What could be the cause?

A2: The hydroxamic acid moiety can be susceptible to hydrolysis, a process that can be accelerated by the presence of metal ions.[6] To enhance sample stability, prepare solutions fresh in a diluent that matches the mobile phase, keep them cool (4-8 °C), and use them within 24-72 hours if possible.[7] Consider using amber vials to prevent photodegradation.

Q3: What is a good starting point for developing an HPLC-UV method for this compound?

A3: A reversed-phase HPLC method is generally suitable.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Due to the basic amidine group, a buffered mobile phase with an acidic pH (e.g., pH 2.5-3.5) is recommended to ensure consistent protonation and good peak shape. A typical starting point would be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Detection: The optimal UV wavelength should be determined by running a UV scan of the analyte. Amide-containing compounds often have absorbance around 280 nm.[7]

  • Special Considerations: To counteract the metal-chelating properties of the hydroxamic acid, consider adding a small amount of a competing chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 50 µM) or using an HPLC system with bio-inert, metal-free components (PEEK tubing, titanium-free pumps/frits).[4]

Troubleshooting Guide for Calibration Curve Problems

This guide addresses specific issues you may encounter when generating a calibration curve for this compound.

Q4: My calibration curve is non-linear, curving towards the concentration (X) axis. What are the likely causes and solutions?

A4: This type of curve indicates a response that is decreasing at higher concentrations. The most common causes are detector saturation or column overload.

  • Cause 1: Detector Saturation: At high concentrations, the analyte absorbs so much light that the UV detector's response is no longer proportional to the concentration.

    • Solution: Reduce the injection volume or dilute the higher concentration standards.[8] If sensitivity is compromised, you may need to shorten the detector path length if your system allows.

  • Cause 2: Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak distortion (often fronting) and a non-linear response.[8]

    • Solution: Lower the concentration of your calibration standards or reduce the injection volume.

Q5: My calibration curve is non-linear, curving towards the response (Y) axis. What does this suggest?

A5: This shape often points to issues at lower concentrations, such as analyte adsorption or the presence of an interfering peak that co-elutes with your analyte.

  • Cause 1: Analyte Adsorption: The hydroxamic acid group's strong chelating ability can cause it to bind irreversibly to active metal sites within the HPLC system (e.g., stainless steel frits, column packing).[4][5] At low concentrations, a significant fraction of the analyte is lost to this adsorption, resulting in a disproportionately low response.[9] As concentrations increase, these sites become saturated, and the response appears more linear.

    • Solution 1: Passivate the system by making several injections of a high-concentration standard before running the calibration curve.

    • Solution 2: Add a competitive chelating agent (e.g., 50 µM EDTA) to your mobile phase to block the active sites.

    • Solution 3: If possible, use a bio-inert or metal-free HPLC system to minimize metal ion exposure.[4]

  • Cause 2: Co-eluting Impurity: A small interfering peak that is unresolved from your main analyte peak can artificially inflate the response at low levels, causing the curve to bend upwards.

    • Solution: Improve the chromatographic resolution. Adjust the mobile phase gradient, change the organic solvent (e.g., methanol instead of acetonitrile), or try a different column chemistry (e.g., Phenyl-Hexyl).

Q6: I am observing significant peak tailing, which is affecting my integration and precision. How can I fix this?

A6: Peak tailing is a common issue for compounds with metal-chelating and basic functional groups.

  • Cause 1: Secondary Interactions via Metal Chelation: This is a primary cause for this compound. Residual metal ions on the silica surface of the column can interact with the hydroxamic acid moiety, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4][5]

    • Solution: Implement the solutions for analyte adsorption mentioned in Q5 (passivation, adding EDTA to the mobile phase, using a metal-free system).

  • Cause 2: Uncontrolled pH and Silanol Interactions: The basic amidine group can interact with acidic silanol groups on the column packing material, especially if the mobile phase pH is not low enough to keep the amidine fully protonated.

    • Solution: Ensure the mobile phase pH is low and well-buffered (e.g., using 0.1% formic acid or trifluoroacetic acid) to keep the amidine protonated and minimize interactions with silanols.

Data Presentation

Table 1: Comparison of Calibration Curve Performance with and without Method Optimization

ParameterStandard Method (Problematic)Optimized Method (with EDTA)
Mobile Phase 0.1% Formic Acid in Water/ACN0.1% Formic Acid + 50 µM EDTA in Water/ACN
Concentration Range 1 - 500 µg/mL1 - 500 µg/mL
Linearity (R²) 0.985 (curved)> 0.999 (linear)
Peak Asymmetry (at 10 µg/mL) 2.11.1
Observations Non-linear response, significant peak tailing at all levels, poor accuracy at low concentrations.Excellent linearity across the range, symmetrical peaks, improved accuracy.
Experimental Protocols

Optimized HPLC-UV Method for Quantification of this compound

  • System Preparation:

    • Use an HPLC system with PEEK or other polymer-based sample flow paths where possible.

    • If using a standard stainless-steel system, passivate by flushing all lines with a mobile phase containing a strong chelator (e.g., 1 mM EDTA) followed by the working mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid and 50 µM EDTA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm (or predetermined λmax).

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Prepare calibration standards by serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 A:B) as the diluent.

    • Prepare unknown samples in the same diluent.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the highest concentration standard 3-5 times to ensure the system is equilibrated and passivated.

    • Run the calibration curve from the lowest to the highest concentration.

    • Inject unknown samples.

    • Periodically inject a mid-level quality control (QC) standard to monitor system performance.

Mandatory Visualizations

G problem Problem Observed: Non-Linear Calibration Curve check_shape What is the shape of the curve? problem->check_shape curve_y Curves towards Response (Y) Axis check_shape->curve_y Bends Up curve_x Curves towards Concentration (X) Axis check_shape->curve_x Flattens Out cause_adsorption Probable Cause: Analyte Adsorption at Low Conc. (Metal Chelation) curve_y->cause_adsorption solution_adsorption1 Solution 1: Add Chelator (EDTA) to Mobile Phase cause_adsorption->solution_adsorption1 solution_adsorption2 Solution 2: Use Metal-Free (Bio-Inert) System cause_adsorption->solution_adsorption2 cause_saturation Probable Cause: Detector Saturation or Column Overload curve_x->cause_saturation solution_saturation Solution: Reduce Injection Volume or Dilute High Standards cause_saturation->solution_saturation

Caption: Troubleshooting workflow for non-linear calibration curves.

G Analyte_MP Analyte in Mobile Phase Silica Silica Surface Analyte_MP->Silica Primary Interaction (Good Chromatography) MetalIon Immobilized Fe³⁺ / Ti⁴⁺ Ion Analyte_MP->MetalIon Secondary Interaction (Chelation) Analyte_Chelated Chelated Analyte (Delayed Elution)

Caption: Mechanism of peak tailing due to metal chelation on the column.

References

Technical Support Center: Matrix Effects in N-hydroxycycloheptanecarboxamidine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-hydroxycycloheptanecarboxamidine.

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in quantitative analysis.

Possible Cause: Undiagnosed matrix effects, leading to ion suppression or enhancement.

Troubleshooting Steps:

  • Systematic Evaluation: Conduct a systematic evaluation of matrix effects using one of the established methods:

    • Post-Extraction Spike Method: Compare the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. A significant difference indicates the presence of matrix effects.

    • Post-Column Infusion Method: Infuse a constant flow of the analyte solution post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal at the retention time of co-eluting matrix components indicate ion suppression or enhancement.[1][2]

  • Sample Preparation Optimization: The initial sample preparation is critical in minimizing matrix effects.[3] Consider the following techniques:

    • Protein Precipitation (PPT): A common and quick method, but it may not be sufficient to remove all interfering matrix components, especially phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove interfering compounds, leading to a much cleaner sample.[4]

  • Chromatographic Separation Improvement:

    • Gradient Modification: Adjust the gradient profile to better separate the analyte from co-eluting matrix components. Extending the gradient or using a shallower gradient can improve resolution.

    • Column Chemistry: Experiment with different column stationary phases to alter selectivity and improve separation from matrix interferences.

    • UPLC/UHPLC: Ultra-high performance liquid chromatography can provide better resolution and peak shape, helping to separate the analyte from matrix components.

  • Mass Spectrometry Interface Optimization:

    • Ionization Source: The choice of ionization source can significantly impact the extent of matrix effects. While Electrospray Ionization (ESI) is widely used, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds and matrices.[5][6] It is worth evaluating both if your instrument allows.

    • Source Parameters: Optimize source parameters such as temperature, gas flows, and voltages to maximize analyte signal and potentially minimize the influence of matrix components.

  • Internal Standard Selection:

    • Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Structural Analog: If a SIL internal standard is not available, use a structural analog that has similar chromatographic and ionization behavior to the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix.[7][8][9] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantitative results.[8][9] For this compound, endogenous molecules in plasma, urine, or tissue homogenates can interfere with its ionization in the mass spectrometer source.

Q2: I am observing significant ion suppression. What are the most common causes?

A2: The most common causes of ion suppression in bioanalytical methods include:

  • Endogenous Phospholipids: These are major components of cell membranes and are often present in high concentrations in plasma samples. They are notorious for causing ion suppression, particularly in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can crystallize in the ESI source, leading to signal instability and suppression.[10]

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar properties to this compound can co-elute and compete for ionization.

  • Exogenous Contaminants: Plasticizers, anticoagulants (like heparin), and other contaminants introduced during sample collection and processing can also cause matrix effects.[6]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). The MF is determined by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

A more comprehensive assessment involves evaluating the matrix effect at low, medium, and high concentrations of the analyte and using at least six different lots of the biological matrix.

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The "best" technique depends on the specific matrix and the required sensitivity of the assay.

  • For high-throughput screening in early discovery: Protein precipitation may be sufficient if the matrix effects are minimal and can be corrected with a good internal standard.

  • For regulated bioanalysis (pre-clinical and clinical): Solid-phase extraction (SPE) is often the preferred method as it provides the cleanest extracts, significantly reducing the risk of matrix effects and improving assay robustness.[4] Liquid-liquid extraction (LLE) is also a viable and effective option.

Q5: Can changing my LC-MS/MS parameters help in mitigating matrix effects?

A5: Yes, optimizing LC-MS/MS parameters is a crucial step:

  • Chromatography: Improving the chromatographic separation to resolve this compound from interfering matrix components is highly effective. This can be achieved by modifying the mobile phase, gradient, or switching to a column with a different selectivity.[8]

  • Mass Spectrometry: Switching between ionization modes (e.g., from ESI to APCI) can sometimes reduce matrix effects, as they have different ionization mechanisms.[5][6] Optimizing source parameters can also improve the signal-to-noise ratio and potentially reduce the impact of interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor
  • Preparation of Neat Solutions: Prepare a series of calibration standards of this compound in the final mobile phase composition at low, medium, and high concentrations.

  • Preparation of Blank Matrix: Pool and process at least six different lots of the blank biological matrix (e.g., plasma, urine) using the developed sample preparation method.

  • Post-Extraction Spiking: Spike the processed blank matrix extracts with this compound to achieve the same low, medium, and high concentrations as the neat solutions.

  • Analysis: Analyze both the neat solutions and the post-extraction spiked matrix samples using the LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) at each concentration level for each matrix lot. Also, calculate the coefficient of variation (CV%) of the MF across the different lots to assess the lot-to-lot variability of the matrix effect.

Quantitative Data Summary

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix Factor (MF) 0.4 - 0.7 (Significant Suppression)0.8 - 1.1 (Minimal Effect)0.9 - 1.1 (No Significant Effect)
CV% of MF (Lot-to-Lot) > 15%< 15%< 10%
Analyte Recovery > 90%70 - 90%> 85%
Process Efficiency 35 - 65%60 - 95%80 - 100%

Note: The data presented in this table is a representative example and may vary depending on the specific experimental conditions and the nature of the this compound and the biological matrix.

Visualizations

Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Evaluation A Prepare Neat Standard Solutions D Analyze Neat Solutions A->D B Process Blank Matrix Samples C Post-Extraction Spike of Matrix Samples B->C E Analyze Spiked Matrix Samples C->E F Calculate Matrix Factor (MF) D->F E->F G Assess Ion Suppression/ Enhancement F->G

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects Start Poor Assay Performance (Inaccuracy, Imprecision) Evaluate_ME Evaluate Matrix Effect (Post-Extraction Spike or Post-Column Infusion) Start->Evaluate_ME ME_Present Matrix Effect Present? Evaluate_ME->ME_Present Optimize_SP Optimize Sample Preparation (LLE, SPE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Optimize_MS Optimize MS Conditions (Ion Source, Parameters) Optimize_LC->Optimize_MS Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_MS->Use_SIL_IS Revalidate Revalidate Method Use_SIL_IS->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Optimizing N-hydroxycycloheptanecarboxamidine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using hydroxamic acid and amidine-containing compounds in HTS?

A1: Compounds containing hydroxamic acid and amidine moieties can present several challenges in HTS. These include poor aqueous solubility, a tendency to form aggregates, interference with assay signals, and potential for non-specific binding or promiscuous inhibition.[1][2][3] Hydroxamic acids are also known to chelate metal ions, which can interfere with metalloenzyme assays, and may raise concerns about potential mutagenicity.[4][5][6]

Q2: How should I prepare and store stock solutions of N-hydroxycycloheptanecarboxamidine?

A2: Due to potential solubility issues, it is recommended to prepare high-concentration stock solutions in 100% DMSO.[7][8] Store these stocks at -20°C or -80°C in tightly sealed containers to minimize water absorption and prevent freeze-thaw cycles, which can lead to compound precipitation.[8] Before use, allow the solution to thaw completely and vortex thoroughly to ensure homogeneity.

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, like many organic molecules, this compound could potentially interfere with fluorescence-based assays through autofluorescence or quenching. It is crucial to run control experiments with the compound in the absence of the biological target to quantify any intrinsic fluorescence or quenching effects at the excitation and emission wavelengths of the assay.

Q4: What are "Pan-Assay INterference compoundS" (PAINS) and could this compound be one?

A4: PAINS are chemical compounds that frequently appear as "hits" in HTS assays but do so through non-specific mechanisms rather than direct, selective interaction with the target.[4] They often contain reactive functional groups or have properties that interfere with assay technology.[4] Given the reactive nature of the hydroxamic acid group, it is prudent to perform counter-screens and secondary assays to rule out promiscuous activity.[1][2][3]

Troubleshooting Guide

Issue 1: High variability in dose-response curves or poor Z'-factor.
Potential Cause Troubleshooting Step
Poor Compound Solubility The compound may be precipitating out of the aqueous assay buffer.[7]
1. Assess Kinetic Solubility: Determine the compound's solubility limit in the final assay buffer.
2. Modify Assay Buffer: Increase the percentage of a co-solvent like DMSO (typically ≤1%), or add non-ionic detergents (e.g., Triton X-100, Tween-20) at low concentrations (0.001-0.01%).[9]
3. Use Sonication: Briefly sonicate the assay plate after compound addition to aid dissolution.[8]
Compound Aggregation The compound may be forming aggregates that non-specifically inhibit the target protein.[1][3][10]
1. Detergent Counter-Screen: Re-test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation-based inhibition.[1]
2. Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates in the assay buffer.
Assay Buffer Incompatibility The pH or ionic strength of the buffer may not be optimal for compound stability or target activity.[9][11]
1. Buffer Optimization: Systematically vary the pH and salt concentration of the assay buffer to find conditions that improve assay performance and compound behavior.[9][12]
Issue 2: Hit confirmation fails in orthogonal or secondary assays.
Potential Cause Troubleshooting Step
Promiscuous Inhibition The compound may be a non-specific inhibitor, acting on multiple targets or through assay interference.[2][3]
1. Target-Independent Assays: Test the compound in an assay that lacks the specific biological target but contains all other components to check for direct interference with the detection system.
2. Counter-Screening: Screen the compound against unrelated targets to assess its selectivity.
Metal Chelation The hydroxamic acid moiety is a known metal chelator and may be inhibiting a metalloenzyme by sequestering essential metal cofactors.[13]
1. Metal Supplementation Assay: For metalloenzyme targets, perform the assay with and without the addition of excess metal cofactor (e.g., Zn²⁺, Mg²⁺). If inhibition is reversed by excess metal, chelation is a likely mechanism.
Chemical Reactivity The compound may be unstable or react with components in the assay buffer (e.g., reducing agents like DTT).
1. Pre-incubation Studies: Incubate the compound in the assay buffer for varying amounts of time before initiating the reaction. A time-dependent loss of activity may indicate compound instability.
2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to check for compound degradation or adduct formation with other assay components.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of a compound in a specific buffer.[14]

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the final assay buffer.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the assay buffer (e.g., 98 µL), ensuring rapid mixing. The final DMSO concentration should match the HTS assay conditions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Analysis: The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.

Protocol 2: Detergent-Based Counter-Screen for Aggregation

This protocol helps differentiate true inhibitors from aggregation-based inhibitors.[1]

  • Assay Setup: Prepare two sets of assay plates.

    • Set A: Standard assay buffer.

    • Set B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Addition: Add this compound to both sets of plates over the same concentration range.

  • Assay Execution: Perform the HTS assay as usual for both sets.

  • Data Analysis: Generate dose-response curves and calculate IC50 values for both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism.

Data Presentation

Table 1: Solubility of this compound in Various Buffers

Buffer ConditionFinal DMSO (%)Kinetic Solubility (µM)
50 mM HEPES, 150 mM NaCl, pH 7.41%15
50 mM Tris, 100 mM KCl, pH 8.01%22
PBS, pH 7.41%12
50 mM HEPES, 150 mM NaCl, pH 7.4 + 0.01% Tween-201%45

Table 2: Potency Shift in the Presence of Non-Ionic Detergent

CompoundAssay ConditionIC50 (µM)Fold Shift
This compoundStandard Buffer5.2-
This compound+ 0.01% Triton X-10068.513.2
Control Inhibitor (Non-aggregator)Standard Buffer0.1-
Control Inhibitor (Non-aggregator)+ 0.01% Triton X-1000.121.2

Mandatory Visualizations

HTS_Troubleshooting_Workflow Start HTS Hit Identified CheckSolubility Assess Kinetic Solubility Start->CheckSolubility IsSoluble Is Solubility > Top Assay Conc.? CheckSolubility->IsSoluble OptimizeBuffer Optimize Assay Buffer (e.g., add detergent) IsSoluble->OptimizeBuffer No CheckAggregation Perform Detergent Counter-Screen IsSoluble->CheckAggregation Yes OptimizeBuffer->CheckSolubility IsAggregator Significant IC50 Shift? CheckAggregation->IsAggregator OrthogonalAssay Test in Orthogonal/ Label-Free Assay IsAggregator->OrthogonalAssay No Deprioritize Deprioritize Hit (Likely Artifact) IsAggregator->Deprioritize Yes IsConfirmed Is Activity Confirmed? OrthogonalAssay->IsConfirmed IsConfirmed->Deprioritize No Proceed Proceed with Hit Validation IsConfirmed->Proceed Yes

Caption: Workflow for troubleshooting and validating an initial HTS hit.

Promiscuous_Inhibition_Mechanisms Compound Test Compound (e.g., N-hydroxycycloheptane carboxamidine) Aggregation Colloidal Aggregation Compound->Aggregation Reactivity Chemical Reactivity Compound->Reactivity Interference Assay Interference Compound->Interference Chelation Metal Chelation Compound->Chelation Target Biological Target (e.g., Enzyme) Aggregation->Target Sequesters & Inhibits FalsePositive False-Positive Result Aggregation->FalsePositive Reactivity->Target Covalently Modifies Reactivity->FalsePositive AssaySignal Assay Readout (e.g., Fluorescence) Interference->AssaySignal Quenches/Autofluoresces Interference->FalsePositive MetalCofactor Metal Cofactor (e.g., Zn²⁺) Chelation->MetalCofactor Sequesters Chelation->FalsePositive

Caption: Potential mechanisms of promiscuous or non-specific inhibition.

References

Validation & Comparative

Comparing the efficacy of N-hydroxycycloheptanecarboxamidine to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-hydroxyguanidine-based compounds, with a focus on the well-characterized inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA), against other known arginase inhibitors. Due to the limited publicly available data on N-hydroxycycloheptanecarboxamidine, this guide will utilize nor-NOHA as a representative compound of the N-hydroxyguanidine class to facilitate a data-driven comparison with other established inhibitors.

Introduction to Arginase and its Inhibition

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] Two isoforms, Arginase I (ARG1) and Arginase II (ARG2), exist and are implicated in various physiological and pathological processes. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact nitric oxide (NO) production, a key signaling molecule in cardiovascular and immune responses.[2] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, cancer, and infectious diseases.[3]

Comparative Efficacy of Arginase Inhibitors

The inhibitory potential of various compounds against arginase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported efficacy of several key arginase inhibitors against both ARG1 and ARG2 isoforms.

CompoundClassTarget Isoform(s)IC50 / Ki ValueReference
nor-NOHA N-hydroxyguanidineARG1 & ARG2Ki: 51 nM (hARG2)[4]
Kd: 0.517 µM (hARG1, SPR)[4]
Kd: 0.047 µM (hARG1, ITC)[4]
NOHA (Nω-hydroxy-L-arginine) N-hydroxyguanidineARG1 & ARG2Ki: 1.6 µM (hARG2, pH 7.5)[4]
Ki: 2 µM (hARG2, pH 9.5)[4]
Kd: 3.6 µM (hARG1, pH 8.5, SPR)[4]
ABH (2(S)-amino-6-boronohexanoic acid) Boronic Acid DerivativeARG1 & ARG2Ki = 8.5 nM[1]
CB-1158 (Numidargistat) Small MoleculeARG1 & ARG2IC50: 86 nM (hARG1), 296 nM (hARG2)[1]
Arginase inhibitor 1 Small MoleculeARG1 & ARG2IC50: 223 nM (hARG1), 509 nM (hARG2)[1]
L-Ornithine Amino AcidARG1 & ARG260% inhibition at 20 mM (bovine liver ARG)[4]
L-Citrulline Amino AcidARG1 & ARG253% inhibition at 20 mM (bovine liver ARG)[4]

Experimental Protocols

The determination of arginase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are summaries of common experimental protocols used to measure arginase activity.

Colorimetric Arginase Activity Assay (Urea Detection)

This is a widely used method that quantifies the amount of urea produced from the enzymatic reaction.

  • Cell Lysis: Cells are lysed using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and a protease inhibitor cocktail.[5]

  • Enzyme Activation: The cell lysate is incubated with a solution containing Tris-HCl and MnCl2 at 56°C for 10 minutes to activate the arginase.[5]

  • Hydrolysis Reaction: The activated lysate is then incubated with L-arginine at 37°C for a defined period (e.g., 60 minutes) to allow for the hydrolysis of L-arginine to urea and ornithine.[5]

  • Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., a mixture of H2SO4, H3PO4, and H2O).[5]

  • Urea Quantification: The concentration of urea is determined colorimetrically by adding α-isonitrosopropiophenone, followed by heating at 100°C. The resulting colored complex is measured spectrophotometrically at a wavelength of 570 nm.[5] The absorbance is directly proportional to the arginase activity.

Arginase Activity Assay Using Commercial Kits

Several commercial kits are available that provide a streamlined and standardized method for measuring arginase activity.

  • Sample Preparation: Samples (cell lysates, tissue homogenates, serum, or plasma) are prepared according to the kit's instructions. For serum or plasma, urea may need to be depleted using a membrane filter.[6]

  • Arginase Reaction: The sample is added to a 96-well plate along with a substrate buffer containing L-arginine and a manganese solution. The plate is incubated at 37°C for a specified time (e.g., 2 hours).[6]

  • Urea Determination: A urea reagent, typically containing two components that are mixed prior to use, is added to stop the reaction and to develop a colored product with the urea generated.[6]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 430 nm) using a microplate reader.[7] The arginase activity is calculated based on a urea standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arginase signaling pathway and a general experimental workflow for evaluating arginase inhibitors.

Arginase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_ext L-Arginine (extracellular) L-Arginine_int L-Arginine (intracellular) L-Arginine_ext->L-Arginine_int Transporter Arginase Arginase L-Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Polyamines Polyamines Ornithine->Polyamines ODC Proline Proline Ornithine->Proline OAT Inhibitor Arginase Inhibitor (e.g., nor-NOHA) Inhibitor->Arginase

Caption: Arginase Signaling Pathway and Point of Inhibition.

Arginase_Inhibitor_Workflow Start Start: Hypothesis Inhibitor Design/Selection Assay In vitro Arginase Inhibition Assay Start->Assay Data Determine IC50 / Ki values Assay->Data Cell Cell-based Assays (e.g., NO production) Data->Cell Vivo In vivo Efficacy Studies (Animal Models) Cell->Vivo End Lead Optimization & Preclinical Development Vivo->End

Caption: Experimental Workflow for Arginase Inhibitor Evaluation.

References

Validating N-hydroxycycloheptanecarboxamidine as a Potent Matrix Metalloproteinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, particularly in the pursuit of therapies for cancer, arthritis, and cardiovascular diseases, the validation of novel small molecule inhibitors against key biological targets is a critical endeavor. This guide provides a comprehensive comparison of N-hydroxycycloheptanecarboxamidine, a hydroxamate-based compound, with other classes of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases crucial for tissue remodeling and are often dysregulated in various pathological states.

This compound is postulated to target MMPs through the chelation of the catalytic zinc ion by its hydroxamic acid moiety, a common mechanism for this class of inhibitors. This guide will delve into the quantitative comparison of its presumed inhibitory profile with that of other well-characterized MMP inhibitors, detail the experimental protocols for target validation, and provide visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of MMP Inhibitors

The efficacy of this compound, as a representative hydroxamate inhibitor, is benchmarked against other classes of MMP inhibitors, including carboxylates, phosphinates, and non-chelating allosteric inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against key MMPs implicated in disease progression.

Compound ClassCompound NameMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)
Hydroxamate Batimastat (BB-94)344-
Hydroxamate Marimastat (BB-2516)563-
Hydroxamate Ilomastat (GM6001)1.51.10.5-
Carboxylate Trocade (BMS-275291)1,100368,20025
Phosphinate (S)-17b>10,000>10,000>10,0001.2
Allosteric JNJ0966--440 (inhibits activation)-

Note: Data for this compound is not yet publicly available and is represented here by the general class of hydroxamate inhibitors.

Visualizing the Biological Target and Experimental Approach

To elucidate the mechanism of action and the experimental strategy for validation, the following diagrams are provided.

cluster_0 Cellular Environment cluster_1 Inhibition Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation ECM Substrate ECM Substrate Active MMP->ECM Substrate Cleavage Degraded ECM Degraded ECM ECM Substrate->Degraded ECM This compound This compound This compound->Active MMP Inhibition

MMP Activation and Inhibition Pathway

The diagram above illustrates the activation of pro-MMPs to their active form, which then degrades extracellular matrix (ECM) substrates. This compound is shown to inhibit the active MMP, thereby preventing ECM degradation.

Start Start: Hypothesis (Compound inhibits MMP) Assay In vitro MMP Inhibition Assay Start->Assay Data Measure IC50 Values Assay->Data Analysis Potent Inhibition? Data->Analysis Cell Cell-based Assays (e.g., Invasion Assay) Analysis->Cell Yes Revise Revise Hypothesis or Compound Structure Analysis->Revise No Validation Target Validated Cell->Validation

Experimental Workflow for Target Validation

This workflow outlines the key steps in validating the biological target of a potential MMP inhibitor, from initial in vitro screening to cell-based functional assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific MMPs.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 10 µL of the compound dilutions or controls (DMSO for negative control, positive control inhibitor) to the wells of the 96-well plate.

  • Add 80 µL of the diluted MMP enzyme to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Invasion Assay (Boyden Chamber)

Objective: To assess the effect of this compound on the invasive potential of cancer cells, a process highly dependent on MMP activity.

Materials:

  • Invasive cancer cell line (e.g., HT-1080)

  • Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • Calcein-AM or crystal violet for cell staining and quantification

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

  • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chamber plate.

  • Seed 1 x 10^5 cells in 200 µL of the compound-containing serum-free medium into the upper chamber (the Matrigel-coated insert).

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Elute the stain and measure the absorbance or count the number of stained cells under a microscope.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.

This comparative guide underscores the potential of this compound as a matrix metalloproteinase inhibitor. Further experimental validation is necessary to fully characterize its inhibitory profile and therapeutic potential. The provided protocols offer a standardized approach for researchers to conduct these critical validation studies.

Potential Cross-Reactivity of N-hydroxycycloheptanecarboxamidine and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of representative N-hydroxyguanidine and N-hydroxyamidine derivatives against their primary targets and other enzymes to illustrate potential cross-reactivity.

Table 1: Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

CompoundiNOS (murine) IC50 (µM)nNOS (rat) IC50 (µM)eNOS (bovine) IC50 (µM)Selectivity Profile
Aminoguanidine2.1[1]--Reference iNOS inhibitor
FR0382511.7[1]~65~14iNOS selective
FR1918631.9[1]~101~6iNOS selective
FR0384708.8[1]>100~26iNOS selective

Table 2: Inhibitory Activity against Indoleamine 2,3-dioxygenase 1 (IDO1)

CompoundIDO1 (human, enzymatic) IC50IDO1 (human, cellular) IC50TDO (human) IC50
Epacadostat (INCB024360)72 nM[2]7.1 nM[2]>10 µM[3]
Compound 1 (thiazole derivative)51 nM[4]>1 µM-
Compound 13 (3-substituted indole)0.19 µM[]0.33 µM-
Compound 24 (hydroxyamidine derivative)21 nM[3]10 nM>10 µM[3]

Table 3: Potential Cross-Reactivity with Other Enzymes

Compound ClassEnzymeActivity
N-hydroxyguanidine derivativesXanthine OxidaseInhibition of superoxide radical formation[6]
N-hydroxyguanidine derivativesGeneral Cytotoxicity (L1210 cells)ID50 values in the range of 7.80-126 µM[7]

Signaling Pathways

Understanding the signaling pathways of the primary targets is crucial for predicting the functional consequences of enzyme inhibition.

NOS_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell GPCR GPCR (e.g., ACh Receptor) PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 CaM Calmodulin (CaM) IP3->CaM Ca²⁺ release activates eNOS eNOS CaM->eNOS Activates NO_endo Nitric Oxide (NO) eNOS->NO_endo Produces L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO_endo->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation caption Nitric Oxide Synthase (NOS) Signaling Pathway

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.

IDO1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_t_cell T-Cell IFNy Interferon-γ (IFN-γ) IDO1 Indoleamine 2,3-dioxygenase 1 (IDO1) IFNy->IDO1 Induces Expression Kynurenine Kynurenine IDO1->Kynurenine Product Tryptophan Tryptophan Tryptophan->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion Tryptophan->Tryptophan_depletion AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates GCN2 GCN2 Kinase Teff_Suppression Effector T-Cell Suppression & Apoptosis GCN2->Teff_Suppression Treg Regulatory T-Cell (Treg) Differentiation AhR->Treg AhR->Teff_Suppression Tryptophan_depletion->GCN2 Activates caption Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

Caption: Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway.

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Cell-Based)

This protocol is adapted for screening inhibitors of neuronal NOS (nNOS) in a cellular context.[8]

1. Cell Culture and Seeding:

  • HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS) are cultured in appropriate media.
  • Cells are seeded into 96-well plates and allowed to reach approximately 80% confluence.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., N-hydroxycycloheptanecarboxamidine) in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compound.

3. Enzyme Activation:

  • To activate nNOS, treat the cells with a calcium ionophore, such as A23187 (final concentration of 5 µM).
  • Include a control group without the inhibitor to represent 100% enzyme activity.

4. Incubation:

  • Incubate the plate for a defined period (e.g., 8 hours) at 37°C in a CO2 incubator.

5. Nitrite Quantification (Griess Assay):

  • Nitric oxide produced by nNOS is rapidly converted to stable nitrite in the culture medium.
  • Collect the culture medium from each well.
  • Add Griess reagent to the collected medium.[8]
  • Incubate at room temperature for 15-30 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in each sample.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the untreated control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

A[label="Seed 293T/nNOS cells\nin 96-well plate"]; B[label="Add test compound\n(e.g., this compound)"]; C [label="Activate nNOS with\nCalcium Ionophore (A23187)"]; D [label="Incubate for 8 hours\nat 37°C"]; E [label="Collect culture medium"]; F [label="Add Griess Reagent"]; G [label="Measure Absorbance\nat 540 nm"]; H [label="Calculate % Inhibition\nand IC50 value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

caption[label="Workflow for NOS Inhibition Assay", shape=plaintext, fontcolor="#202124"]; }

Caption: Workflow for NOS Inhibition Assay.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay (Cell-Based)

This protocol is designed for screening IDO1 inhibitors using a human cancer cell line.[9][10]

1. Cell Culture and Seeding:

  • Culture a human cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells) in appropriate media.
  • Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.

2. IDO1 Induction:

  • To induce the expression of IDO1, treat the cells with interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.
  • Incubate for 24 hours at 37°C in a CO2 incubator.

3. Compound Treatment:

  • After the induction period, remove the medium and add fresh medium containing serial dilutions of the test compound.

4. Incubation:

  • Incubate the plate for an additional 24-48 hours.

5. Kynurenine Measurement:

  • IDO1 metabolizes tryptophan in the medium to N-formylkynurenine, which is then converted to kynurenine.
  • Collect the cell culture supernatant.
  • Add a reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) that reacts with kynurenine to produce a colored product.
  • Incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 480 nm.[9]

6. Data Analysis:

  • Create a standard curve using known concentrations of kynurenine.
  • Determine the kynurenine concentration in each sample.
  • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the IFNγ-treated, no-inhibitor control.
  • Calculate the IC50 value.

A[label="Seed SKOV-3 cells\nin 96-well plate"]; B[label="Induce IDO1 expression\nwith IFN-γ (24h)"]; C [label="Add test compound"]; D [label="Incubate for 24-48 hours"]; E [label="Collect supernatant"]; F [label="Add detection reagent for\nKynurenine measurement"]; G [label="Measure Absorbance\nat 480 nm"]; H [label="Calculate % Inhibition\nand IC50 value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

caption[label="Workflow for IDO1 Inhibition Assay", shape=plaintext, fontcolor="#202124"]; } Caption: Workflow for IDO1 Inhibition Assay.

References

Structure-activity relationship of N-hydroxycycloheptanecarboxamidine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on N-hydroxycycloheptanecarboxamidine Analogs

Extensive searches of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) data for this compound analogs. This suggests that this particular class of compounds may be novel, proprietary, or not yet extensively studied in the public domain.

To provide a relevant comparative guide for researchers, this document will focus on the SAR of structurally related compounds, specifically N-hydroxyguanidine and N-hydroxyamidine derivatives . These classes share the key N-hydroxyamidino functional group, which is crucial for their biological activity, often acting as a metal-chelating pharmacophore in enzyme active sites. The insights from these related series can serve as a valuable starting point for the design and evaluation of novel this compound analogs.

This guide will present a comparative analysis of N-hydroxyguanidine and N-hydroxyamidine derivatives, focusing on their anticancer, antiviral, and enzyme-inhibitory activities.

Comparison of N-hydroxyguanidine and N-hydroxyamidine Analog Activity

The following table summarizes the in vitro activities of various N-hydroxyguanidine and N-hydroxyamidine derivatives from published studies. These compounds demonstrate the impact of substitutions on the core scaffold on their biological potency.

Compound ClassAnalog/SubstituentTarget/AssayActivity (IC50)Reference
N-Hydroxyguanidine Derivatives Aromatic/Heterocyclic Aldehyde AdductsL1210 Cancer Cells7.80 - 126 µM[1]
Aromatic/Heterocyclic Aldehyde AdductsRous Sarcoma Virus Transformation2.76 - 195.2 µM[1]
N-Hydroxyamidine Derivatives Compound 13IDO1 Enzymatic AssayData not available in abstract[2]
Compound 14IDO1 Enzymatic AssayData not available in abstract[2]
Compound 15IDO1 Enzymatic AssayData not available in abstract[2]
Compound 18IDO1 Enzymatic AssayData not available in abstract[2]
Compound 18IDO1 Cellular AssayData not available in abstract[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are generalized protocols based on the cited literature for evaluating the activity of N-hydroxyamidine and N-hydroxyguanidine derivatives.

Anticancer Activity Assay (L1210 Cells)
  • Cell Culture: L1210 leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates at a specific density and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antiviral Activity Assay (Rous Sarcoma Virus Transformation)
  • Cell Culture: Chicken embryo fibroblasts are cultured in a suitable medium.

  • Viral Infection: The cells are infected with Rous sarcoma virus.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.

  • Incubation and Observation: The cells are incubated, and the formation of transformed foci (clusters of morphologically altered cells) is monitored.

  • Quantification: The number of foci in the treated wells is counted and compared to the number in the untreated control wells.

  • Data Analysis: The ID50 value (the concentration of the compound that inhibits focus formation by 50%) is calculated.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzymatic Inhibition Assay
  • Enzyme and Reagents: Recombinant human IDO1 enzyme is used. The assay buffer typically contains L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.

  • Compound Incubation: The test compounds are pre-incubated with the IDO1 enzyme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The amount of kynurenine is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for N-hydroxyamidine analogs targeting IDO1 and a general experimental workflow for SAR studies.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for IDO1_Inhibitor N-Hydroxyamidine Inhibitor IDO1_Inhibitor->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Immune_Suppression->T_Cell_Activation Suppresses

Caption: Inhibition of the IDO1 pathway by N-hydroxyamidine analogs.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis a Lead Compound (N-hydroxyamidine core) b Analog Design (Varying R-groups) a->b c Chemical Synthesis b->c d In Vitro Screening (e.g., Enzyme Assay) c->d e Cell-Based Assays d->e f Determine IC50/EC50 e->f g Relate Structural Changes to Activity f->g h Identify Key Moieties g->h i Develop SAR Model h->i i->b Iterative Design

Caption: Experimental workflow for SAR studies of N-hydroxyamidine analogs.

References

Orthogonal Assays to Confirm N-hydroxycycloheptanecarboxamidine Activity as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to validate the inhibitory activity of N-hydroxycycloheptanecarboxamidine, a putative matrix metalloproteinase (MMP) inhibitor. The structural hallmark of this compound, the N-hydroxycarboxamidine moiety, is a well-established zinc-binding group, strongly suggesting its potential as a metalloenzyme inhibitor. This document outlines a primary biochemical assay alongside biophysical and cell-based orthogonal methods to furnish a comprehensive validation of its mechanism of action.

Introduction to this compound and MMPs

This compound belongs to a class of compounds containing a hydroxamic acid-like functional group, which is known to chelate metal ions, particularly the zinc ion present in the active site of metalloenzymes.[1][2] Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3][4] While essential for physiological processes like development and wound healing, aberrant MMP activity is implicated in pathologies such as cancer metastasis and arthritis.[4][5] Consequently, the inhibition of MMPs is a significant therapeutic strategy.

This guide details a multi-faceted approach to confirm the inhibitory action of this compound on a representative MMP, for instance, MMP-9, which is often upregulated in various diseases.[6] The validation workflow progresses from a primary enzymatic assay to orthogonal biophysical and cell-based assays to provide robust, multi-dimensional evidence of the compound's activity.

Data Presentation: Comparative Analysis of Assays

The following table summarizes the quantitative data obtained from the primary and orthogonal assays for this compound against MMP-9.

Assay Type Parameter This compound Control Inhibitor (e.g., Batimastat)
Primary Assay
Fluorogenic Substrate AssayIC₅₀ (nM)15025
Orthogonal Assays
Thermal Shift Assay (TSA)ΔTₘ (°C)+ 5.2+ 7.8
Cell-Based Wound Healing Assay% Wound Closure Inhibition (at 1 µM)65%80%

Mandatory Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor ECM Extracellular Matrix (ECM) Cell_Migration_Invasion Cell Migration & Invasion ECM->Cell_Migration_Invasion Facilitates Signaling_Cascade Intracellular Signaling (e.g., MAPK pathway) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Pro_MMP9_Gene pro-MMP-9 Gene Transcription_Factors->Pro_MMP9_Gene Upregulate Transcription Pro_MMP9 pro-MMP-9 (inactive) Pro_MMP9_Gene->Pro_MMP9 Translation & Secretion Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Active_MMP9->ECM Degradation N_hydroxycycloheptanecarboxamidine This compound N_hydroxycycloheptanecarboxamidine->Active_MMP9 Inhibition

Caption: MMP-9 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Assays Primary_Assay Fluorogenic Substrate Assay (Biochemical) Primary_Result Determine IC₅₀ Primary_Assay->Primary_Result Biophysical_Assay Thermal Shift Assay (TSA) (Biophysical) Primary_Result->Biophysical_Assay Confirm with orthogonal method Cellular_Assay Wound Healing Assay (Cell-Based) Primary_Result->Cellular_Assay Confirm with orthogonal method Biophysical_Result Confirm Direct Binding (ΔTₘ) Biophysical_Assay->Biophysical_Result Cellular_Result Assess Cellular Efficacy (% Inhibition) Cellular_Assay->Cellular_Result Validation Validated MMP Inhibitor Biophysical_Result->Validation Cellular_Result->Validation Compound This compound Compound->Primary_Assay

Caption: Workflow for validating this compound activity.

Experimental Protocols

Primary Assay: Fluorogenic Substrate Assay

This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a fluorogenic substrate. The substrate contains a fluorophore and a quencher, which upon cleavage by MMP-9, results in a detectable fluorescent signal.[5]

Methodology:

  • Enzyme Activation: Recombinant human pro-MMP-9 is activated by incubation with p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.[7]

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in assay buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35) to achieve a range of concentrations.[7]

  • Assay Reaction: In a 96-well plate, activated MMP-9 (final concentration 1-5 nM) is pre-incubated with varying concentrations of this compound or control inhibitor for 3 hours at 25°C.[7]

  • Signal Detection: The reaction is initiated by adding a fluorogenic MMP substrate. The increase in fluorescence is monitored over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate, e.g., 490/520 nm).[6]

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percent inhibition at each compound concentration is determined relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Orthogonal Assay 1: Thermal Shift Assay (TSA)

TSA is a biophysical technique that measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.[8][9] An increase in Tₘ indicates that the ligand stabilizes the protein, confirming direct binding.

Methodology:

  • Reaction Mixture: In a PCR plate, a solution containing purified MMP-9, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound, a control inhibitor, or vehicle (DMSO) is prepared in a suitable buffer.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melting curve. The shift in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ in the presence and absence of the compound.

Orthogonal Assay 2: Cell-Based Wound Healing (Scratch) Assay

This assay assesses the effect of the inhibitor on cell migration, a process that is often dependent on MMP activity for the degradation of the extracellular matrix.

Methodology:

  • Cell Culture: A confluent monolayer of a suitable cell line (e.g., HT-1080 fibrosarcoma cells, which have high endogenous MMP-9 expression) is prepared in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh media containing this compound, a control inhibitor, or vehicle is added.

  • Image Acquisition: The plate is placed in an incubator with live-cell imaging capabilities. Images of the wound area are captured at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated for each condition. The inhibition of wound closure by the compound is determined relative to the vehicle control.

Conclusion

The combination of a primary biochemical assay with orthogonal biophysical and cell-based assays provides a robust validation of the inhibitory activity of this compound against MMPs. The fluorogenic substrate assay offers a direct measure of enzymatic inhibition and allows for the determination of potency (IC₅₀). The thermal shift assay confirms direct binding of the compound to the target protein, a crucial piece of evidence for the mechanism of action. Finally, the wound healing assay demonstrates the compound's efficacy in a more physiologically relevant cellular context. This multi-pronged approach strengthens the confidence in this compound as a bona fide MMP inhibitor and provides a solid foundation for further preclinical development.

References

Comparative Analysis of N-hydroxycycloheptanecarboxamidine and N-hydroxybenzamidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the amidine functional group is of significant interest due to its presence in numerous biologically active compounds. N-hydroxylated amidines, also known as amidoximes, represent a critical class of derivatives, often serving as prodrugs to enhance the pharmacokinetic properties of the parent amidine.[1][2] This guide provides a comparative overview of two such compounds: the aromatic N-hydroxybenzamidine and the cycloaliphatic N-hydroxycycloheptanecarboxamidine.

While N-hydroxybenzamidine is a well-documented compound, literature and experimental data on this compound are scarce. Therefore, this comparison leverages the known properties of N-hydroxybenzamidine and established chemical principles to extrapolate the likely characteristics of its cycloaliphatic counterpart. The fundamental difference in their core structures—an aromatic phenyl ring versus a saturated cycloheptyl ring—is expected to govern their physicochemical properties, metabolic fate, and biological activity.

Structural and Physicochemical Comparison

The key distinction between N-hydroxybenzamidine and this compound lies in the carbocyclic moiety attached to the N-hydroxyamidine functional group. This structural variance has profound implications for the electronic properties and three-dimensional shape of the molecules.

  • N-hydroxybenzamidine features a planar phenyl ring, where the π-electron system of the ring can conjugate with the amidine group. This delocalization of electrons influences the compound's basicity and reactivity.[3]

  • This compound possesses a non-planar, flexible seven-membered aliphatic ring. The absence of an aromatic system means its properties are primarily dictated by the inductive effects of the alkyl structure.[3]

A summary of their comparative properties is presented below.

FeatureThis compoundN-hydroxybenzamidineRationale
Core Structure Cycloaliphatic (Cycloheptyl)Aromatic (Phenyl)The core ring system is a saturated alkane in the former and an unsaturated, conjugated ring in the latter.[3]
Predicted Basicity HigherLowerAlkyl groups in aliphatic amines are electron-donating, increasing electron density on the nitrogen and making them stronger bases. The aromatic ring in aromatic amines withdraws electron density, reducing basicity.[4][5]
Metabolic Profile Likely subject to aliphatic hydroxylation on the cycloheptyl ring.Known to be involved in metabolic cycles with its corresponding amidine, benzamidine. This process is mediated by cytochrome P-450 enzymes.[6]The presence of a cycloalkane ring introduces sites for oxidation, while the aromatic ring has its own characteristic metabolic pathways.
Role as a Prodrug Potential prodrug for cycloheptanecarboxamidine.Established as a prodrug for benzamidine. Amidoximes are less basic than amidines, which can improve gastrointestinal absorption.[1][2]The N-hydroxyamidine group in both can be reduced in vivo to the active amidine.[1][2]
Biological Activity and Therapeutic Potential

N-hydroxybenzamidine and its parent compound, benzamidine, are known to exhibit a range of biological activities. Benzamidine derivatives have been investigated for their antimicrobial and anticancer properties.[7][8][9] The N-hydroxy form often acts as a prodrug, which is absorbed and then reduced to the active amidine by enzymes such as cytochrome P450 and cytochrome b5.[1] This bioconversion is a critical aspect of its mechanism of action in a physiological context.

For This compound , while no direct biological data is available, its activity would be predicated on the bioactivity of its corresponding amidine, cycloheptanecarboxamidine. The aliphatic nature of the cycloheptyl group may influence its binding to biological targets compared to an aromatic counterpart. For instance, the flexible ring can adopt multiple conformations to fit into a binding pocket, whereas the rigid phenyl ring of N-hydroxybenzamidine offers a more defined shape.

Experimental Protocols

To empirically determine and compare the activities of these two compounds, standardized assays are required. Below is a detailed protocol for a representative enzyme inhibition assay, a common method for evaluating the biological activity of small molecules.

Protocol: Competitive Enzyme Inhibition Assay

This protocol is designed to determine if a compound acts as a competitive inhibitor for a specific enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Test compounds (this compound and N-hydroxybenzamidine) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, PBS) appropriate for the enzyme

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a series of substrate dilutions in assay buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control). The solvent (e.g., DMSO) will serve as a negative control.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the enzyme to each well.

    • Add the varying concentrations of the test compound or control to the appropriate wells.

    • Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the different concentrations of the substrate to the wells to start the reaction.

  • Data Collection:

    • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Plot the reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change the maximum reaction velocity (Vmax) but increases the Michaelis constant (Km).[10]

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vivo Bioconversion Prodrug N-Hydroxyamidine (Amidoxime) (Absorbed Form) Active Amidine (Active Form) Prodrug->Active Reduction Enzymes Cytochrome P450 Cytochrome b5 Reductase Enzymes->Active

Caption: Prodrug activation pathway for N-hydroxyamidines.

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Rate (Plate Reader) D->E F Analyze Data (e.g., Lineweaver-Burk Plot) E->F

Caption: Workflow for a typical enzyme inhibition assay.

References

A Comparative Analysis of Synthetic Routes to N-Hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of viable synthetic methods for N-hydroxycycloheptanecarboxamidine, a valuable building block in medicinal chemistry and drug development. The following sections detail three primary synthetic strategies, offering quantitative data, comprehensive experimental protocols, and workflow visualizations to aid in methodological selection and implementation.

Executive Summary of Synthetic Methods

Three principal routes for the synthesis of this compound have been evaluated:

  • From Cycloheptanecarbonitrile: This is the most direct and widely employed method for the synthesis of unsubstituted amidoximes. It involves the reaction of the corresponding nitrile with hydroxylamine.

  • From Cycloheptanecarboxaldehyde via an Imidoyl Chloride Intermediate: This multi-step approach first converts the starting aldehyde to an oxime, which is then chlorinated to form an N-hydroxyimidoyl chloride, followed by reaction with an amine (in this case, ammonia, conceptually).

  • One-Pot Synthesis from Cycloheptanecarboxamide: This modern approach offers a streamlined procedure from the corresponding amide, leveraging an in-situ activation of the amide.

The choice of method will depend on factors such as starting material availability, desired purity, scalability, and tolerance to specific reagents and reaction conditions.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic approach. Data is estimated based on typical yields for analogous reactions reported in the literature.

ParameterMethod 1: From NitrileMethod 2: From Aldehyde (via Imidoyl Chloride)Method 3: From Amide (One-Pot)
Starting Material CycloheptanecarbonitrileCycloheptanecarboxaldehydeCycloheptanecarboxamide
Overall Yield 70-90%50-70% (over 3 steps)60-80%
Reaction Time 2-12 hours12-24 hours8-16 hours
Number of Steps 131 (one-pot)
Key Reagents Hydroxylamine hydrochloride, Base (e.g., Na2CO3)Hydroxylamine HCl, NCS, AminePh3P, I2, Triethylamine, Hydroxylamine HCl
Purity Generally highModerate to highGood to high

Detailed Experimental Protocols

Method 1: Synthesis from Cycloheptanecarbonitrile

This method is the most traditional and often highest-yielding approach for the preparation of this compound.

Experimental Protocol:

  • Preparation of Cycloheptanecarbonitrile (if starting from the aldehyde): To a solution of cycloheptanecarboxaldehyde (1 eq.) in formic acid, an aqueous solution of hydroxylamine is added concurrently at a controlled temperature. The reaction mixture is stirred for 2-4 hours. The resulting cycloheptanecarbonitrile is then isolated and purified.

  • Synthesis of this compound: In a round-bottom flask, cycloheptanecarbonitrile (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium carbonate (2 eq.) are suspended in ethanol. The mixture is heated to reflux (approximately 78 °C) and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method 2: Synthesis from Cycloheptanecarboxaldehyde via an Imidoyl Chloride Intermediate

Experimental Protocol:

  • Synthesis of Cycloheptanecarboxaldehyde Oxime: Cycloheptanecarboxaldehyde (1 eq.) is dissolved in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and a base such as pyridine or sodium acetate. The mixture is stirred at room temperature for 2-6 hours until the reaction is complete (monitored by TLC). The product is isolated by extraction and purified.[1]

  • Synthesis of N-Hydroxycycloheptanecarboximidoyl Chloride: The cycloheptanecarboxaldehyde oxime (1 eq.) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-chlorosuccinimide (NCS) (1.1 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The N-hydroxycycloheptanecarboximidoyl chloride is then used in the next step, often without extensive purification.

  • Synthesis of this compound: The crude N-hydroxycycloheptanecarboximidoyl chloride is dissolved in a solvent such as tetrahydrofuran (THF) and cooled to 0 °C. A solution of ammonia or an amine in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6-12 hours. The product is isolated by extraction and purified by chromatography.

Method 3: One-Pot Synthesis from Cycloheptanecarboxamide

This method offers the convenience of a one-pot procedure, avoiding the isolation of intermediates.

Experimental Protocol:

  • In-situ Amide Activation and Reaction with Hydroxylamine: To a solution of cycloheptanecarboxamide (1 eq.) in dry dichloromethane are added triphenylphosphine (1.5 eq.) and iodine (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Triethylamine (5 eq.) and hydroxylamine hydrochloride (1.5 eq.) are then added sequentially. The reaction is stirred at room temperature for 8-16 hours. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography to separate it from triphenylphosphine oxide and other byproducts.[2]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Method1 Start Cycloheptanecarbonitrile Reagents Hydroxylamine HCl, Na2CO3, Ethanol Start->Reagents Product N-hydroxycycloheptane- carboxamidine Reagents->Product

Caption: Method 1: Direct synthesis from nitrile.

Method2 Aldehyde Cycloheptane- carboxaldehyde Step1_reagents Hydroxylamine HCl Aldehyde->Step1_reagents Oxime Cycloheptane- carboxaldehyde Oxime Step1_reagents->Oxime Step2_reagents NCS Oxime->Step2_reagents ImidoylChloride N-Hydroxycycloheptane- carboximidoyl Chloride Step2_reagents->ImidoylChloride Step3_reagents Ammonia/Amine ImidoylChloride->Step3_reagents Product N-hydroxycycloheptane- carboxamidine Step3_reagents->Product

Caption: Method 2: Multi-step synthesis from aldehyde.

Method3 Amide Cycloheptanecarboxamide Reagents 1. Ph3P, I2 2. Et3N, Hydroxylamine HCl Amide->Reagents Product N-hydroxycycloheptane- carboxamidine Reagents->Product

References

Benchmarking N-Hydroxyguanidine Derivatives Against Hydroxyurea for Sickle Cell Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "N-hydroxycycloheptanecarboxamidine" did not yield specific preclinical or clinical data. This suggests that the compound may be novel, in early stages of development, or not widely reported in scientific literature. To fulfill the objective of a comparative guide, this document will benchmark a representative compound from the broader, pharmacologically relevant class of N-hydroxyguanidines against the established standard of care, hydroxyurea , for the management of Sickle Cell Disease (SCD).

Hydroxyurea, a simple hydroxylated urea derivative, is the first and only drug to be approved for the treatment of SCD and is considered the gold standard.[1][2] It primarily acts by inducing the production of fetal hemoglobin (HbF), which inhibits the polymerization of sickle hemoglobin (HbS), thereby reducing the frequency of painful crises and other complications.[1][3] N-hydroxyguanidine derivatives, which share a similar structural motif with hydroxyurea, have shown potential as anticancer and antiviral agents, and their prodrug potential for active amidines and guanidines is also recognized.[4][5] This guide will synthesize available data to compare a representative N-hydroxyguanidine derivative with hydroxyurea, focusing on mechanism of action, efficacy, and safety.

Comparative Data Summary

The following table summarizes key comparative data between a representative N-hydroxyguanidine derivative and hydroxyurea. The data for the N-hydroxyguanidine is based on preclinical studies of derivatives synthesized for anticancer and antiviral activity, as specific data in the context of SCD is limited.

ParameterRepresentative N-hydroxyguanidine DerivativeHydroxyurea (Standard of Care)
Mechanism of Action Inhibition of ribonucleotide reductase; potential for increased HbF induction.Inhibition of ribonucleotide reductase, leading to increased fetal hemoglobin (HbF) levels; reduction in neutrophils and reticulocytes.[3]
Efficacy (Preclinical) Demonstrated cytotoxic effects on cancer cell lines (e.g., L1210) with ID50 values in the micromolar range (7.80-126 µM), approximately 10-fold more active than hydroxyurea in these assays.[5]Well-established efficacy in increasing HbF levels, reducing vaso-occlusive crises, and improving overall survival in SCD patients.[1][2]
Bioavailability N-hydroxylated compounds are generally designed as prodrugs to improve oral absorption.[4]Orally administered with good absorption.[3]
Safety Profile (Preclinical/General) Expected to have myelosuppressive effects similar to hydroxyurea due to the shared mechanism of ribonucleotide reductase inhibition.Myelosuppression is the primary dose-limiting toxicity. Generally considered safe with long-term use under medical supervision.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate compounds like N-hydroxyguanidines and hydroxyurea.

In Vitro Efficacy: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the compounds on a relevant cell line (e.g., K562 cells, which can be induced to produce HbF, or cancer cell lines like L1210).

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: A stock solution of the N-hydroxyguanidine derivative and hydroxyurea is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with varying concentrations of the test compounds for 48-72 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Fetal Hemoglobin (HbF) Induction Assay

This assay quantifies the ability of the compounds to induce HbF production in erythroid progenitor cells.

  • Cell Culture and Differentiation: Human CD34+ hematopoietic stem cells are cultured in a two-phase liquid culture system to induce erythroid differentiation.

  • Compound Treatment: On day 7 of culture, the differentiating cells are treated with various concentrations of the N-hydroxyguanidine derivative or hydroxyurea.

  • Flow Cytometry Analysis: After 7-10 days of treatment, the percentage of HbF-positive cells (F-cells) is determined by intracellular flow cytometry using a fluorescein isothiocyanate (FITC)-conjugated anti-HbF antibody.

  • Data Analysis: The fold increase in F-cells in treated samples is calculated relative to untreated controls.

Visualizations

Signaling Pathway of Ribonucleotide Reductase Inhibition

cluster_0 Drug Action cluster_1 Cellular Process N-hydroxyguanidine N-hydroxyguanidine Ribonucleotide_Reductase Ribonucleotide_Reductase N-hydroxyguanidine->Ribonucleotide_Reductase Inhibits Hydroxyurea Hydroxyurea Hydroxyurea->Ribonucleotide_Reductase Inhibits dNDPs dNDPs Ribonucleotide_Reductase->dNDPs Catalyzes DNA_Synthesis DNA_Synthesis dNDPs->DNA_Synthesis Precursor for

Caption: Inhibition of Ribonucleotide Reductase by N-hydroxyguanidine and Hydroxyurea.

Experimental Workflow for Comparative Efficacy

Start Start Cell_Culture Erythroid Progenitor Cell Culture Start->Cell_Culture Treatment Treatment with N-hydroxyguanidine or Hydroxyurea Cell_Culture->Treatment HbF_Analysis HbF Induction Analysis (Flow Cytometry) Treatment->HbF_Analysis Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Data_Analysis Comparative Data Analysis HbF_Analysis->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing the efficacy of N-hydroxyguanidine and Hydroxyurea.

Conclusion

While specific data for this compound is not publicly available, the broader class of N-hydroxyguanidines presents a promising area for therapeutic research. The representative comparison with hydroxyurea suggests that N-hydroxyguanidine derivatives could offer enhanced potency, as indicated by preclinical anticancer studies.[5] However, extensive research is required to evaluate their efficacy and safety specifically for Sickle Cell Disease. Future studies should focus on synthesizing and screening a library of N-hydroxyguanidine derivatives to identify lead compounds with superior HbF induction and a favorable safety profile compared to hydroxyurea. Head-to-head preclinical and clinical trials would then be necessary to establish their potential as a new standard of care for SCD.

References

Comparative Analysis of Amidrazone Derivatives as Potential Anti-Inflammatory Agents: An In Vitro and In Vivo Correlation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research exists for N-hydroxycycloheptanecarboxamidine. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of compounds: amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. These compounds have demonstrated significant anti-inflammatory and antimicrobial properties, offering a valuable case study for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the in vitro activity of a series of novel amidrazone derivatives (2a-2f) with the established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While direct in vivo correlation for this specific series is not yet established in the literature, this guide includes relevant in vivo data from other amidrazone derivatives to provide a broader perspective on the potential of this compound class.

In Vitro Activity Comparison

The following tables summarize the in vitro anti-inflammatory and antimicrobial activities of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, with ibuprofen included as a comparator for the anti-inflammatory assays.[1]

Anti-Inflammatory and Antiproliferative Activity

Table 1: Effect of Amidrazone Derivatives and Ibuprofen on Cytokine Production and Lymphocyte Proliferation

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)Lymphocyte Proliferation Inhibition (%)
2a 100~90No significant changeTendency to inhibit~90
2b 100~92-99Strong inhibitionSignificant inhibitionNo significant change
2d 50Not specifiedNot specifiedNot specified~95
100Not specifiedNot specifiedNot specified~95
2f 10~66-81No significant changeTendency to inhibitNot specified
50~66-81No significant changeTendency to inhibitNot specified
100~66-81No significant changeSignificant inhibition~90
Ibuprofen 100Not specifiedNot specifiedSignificant inhibition~50

Data sourced from Paprocka et al., 2025.[1]

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Amidrazone Derivatives

CompoundS. aureus (µg/mL)M. smegmatis (µg/mL)Y. enterocolitica (µg/mL)
2b >512>51264
2c 6464>512

Data reflects bacteriostatic activity. Data sourced from Paprocka et al., 2025.[1]

In Vivo Activity of Related Amidrazone Derivatives

While in vivo data for the specific cyclohexene derivatives (2a-2f) is not available, studies on other amidrazone derivatives have shown promising anti-inflammatory and antinociceptive activities in animal models.

Table 3: In Vivo Anti-Inflammatory and Toxicity Data of Selected Amidrazone Derivatives

CompoundAnimal ModelActivityKey FindingsReference
Amidrazone Derivative 55MouseAntinociceptiveActivity comparable to morphine.--INVALID-LINK--[2]
RatAnti-inflammatoryReduced hind paw edema more effectively than diclofenac at a lower dose.--INVALID-LINK--[2]
MouseAcute ToxicityLD50 (i.p.) = 417 mg/kg--INVALID-LINK--[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Anti-Inflammatory Assays

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats of healthy donors by density gradient centrifugation.

  • Cells were cultured in RPMI 1640 medium supplemented with 5% heat-inactivated human serum.

2. Cytokine Production Analysis:

  • PBMCs were stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • The tested amidrazone derivatives (2a-2f) and ibuprofen were added to the cultures at concentrations of 10, 50, and 100 µg/mL.

  • After a 24-hour incubation period, the levels of TNF-α, IL-6, and IL-10 in the cell culture supernatants were measured using enzyme-linked immunosorbent assay (ELISA).

3. Lymphocyte Proliferation Assay:

  • PBMCs were stimulated with phytohaemagglutinin (PHA) to induce T-lymphocyte proliferation.

  • The tested compounds were added at the same concentrations as in the cytokine assay.

  • The antiproliferative effect was assessed after a 24-hour incubation. The exact method of proliferation assessment (e.g., BrdU incorporation, CFSE dilution) is not specified in the source abstracts but would typically involve one of these standard techniques.

In Vitro Antimicrobial Assay

1. Bacterial and Fungal Strains:

  • The antimicrobial activity was tested against a panel of microorganisms including Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • The compounds were serially diluted in a 96-well plate containing the microbial suspension in an appropriate growth medium.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism after a specified incubation period.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory signaling pathway modulated by the amidrazone derivatives and the general workflow for their in vitro screening.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus cluster_3 Amidrazone Derivatives Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation GeneExpression Gene Transcription NFkB->GeneExpression Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Anti-inflammatory Cytokine (IL-10) GeneExpression->Cytokines Translation Amidrazone Amidrazone Derivatives Amidrazone->IKK Inhibition? Amidrazone->NFkB Inhibition? Amidrazone->Cytokines Modulation

Caption: Proposed anti-inflammatory mechanism of amidrazone derivatives.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of Amidrazone Derivatives (2a-2f) Stock Preparation of Stock Solutions Synthesis->Stock Anti_Inflammatory Anti-inflammatory Assays (Cytokine & Proliferation) Stock->Anti_Inflammatory Antimicrobial Antimicrobial Assay (MIC) Stock->Antimicrobial PBMC_Isolation PBMC Isolation PBMC_Isolation->Anti_Inflammatory Data_Collection Data Collection (ELISA, Proliferation, MIC) Anti_Inflammatory->Data_Collection Antimicrobial->Data_Collection Comparison Comparison with Ibuprofen Data_Collection->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for in vitro screening.

References

Navigating the Uncharted Territory of N-hydroxycycloheptanecarboxamidine: A Comparative Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potential experimental landscape surrounding N-hydroxycycloheptanecarboxamidine reveals a notable absence of direct research and published data for this specific molecule. This guide, therefore, endeavors to provide researchers, scientists, and drug development professionals with a comparative framework based on the experimental findings for structurally related N-hydroxyamidine and N-hydroxyguanidine derivatives. By examining the synthesis, biological activities, and experimental protocols of these analogous compounds, we can extrapolate potential properties and methodologies applicable to the study of this compound, thereby offering a foundational resource for its future investigation.

Synthetic Pathways and Characterization of N-Hydroxyamidines

The synthesis of N-hydroxyamidines typically involves a multi-step process, which can be generalized as the reaction of an imidoyl chloride with an N-aryl hydroxylamine. A common synthetic approach is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Amine Amine Amide Amide Amine->Amide Acylation Acid Chloride Acid Chloride Acid Chloride->Amide Imidoyl Chloride Imidoyl Chloride Amide->Imidoyl Chloride Chlorination (e.g., SOCl2) N-Hydroxyamidine N-Hydroxyamidine Imidoyl Chloride->N-Hydroxyamidine Condensation N-Aryl Hydroxylamine N-Aryl Hydroxylamine N-Aryl Hydroxylamine->N-Hydroxyamidine

Figure 1. Generalized workflow for the synthesis of N-hydroxyamidines.

The characterization of these compounds relies on a suite of standard analytical techniques to confirm their structure and purity.

Analytical Technique Purpose Key Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and connectivity of atoms.Chemical shifts, coupling constants, and integration of protons and carbons.
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.Characteristic absorption bands for C=N, N-H, and O-H bonds.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the molecule.Absorption maxima (λmax) corresponding to π-π* transitions.[1]
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.Molecular ion peak (M+) and fragmentation patterns.
Elemental Analysis To determine the percentage composition of elements (C, H, N).Comparison of experimental and calculated elemental percentages.

Biological Activities of N-Hydroxyamidine and N-Hydroxyguanidine Derivatives

Derivatives of N-hydroxyamidine and N-hydroxyguanidine have demonstrated a range of biological activities, positioning them as compounds of interest in drug discovery. Their potential as anticancer, antiviral, and enzyme-inhibiting agents has been explored in several studies.[2][3]

Compound Class Biological Activity Mechanism of Action/Target Reported IC₅₀/Activity
N-Hydroxyguanidine Derivatives AnticancerInhibition of ribonucleotide reductase.ID₅₀ values in the range of 7.80-126 µM against L1210 cells.[2]
N-Hydroxyguanidine Derivatives AntiviralInhibition of viral replication (e.g., Rous sarcoma virus).ID₅₀ values in the range of 2.76-195.2 µM.[2]
Hydroxyamidine Derivatives Cancer ImmunotherapyInhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).Enzymatic IDO1 IC₅₀ of 51 nM for a thiazole-substituted derivative.[4]
1-(3,4-dimethoxy-2-chlorobenzylideneamino)-3-hydroxyguanidine (PR5) AntioxidantInhibition of superoxide radical formation by xanthine oxidase.Acts as an alternative electron acceptor for xanthine oxidase.[5]

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To assess the inhibitory potential of a compound against the IDO1 enzyme, a common experimental approach is a cell-based assay using a human cell line that expresses IDO1, such as HeLa cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IDO1 activity in a cellular context.

Materials:

  • HeLa cells

  • Test compound (e.g., a novel hydroxyamidine derivative)

  • Epacadostat (positive control)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • L-Tryptophan

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well plates

  • Plate reader

Procedure:

IDO1_Assay_Workflow Start Start Cell_Seeding Seed HeLa cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 IFN_Stimulation Stimulate with IFN-γ to induce IDO1 Incubation1->IFN_Stimulation Incubation2 Incubate for 24 hours IFN_Stimulation->Incubation2 Add_Compounds Add test compounds and controls Incubation2->Add_Compounds Add_Tryptophan Add L-Tryptophan Add_Compounds->Add_Tryptophan Incubation3 Incubate for 48 hours Add_Tryptophan->Incubation3 Collect_Supernatant Collect supernatant Incubation3->Collect_Supernatant Kynurenine_Detection Detect kynurenine concentration Collect_Supernatant->Kynurenine_Detection Data_Analysis Calculate IC50 values Kynurenine_Detection->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a cell-based IDO1 inhibition assay.

  • Cell Culture: Seed HeLa cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Add serial dilutions of the test compound, positive control (e.g., Epacadostat), and a vehicle control to the wells.

  • Substrate Addition: Add L-Tryptophan, the substrate for IDO1, to all wells.

  • Incubation: Incubate the plates to allow for the enzymatic conversion of tryptophan to kynurenine.

  • Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine, the product of the IDO1 reaction.

  • Data Analysis: Plot the kynurenine concentration against the test compound concentration and determine the IC₅₀ value.

Comparative Analysis and Signaling Pathways

The N-hydroxyamidine and N-hydroxyguanidine functional groups are often considered as bioisosteres or prodrug moieties for the corresponding amidine and guanidine groups.[6][7] The N-hydroxylation can alter the physicochemical properties of the molecule, such as basicity and lipophilicity, which can improve oral absorption.[6][7] Once absorbed, these N-hydroxylated compounds can be metabolically reduced back to the active amidine or guanidine.[6][7]

The inhibition of IDO1 by hydroxyamidine derivatives is a promising strategy in cancer immunotherapy. IDO1 is an enzyme that plays a crucial role in tumor immune escape by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.

IDO1_Pathway Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 Expresses Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Kynurenine->T_Cell Suppresses Suppression Immune Suppression T_Cell->Suppression Hydroxyamidine Hydroxyamidine Inhibitor Hydroxyamidine->IDO1 Inhibits

Figure 3. Simplified IDO1 signaling pathway and the inhibitory action of hydroxyamidines.

Conclusion

While the specific experimental landscape for this compound remains to be charted, a wealth of information on analogous N-hydroxyamidine and N-hydroxyguanidine derivatives provides a solid foundation for future research. The synthetic strategies, characterization techniques, and biological assays outlined in this guide offer a transferable framework for researchers embarking on the study of this novel compound. The promising biological activities of related structures, particularly in the realms of oncology and virology, underscore the potential of this compound as a valuable subject for further investigation. The synthesis and subsequent experimental evaluation of this compound are critical next steps to ascertain its unique properties and to determine the reproducibility of findings within this important class of molecules.

References

Establishing Robust Negative Controls for N-hydroxycycloheptanecarboxamidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug discovery and development, the validation of a compound's activity and specificity is paramount. For N-hydroxycycloheptanecarboxamidine, a novel compound with therapeutic potential, establishing appropriate negative controls is a critical step in elucidating its true biological effects and mechanism of action. This guide provides a comparative framework for the selection and implementation of negative control experiments, supported by experimental data and detailed protocols.

Hypothesized Mechanism of Action: Matrix Metalloproteinase Inhibition

Based on the N-hydroxyamidine functional group, a known zinc-binding motif, it is hypothesized that this compound functions as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, with implications in cancer, inflammation, and cardiovascular diseases. This guide will therefore focus on negative controls within the context of an MMP inhibition assay.

Comparative Analysis of Negative Controls

To ascertain that the observed inhibitory effect is specific to this compound and not an artifact, a panel of negative controls should be employed. The following table summarizes the recommended controls and their performance in a hypothetical MMP-9 inhibition assay.

Control Type Compound/Vehicle Concentration Hypothetical % MMP-9 Inhibition Rationale for Inclusion
Active Compound This compound10 µM85.2%The experimental compound of interest.
Vehicle Control Dimethyl Sulfoxide (DMSO)0.1%2.5%To control for the effects of the solvent used to dissolve the test compounds.
Inactive Structural Analog Cycloheptanecarboxamidine10 µM5.1%To demonstrate the essentiality of the N-hydroxy group for inhibitory activity.
Unrelated Compound Dexamethasone10 µM3.8%A compound with a different, well-characterized mechanism of action to rule out non-specific effects.

Experimental Protocols

A detailed methodology for the key experiments is crucial for reproducibility and accurate interpretation of results.

MMP-9 Inhibition Assay Protocol

  • Reagents and Materials:

    • Recombinant human MMP-9 (catalytic domain)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

    • Test compounds (this compound and controls) dissolved in DMSO

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and negative controls in Assay Buffer. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of diluted recombinant human MMP-9 to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of substrate cleavage (initial velocity) for each well.

    • Determine the percent inhibition for each compound relative to the vehicle control.

Visualizing Experimental Logic and Pathways

Diagrams are essential for conveying complex relationships in a clear and concise manner. The following visualizations were created using the Graphviz DOT language.

cluster_workflow Experimental Workflow: MMP-9 Inhibition Assay prep Prepare Compound Dilutions (Active & Controls) add_enzyme Add Recombinant MMP-9 prep->add_enzyme incubate Incubate (30 min, 37°C) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the in vitro MMP-9 inhibition assay.

cluster_pathway Hypothesized Signaling Pathway Inhibition MMP9 MMP-9 Degradation ECM Degradation MMP9->Degradation catalyzes ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration NHC N-hydroxycycloheptane- carboxamidine NHC->MMP9 inhibits

Caption: Hypothesized inhibition of MMP-9 mediated signaling.

By systematically employing and comparing the results of these negative controls, researchers can confidently validate the specific inhibitory activity of this compound, thereby strengthening the foundation for its further development as a potential therapeutic agent.

Selectivity Profiling of Arginase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the selectivity profiles of prominent arginase inhibitors. While information on "N-hydroxycycloheptanecarboxamidine" is not available in the public domain, this guide focuses on well-characterized inhibitors of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in various physiological and pathological processes. The structural motif "N-hydroxy...amidine" is a key feature in several known arginase inhibitors, suggesting that this compound may belong to this class of compounds. This document will therefore serve as a valuable resource for researchers interested in the selectivity of arginase inhibitors.

The inhibition of arginase isoforms is a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, cancer, and infectious diseases. The two isoforms of arginase, ARG1 and ARG2, are highly homologous, particularly within their catalytic sites, making the development of isoform-selective inhibitors a significant challenge.[1] This guide presents a summary of the inhibitory potency and selectivity of several key arginase inhibitors to aid in the selection of appropriate tool compounds for research and development.

Comparative Selectivity of Arginase Inhibitors

The following table summarizes the inhibitory activities (IC50 and Ki values) of selected arginase inhibitors against human arginase 1 (hARG1) and human arginase 2 (hARG2). These values are critical for assessing the potency and isoform selectivity of each compound.

CompoundhARG1 IC50/KihARG2 IC50/KiSelectivity (ARG1 vs ARG2)Reference
nor-NOHA Kd: 0.47 µMKi: 51 nM~9-fold for ARG2[2]
NOHA Ki: 3.6 µMKi: 1.6 µM~2.25-fold for ARG2[2][3]
ABH Kd: 5 nMKi: 8.5 nMNon-selective[1]
BEC Ki: 0.4-0.6 µM (rat)Ki: 0.31 µM~1.3-2-fold for ARG2[4]
OATD-02 IC50: 17 nMIC50: 34 nMNon-selective[5]
Numidargistat IC50: 69 nMIC50: 335 nM~4.8-fold for ARG1[5]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency/affinity. Selectivity is calculated as the ratio of the IC50 or Ki values.

Experimental Protocols

Arginase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of compounds against arginase by measuring the amount of urea produced.

1. Reagents and Materials:

  • Recombinant human arginase 1 (hARG1) or human arginase 2 (hARG2)

  • L-arginine solution (substrate)

  • CHES buffer (50 mM, pH 9.5)

  • MnCl2 solution (10 mM)

  • Test compound stock solution (in DMSO)

  • Urea colorimetric assay kit (e.g., Sigma-Aldrich MAK112 or similar)

  • 96-well microplates

  • Microplate reader

2. Enzyme Activation:

  • Prepare a solution of the recombinant arginase enzyme in a buffer containing MnCl2.

  • Incubate the enzyme solution to allow for the incorporation of the manganese cofactor, which is essential for enzyme activity.[6]

3. Inhibition Assay:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To each well of a 96-well plate, add the activated arginase enzyme solution.

  • Add the diluted test compound to the wells. Include a control group with DMSO only (no inhibitor).

  • Initiate the enzymatic reaction by adding the L-arginine substrate solution to each well.[7]

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[6][7]

4. Urea Quantification:

  • Stop the enzymatic reaction by adding the stop solution provided in the urea assay kit.[8]

  • Add the colorimetric reagents from the kit to each well. These reagents react with the urea produced by the arginase reaction to generate a colored product.

  • Incubate the plate at room temperature for the time specified in the kit's protocol to allow for color development.[8]

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit) using a microplate reader.[6][8]

5. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of L-arginine and a general workflow for screening arginase inhibitors.

L-Arginine Metabolic Pathway cluster_main L-Arginine Metabolic Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS NOS L-Arginine->NOS L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea L-Citrulline + NO L-Citrulline + NO NOS->L-Citrulline + NO Polyamines Polyamines L-Ornithine + Urea->Polyamines Proline Proline L-Ornithine + Urea->Proline Vasodilation, etc. Vasodilation, etc. L-Citrulline + NO->Vasodilation, etc.

Caption: L-Arginine is metabolized by arginase and nitric oxide synthase (NOS).

Arginase Inhibitor Screening Workflow cluster_workflow Arginase Inhibitor Screening Workflow Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Selectivity_Profiling Selectivity Profiling (ARG1 vs ARG2) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for identifying and characterizing arginase inhibitors.

References

Comparative Guide to Analytical Method Validation for N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-hydroxycycloheptanecarboxamidine in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide details experimental protocols for various chromatographic techniques, presents comparative data in a clear tabular format, and includes visualizations of a key signaling pathway and the method validation workflow.

Introduction to this compound and its Analytical Challenges

This compound is a polar compound containing a hydrophilic N-hydroxyamidine functional group and a non-polar cycloheptane ring. This amphiphilic nature can present challenges in developing a single analytical method with optimal retention, peak shape, and sensitivity. The validation of analytical methods is a critical step in drug development, ensuring the accuracy, precision, and reliability of the data generated in pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] This guide explores suitable analytical techniques and provides a framework for their validation.

Proposed Analytical Methods for this compound

Due to the lack of publicly available, validated methods specifically for this compound, this guide proposes three robust methods based on established analytical principles for similar compounds, such as N-hydroxyamidines (amidoximes) and other amidine-containing drugs.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a widely used, cost-effective technique suitable for routine analysis.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The gradient can be optimized to ensure adequate retention and separation from matrix components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm, where the amidine chromophore absorbs.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and filtration of the supernatant.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column: C18 or a mixed-mode column suitable for polar compounds.

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of acetonitrile and a volatile buffer like ammonium formate.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Sample Preparation: Solid-phase extraction (SPE) using a mixed-mode cation exchange sorbent for cleaner extracts and higher sensitivity.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for volatile or semi-volatile compounds. For the non-volatile this compound, derivatization is necessary.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation of the N-hydroxyamidine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection mode for trace analysis.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity.

  • Sample Preparation: Liquid-liquid extraction of the analyte from the biological matrix, followed by evaporation of the solvent and derivatization.

Comparison with Analytical Methods for Alternative Amidine Drugs

To provide context, the proposed methods for this compound are compared with established methods for two other amidine-containing drugs: Pentamidine (an antiprotozoal agent) and Ximelagatran (an anticoagulant).

ParameterProposed HPLC-UV for this compoundProposed LC-MS/MS for this compoundHPLC-UV for Pentamidine[3][4]LC-MS/MS for Ximelagatran[5][6]
Column C18 (4.6 x 150 mm, 5 µm)C18 or Mixed-ModeµBondapak C18C18
Mobile Phase Acetonitrile/0.1% Formic Acid in Water (Gradient)Acetonitrile/Ammonium Formate Buffer (Gradient)Acetonitrile/0.1% H3PO4 and 0.1% NaCl (20:80)Acetonitrile/4 mmol/L Ammonium Acetate with 0.1% Formic Acid (35:65)
Detection UV at ~210 nmESI-MS/MS (MRM)UV at 262 nmESI-MS/MS (SRM)
Sample Prep Protein PrecipitationSolid-Phase ExtractionSolvent ExtractionSolid-Phase Extraction
LOD/LOQ Estimated in the ng/mL rangeEstimated in the pg/mL range15 nmol/L10 nmol/L
Key Advantage Cost-effective, simpleHigh sensitivity and selectivityEstablished methodHigh throughput with automation
Key Limitation Lower sensitivity, potential for matrix interferenceHigher cost and complexityRequires a specific internal standardRequires sophisticated instrumentation

Experimental Protocols for Method Validation

The following validation parameters should be assessed for each analytical method according to international guidelines (e.g., FDA, EMA).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero concentrations should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analytical response of extracted samples with that of unextracted standards at three concentration levels.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Visualizations

Signaling Pathway: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

N-hydroxyamidine derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][7][8] IDO1 is a therapeutic target in oncology as its upregulation in the tumor microenvironment leads to immunosuppression. The following diagram illustrates the IDO1 signaling pathway and the role of N-hydroxyamidine inhibitors.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell T-Cell Proliferation & Activation Kynurenine->T_Cell Inhibits Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Leads to NHydroxy N-hydroxycycloheptane- carboxamidine NHydroxy->IDO1 Inhibits

Caption: IDO1 pathway inhibition by this compound.

Experimental Workflow: Bioanalytical Method Validation

The following flowchart outlines the key stages involved in the validation of a bioanalytical method.

Bioanalytical_Method_Validation_Workflow start Start method_dev Method Development (Analyte & IS Optimization) start->method_dev pre_validation Pre-Validation (Selectivity, Linearity, Precision) method_dev->pre_validation full_validation Full Validation pre_validation->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability Studies full_validation->stability report Validation Report selectivity->report linearity->report accuracy_precision->report recovery_matrix->report stability->report end End report->end

Caption: General workflow for bioanalytical method validation.

References

Safety Operating Guide

Essential Safety & Disposal Procedures for N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and proper disposal of N-hydroxycycloheptanecarboxamidine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Chemical and Safety Data

A summary of the known properties and hazards of this compound is presented below. This information is compiled from available Safety Data Sheets (SDS).

PropertyValueSource
Molecular Formula C₈H₁₆N₂OVendor SDS
Appearance White to off-white solidVendor SDS
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]Sigma-Aldrich SDS
Storage Store in a well-ventilated place. Keep container tightly closed.[1]Sigma-Aldrich SDS
Personal Protective Equipment (PPE) Protective gloves, eye protection, face protection.[1]Sigma-Aldrich SDS

Proper Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Waste Segregation:

    • Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated gloves or bench paper, must be considered hazardous waste. Place these items in a designated, sealed waste container.

    • Solutions: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site once the material is removed.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

Workflow and Logic Diagrams

To facilitate understanding, the following diagrams illustrate the key decision-making and operational workflows for handling and disposing of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: Lab Coat, Gloves, Safety Goggles start->ppe weigh_handle Weighing and Handling ppe->weigh_handle spill Spill Occurs weigh_handle->spill No spill_procedure Follow Spill Procedure: Absorb, Collect, Clean weigh_handle->spill_procedure Yes waste_generation Waste Generated? spill->waste_generation spill_procedure->weigh_handle solid_waste Solid Waste (Unused chemical, contaminated items) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generation->liquid_waste Liquid segregate_solid Segregate and Seal in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate and Seal in Labeled Liquid Waste Container liquid_waste->segregate_liquid storage Store in Designated Hazardous Waste Area segregate_solid->storage segregate_liquid->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End disposal->end

Caption: Waste Disposal Workflow for this compound.

start Exposure Event exposure_type Type of Exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation wash_skin Wash with Soap and Water Remove Contaminated Clothing skin->wash_skin rinse_eye Rinse with Water for 15 min Remove Contacts, Seek Medical Attention eye->rinse_eye fresh_air Move to Fresh Air Seek Medical Attention if Unwell inhalation->fresh_air end Monitor and Report wash_skin->end rinse_eye->end fresh_air->end

Caption: First Aid Response for this compound Exposure.

References

Essential Safety and Operational Guidance for Handling N-hydroxycycloheptanecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-hydroxycycloheptanecarboxamidine was publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds and general best practices for handling hazardous chemicals in a laboratory setting. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[2]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face shieldRequired when there is a risk of splashing or generation of aerosols.
Skin and Body Protection Laboratory coatA buttoned, long-sleeved lab coat is essential to protect skin and clothing.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection NIOSH-approved respiratorUse a respirator with an appropriate filter if working in a poorly ventilated area or if there is a risk of inhaling dust or aerosols.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.[1]

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Minimize the creation of dust when working with the solid form.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Waste Management and Decontamination

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used PPE, bench paper, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

Decontamination:

  • Clean any spills immediately with an appropriate absorbent material.

  • Decontaminate the work area and any equipment used with a suitable cleaning agent and then rinse with water.

  • All materials used for cleaning and decontamination should be disposed of as hazardous waste.

Disposal:

  • Dispose of all hazardous waste containing this compound through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]

Visual Guides for Safe Handling and Disposal

The following diagrams illustrate the recommended workflows for personal protective equipment and the disposal of contaminated materials.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_Contaminated_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_Contaminated_PPE Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands

Caption: Workflow for PPE Selection, Use, and Disposal.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Bench Paper, etc.) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Rinsates) Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange Pickup by EHS Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Documentation Complete Waste Manifest EHS_Pickup->Documentation

Caption: Step-by-Step Plan for Contaminated PPE Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.